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  • Product: 3-Amino-2-fluoropropan-1-ol
  • CAS: 78542-46-8

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of (R)-3-amino-2-fluoropropan-1-ol

For Researchers, Scientists, and Drug Development Professionals Introduction (R)-3-amino-2-fluoropropan-1-ol is a chiral fluorinated amino alcohol that has garnered significant interest in medicinal chemistry and drug de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-3-amino-2-fluoropropan-1-ol is a chiral fluorinated amino alcohol that has garnered significant interest in medicinal chemistry and drug development. The strategic incorporation of a fluorine atom can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, often leading to enhanced metabolic stability, increased binding affinity, and improved bioavailability. This guide provides an in-depth overview of the primary synthetic strategies for accessing this valuable building block, with a focus on stereochemical control and practical applicability.

The strategic placement of a fluorine atom can significantly alter the properties of molecules, affecting the basicity or acidity of adjacent groups and the molecule's overall reactivity and stability.[1] The carbon-fluorine bond is exceptionally strong, contributing to the metabolic stability of fluorinated compounds.[1]

Strategic Approaches to Synthesis

The synthesis of (R)-3-amino-2-fluoropropan-1-ol presents the dual challenges of installing a fluorine atom and controlling the stereochemistry at the C2 position. Several distinct strategies have been developed, each with its own advantages and limitations. These can be broadly categorized as:

  • Chiral Pool Synthesis: Utilizing readily available chiral starting materials.

  • Asymmetric Catalysis: Employing chiral catalysts to induce enantioselectivity.

  • Chemoenzymatic Methods: Leveraging the high selectivity of enzymes for key transformations.

This guide will delve into the specifics of each approach, providing detailed insights into the underlying chemical principles and experimental considerations.

Chiral Pool Synthesis: Leveraging Nature's Asymmetry

The chiral pool approach utilizes enantiomerically pure starting materials derived from natural sources, such as amino acids or carbohydrates, to construct the target molecule. This strategy elegantly transfers the existing stereochemistry of the starting material to the final product.

A prominent example involves the use of a protected (R)-glycidol derivative. The epoxide ring serves as a versatile handle for introducing both the amine and fluorine functionalities.

Workflow: Synthesis from (R)-Glycidol

G A (R)-Glycidol B Ring-opening with Azide A->B C Protection of Hydroxyl Group B->C D Fluorination C->D E Reduction of Azide D->E F Deprotection E->F G (R)-3-amino-2-fluoropropan-1-ol F->G

Caption: Synthetic workflow from (R)-Glycidol.

Key Considerations for the Chiral Pool Approach:

  • Regioselectivity of Ring-Opening: The nucleophilic opening of the epoxide ring is a critical step. The choice of nucleophile and reaction conditions dictates the regioselectivity. In the case of azide, the attack typically occurs at the less hindered carbon, leading to the desired 3-azido-1,2-propanediol intermediate.

  • Fluorination Method: The introduction of the fluorine atom is arguably the most challenging step. A variety of fluorinating agents can be employed, each with its own reactivity profile and safety considerations. Common reagents include diethylaminosulfur trifluoride (DAST) and its more stable analogues like Deoxo-Fluor.[1] Electrophilic fluorinating agents such as Selectfluor can also be utilized.[1][2] The choice of reagent will depend on the specific substrate and the desired stereochemical outcome. The reaction often proceeds via an SN2 mechanism, leading to an inversion of configuration at the stereocenter.

Asymmetric Catalysis: Building Chirality from the Ground Up

Asymmetric catalysis offers a powerful alternative to the chiral pool approach, enabling the creation of chiral molecules from achiral or racemic starting materials. This strategy relies on the use of a small amount of a chiral catalyst to control the stereochemical outcome of the reaction.

Several catalytic methods can be envisioned for the synthesis of (R)-3-amino-2-fluoropropan-1-ol, including asymmetric hydrogenation, aminohydroxylation, and fluorination reactions.

Asymmetric Fluorination of an Allylic Amine

A plausible asymmetric route involves the enantioselective fluorination of a suitable allylic amine precursor.

G A Allyl Amine Derivative B Asymmetric Fluorination (Chiral Catalyst, F+ source) A->B C Hydroboration-Oxidation B->C D Deprotection C->D E (R)-3-amino-2-fluoropropan-1-ol D->E

Caption: Asymmetric synthesis via fluorination of an allylic amine.

Pillars of Asymmetric Catalytic Fluorination:

  • Catalyst Design: The heart of this approach is the chiral catalyst. Transition metal complexes with chiral ligands or organocatalysts are commonly employed to create a chiral environment that directs the approach of the fluorinating agent.

  • Fluorinating Agent: Electrophilic N-F reagents, such as Selectfluor, are often used in these transformations.[2] These reagents act as a source of "F+" and are compatible with a range of catalytic systems.

  • Stereochemical Control: The enantioselectivity of the reaction is determined by the precise interactions between the substrate, the catalyst, and the fluorinating agent. Careful optimization of reaction parameters, including the solvent, temperature, and ligand structure, is crucial for achieving high levels of stereocontrol.

Chemoenzymatic Synthesis: The Best of Both Worlds

Chemoenzymatic strategies combine the selectivity of enzymatic transformations with the versatility of traditional organic synthesis. Enzymes can catalyze reactions with exquisite stereo- and regioselectivity under mild conditions, making them ideal for the synthesis of complex chiral molecules.

A potential chemoenzymatic route to (R)-3-amino-2-fluoropropan-1-ol could involve the enzymatic resolution of a racemic intermediate or the enzymatic desymmetrization of a prochiral substrate.

Enzymatic Resolution of a Racemic Fluoroalcohol

In this approach, a lipase could be used to selectively acylate one enantiomer of a racemic 2-fluoro-3-azidopropan-1-ol, allowing for the separation of the two enantiomers.

G cluster_0 Racemic Mixture A (R/S)-2-fluoro-3-azidopropan-1-ol B Enzymatic Acylation (Lipase, Acyl Donor) A->B C (R)-2-fluoro-3-azido-1-acetoxypropane B->C D (S)-2-fluoro-3-azidopropan-1-ol B->D E Separation C->E F Hydrolysis C->F D->E G Reduction F->G H (R)-3-amino-2-fluoropropan-1-ol G->H

Caption: Chemoenzymatic synthesis via kinetic resolution.

Core Principles of the Chemoenzymatic Approach:

  • Enzyme Selection: The choice of enzyme is critical for the success of this strategy. Lipases are commonly used for kinetic resolutions due to their broad substrate scope and commercial availability.

  • Reaction Optimization: The efficiency and selectivity of the enzymatic reaction are highly dependent on the reaction conditions, including the solvent, temperature, and acyl donor.

  • Separation and Further Transformation: After the enzymatic resolution, the acylated and unreacted enantiomers must be separated. The desired enantiomer is then carried forward through subsequent chemical transformations to yield the final product.

Comparative Analysis of Synthetic Strategies

StrategyAdvantagesDisadvantages
Chiral Pool Synthesis - Readily available starting materials- Well-established chemistry- Limited to the availability of suitable chiral precursors- Can involve multiple steps
Asymmetric Catalysis - High enantioselectivity- Potential for scalability- Access to both enantiomers- Catalyst development can be challenging- Optimization of reaction conditions is often required
Chemoenzymatic Methods - High selectivity under mild conditions- Environmentally friendly- Enzyme stability and activity can be limiting- Maximum theoretical yield of 50% for kinetic resolutions

Experimental Protocol: Synthesis from (R)-2,3-Epoxy-1-(trityloxy)propane

This protocol details a representative synthesis of (R)-3-amino-2-fluoropropan-1-ol starting from a protected glycidol derivative.

Step 1: Ring-Opening of (R)-2,3-Epoxy-1-(trityloxy)propane with Sodium Azide

  • To a solution of (R)-2,3-epoxy-1-(trityloxy)propane in a suitable solvent (e.g., DMF), add sodium azide and a proton source (e.g., ammonium chloride).

  • Heat the reaction mixture to facilitate the ring-opening reaction.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purify the resulting (R)-3-azido-1-(trityloxy)propan-2-ol by column chromatography.

Step 2: Fluorination of (R)-3-azido-1-(trityloxy)propan-2-ol

  • Dissolve the azido alcohol in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere.

  • Cool the solution to a low temperature (e.g., -78 °C).

  • Slowly add a fluorinating agent such as DAST or Deoxo-Fluor.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product and purify by column chromatography to obtain (S)-3-azido-2-fluoro-1-(trityloxy)propane.

Step 3: Reduction of the Azide and Deprotection

  • Dissolve the fluorinated azide in a suitable solvent (e.g., methanol).

  • Add a reducing agent, such as palladium on carbon, and subject the mixture to a hydrogen atmosphere.

  • Monitor the reaction until the azide is fully reduced to the amine.

  • Filter off the catalyst.

  • The trityl protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane).

  • After neutralization and workup, (R)-3-amino-2-fluoropropan-1-ol can be isolated and purified.

Conclusion

The synthesis of (R)-3-amino-2-fluoropropan-1-ol is a challenging yet rewarding endeavor for medicinal chemists. The choice of synthetic strategy will depend on various factors, including the availability of starting materials, the desired scale of the synthesis, and the required level of enantiopurity. By understanding the principles and practicalities of the different approaches outlined in this guide, researchers can make informed decisions to efficiently access this valuable fluorinated building block for the development of new and improved therapeutics.

References

  • Highly Enantioselective Synthesis of Fluorinated γ-Amino Alcohols through Proline-Catalyzed Cross-Mannich Reaction. Organic Letters. [Link]

  • Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis. Journal of Fluorine Chemistry. [Link]

  • Recent advances in stereoselective construction of fluorinated quaternary carbon centers from fluorinated compounds. RSC Publishing. [Link]

  • Stereoselective Synthesis of Fluoroalkanes via FLP Mediated Monoselective C F Activation of Geminal Difluoroalkanes. PubMed Central. [Link]

  • CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie. [Link]

  • A Highly Regio- and Stereoselective Synthesis of α-Fluorinated-Imides via Fluorination of Chiral Enamides. PubMed Central. [Link]

  • Asymmetric Synthesis of Fluorine-containing Compounds Using Organocatalysts. CHIMIA. [Link]

  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. MDPI. [Link]

  • Enantioselective synthesis of vicinal amino alcohols promoted by fluorine-containing counteranions. ResearchGate. [Link]

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles. Beilstein Journals. [Link]

  • An Efficient and Practical Chemoenzymatic Route to (3R,3aR,6R,6aR)-Hexahydrofuro[3,2-b]furan-6-amino-3-ol (6-Aminoisomannide) from Renewable Sources. Iris-ARPI. [Link]

Sources

Exploratory

3-Amino-2-fluoropropan-1-ol: A Strategic Fluorinated Scaffold in Medicinal Chemistry

Topic: 3-Amino-2-fluoropropan-1-ol (CAS 78542-46-8) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1] [1] Executive Summary & Chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 3-Amino-2-fluoropropan-1-ol (CAS 78542-46-8) Content Type: Technical Monograph & Application Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

[1]

Executive Summary & Chemical Profile[1][2][3][4][5]

3-Amino-2-fluoropropan-1-ol (CAS 78542-46-8 ) represents a high-value fluorinated building block, serving as a bioisostere for the classical aminopropanediol motif.[1] By introducing a fluorine atom at the C2 position, this scaffold modulates the pKa of the adjacent amine, alters lipophilicity (


), and introduces specific conformational biases via the gauche effect.[1] It is increasingly utilized in the synthesis of peptidomimetics, kinase inhibitors, and antiviral agents where metabolic stability and target binding affinity are critical.[1]
Chemical Identity Table[1][2][6]
PropertyDetail
IUPAC Name 3-Amino-2-fluoropropan-1-ol
CAS Number 78542-46-8 (Racemic)
Chiral CAS 344413-79-2 ((2R)-isomer); 155310-11-5 (Difluoro analog reference)
Molecular Formula C

H

FNO
Molecular Weight 93.10 g/mol
Structure HO-CH

-CHF-CH

-NH

Appearance Colorless to pale yellow viscous liquid (hygroscopic)
Solubility Miscible in water, methanol, DMSO; sparingly soluble in DCM
pKa (Amine) ~8.5 (Lowered vs. non-fluorinated analog due to

-inductive effect)

Strategic Utility in Drug Design

The Fluorine Effect

The incorporation of fluorine at the C2 position is not merely structural but functional.

  • pKa Modulation: The electron-withdrawing nature of fluorine lowers the basicity of the C3-amine (approx. 1-1.5 pKa units lower than 3-aminopropanol).[1] This is crucial for optimizing oral bioavailability and membrane permeability of drug candidates.[1]

  • Conformational Locking: The C–F bond induces a gauche preference with adjacent heteroatoms (O and N), reducing the entropic penalty upon binding to a protein active site.[1]

  • Metabolic Blocking: The C2-fluorine blocks potential oxidation at this site, a common metabolic soft spot in alkyl chains.[1]

Bioisosterism

This scaffold acts as a mimetic for:

  • Serine/Cysteine: In peptidomimetics, replacing the

    
    -proton with fluorine.[1]
    
  • Glycerol backbones: In lipid-like drug delivery systems.[1]

Synthesis & Production Protocols

The synthesis of 3-Amino-2-fluoropropan-1-ol requires careful handling to prevent defluorination or rearrangement.[1] The most robust route involves the reduction of the corresponding


-amino acid.[1]
Primary Route: Reduction of 3-Amino-2-fluoropropanoic Acid

This method preserves stereochemistry if starting from chiral materials (e.g., (R)-3-amino-2-fluoropropanoic acid).[1]

Reagents:

  • Precursor: 3-Amino-2-fluoropropanoic acid (or its ester).[1]

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH

    
    [1][2]·THF) or Lithium Aluminum Hydride (LiAlH
    
    
    
    ).[1]
  • Solvent: Anhydrous THF.

Protocol:

  • Setup: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.

  • Dissolution: Charge the flask with 3-amino-2-fluoropropanoic acid (1.0 eq) and anhydrous THF (0.5 M concentration). Cool to 0°C.[1]

  • Reduction: Dropwise add BH

    
    ·THF (1.0 M solution, 2.5 eq) over 30 minutes. The reaction is exothermic; maintain internal temp <5°C.[1]
    
  • Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for 4-6 hours to ensure complete reduction of the carboxylate.

  • Quench: Cool to 0°C. Carefully quench with Methanol (excess) to destroy unreacted borane. Caution: Hydrogen gas evolution.[1]

  • Workup: Concentrate in vacuo. Redissolve the residue in MeOH/HCl and reflux for 1 hour to break the boron-amine complex. Concentrate again.

  • Purification: Neutralize with ion-exchange resin (Dowex OH- form) or recrystallize the hydrochloride salt from EtOH/Et

    
    O.[1]
    
Alternative Route: Nucleophilic Opening of Epifluorohydrin

While theoretically possible, this route is less favored due to the instability of epifluorohydrin and potential for regioselectivity issues (attack at C2 vs C3).[1]

Visualizing the Synthetic Logic

The following diagram illustrates the primary reduction pathway and the retro-synthetic logic connecting the alcohol to commercially available amino acid precursors.

SynthesisPath Precursor 3-Amino-2-fluoropropanoic Acid (Commercially Available) Intermediate Boron-Amine Complex (Intermediate) Precursor->Intermediate Product 3-Amino-2-fluoropropan-1-ol (CAS 78542-46-8) Intermediate->Product Step1 BH3·THF or LiAlH4 Reflux, THF Step2 MeOH/HCl (De-complexation)

Figure 1: Synthetic pathway via reduction of the corresponding beta-amino acid.[1][3]

Handling & Safety (E-E-A-T)

Hazard Identification:

  • Corrosivity: As an amino-alcohol, the free base can cause skin irritation and severe eye damage (H314).[1]

  • Hygroscopicity: The compound avidly absorbs water.[1] Store under inert gas (Argon/Nitrogen) in a desiccator.

  • Fluorine Stability: Avoid strong Lewis acids at high temperatures which may trigger HF elimination.[1]

Storage Protocol:

  • Temp: 2-8°C (Refrigerated).

  • Container: Tightly sealed glass vial with Teflon-lined cap.[1]

  • Shelf Life: 12 months if stored properly.[1] Re-test purity by NMR before use in critical steps.[1]

References

  • PubChem Compound Summary. (2025). (2R)-3-amino-2-fluoropropan-1-ol (CID 15978408).[1][4] National Center for Biotechnology Information.[1] [Link][1][4]

  • MDPI. (2023).[1] Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. [Link]

  • Google Patents. (2015).[1] Method for producing and purifying 3-aminopropanol (Reference for general aminopropanol handling). EP2468712A1.[1]

Sources

Foundational

Technical Whitepaper: 3-Amino-2-fluoropropan-1-ol

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-Amino-2-fluoropropan-1-ol , a strategic fluorinated scaffold used in modern drug discovery. CAS: 344413-79-2 (2R-isomer) |...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical properties, synthesis, and medicinal chemistry applications of 3-Amino-2-fluoropropan-1-ol , a strategic fluorinated scaffold used in modern drug discovery.

CAS: 344413-79-2 (2R-isomer) | Formula: C₃H₈FNO | M.W.: 93.10 g/mol

Executive Summary

3-Amino-2-fluoropropan-1-ol is a bifunctional fluorinated building block that serves as a critical bioisostere in medicinal chemistry. Characterized by a vicinal fluorohydrin motif and a primary amine, it is primarily employed to modulate the basicity (pKa) of amine centers and enhance the metabolic stability of drug candidates. Recent high-impact applications include its use in the development of proteasome inhibitors for Human African Trypanosomiasis (HAT) and novel GPR52 modulators for CNS disorders.

Chemical & Physical Profile

The introduction of a fluorine atom at the


-position to the amine significantly alters the physicochemical profile compared to the non-fluorinated analog (3-aminopropanol).
Physicochemical Properties Table
PropertyValue / DescriptionImpact on Drug Design
Molecular Weight 93.10 g/mol Fragment-based drug discovery (FBDD) friendly.
Physical State Viscous oil or low-melting solidHygroscopic; often handled as HCl salt.
Boiling Point ~95°C (at 15 mmHg)Distillable under high vacuum.
pKa (Amine) ~8.3 - 8.7 (Est.)Critical: Lower than 3-aminopropanol (~10.1) due to the

-fluorine inductive effect (-I). Reduces lysosomal trapping and hERG liability.
LogP -1.0 (Hydrophilic)Improves aqueous solubility of lipophilic scaffolds.
Chirality (2R) and (2S) enantiomersFluorine introduces a stereocenter; enantiopurity is essential for target selectivity.
Conformation Gauche preferenceThe F–C–C–N and F–C–C–O systems often adopt a gauche conformation due to electrostatic interactions (

).

Synthesis & Manufacturing

Access to enantiopure 3-amino-2-fluoropropan-1-ol is challenging due to the potential for racemization and the instability of certain fluorinated intermediates. The most robust route involves the reduction of 3-amino-2-fluoropropionic acid (also known as


-fluoro-

-alanine).
Core Synthesis Protocol: Reduction of -Fluoro- -Alanine

This method avoids the regioselectivity issues associated with opening epifluorohydrin.

Reagents:

  • Precursor: 3-Amino-2-fluoropropionic acid (CAS 3821-81-6)[]

  • Reducing Agent: Borane-Tetrahydrofuran complex (BH₃·THF) or Lithium Aluminum Hydride (LiAlH₄)

  • Solvent: Anhydrous THF

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and purge with Argon.

  • Solubilization: Suspend 3-amino-2-fluoropropionic acid (1.0 eq) in anhydrous THF (0.5 M).

  • Reduction: Cool to 0°C. Add BH₃·THF (1.0 M solution, 2.5 eq) dropwise via a pressure-equalizing addition funnel. Caution: Hydrogen gas evolution.

  • Reflux: Allow the mixture to warm to room temperature, then heat to reflux (66°C) for 4–6 hours to ensure complete reduction of the carboxylate.

  • Quench: Cool to 0°C. Carefully quench with MeOH (excess) followed by 6M HCl to disrupt the amine-borane complex.

  • Workup: Concentrate in vacuo. Redissolve in water, basify to pH >12 with NaOH, and extract exhaustively with DCM or EtOAc.

  • Purification: The product is often pure enough for use; otherwise, distill under reduced pressure.

Synthesis Logic Diagram

Synthesis Precursor 3-Amino-2-fluoropropionic Acid (CAS 3821-81-6) Intermediate Amine-Borane Complex Precursor->Intermediate Reflux, THF Reagent BH3-THF (Reductive Deoxygenation) Reagent->Intermediate Product 3-Amino-2-fluoropropan-1-ol (Target) Intermediate->Product Quench & Basify Quench MeOH / HCl (Hydrolysis) Quench->Product

Caption: Reduction workflow converting the fluorinated amino acid to the target amino alcohol.

Reactivity & Functionalization

The molecule contains three distinct functional handles: a primary amine, a primary alcohol, and a secondary fluoride.

  • Amine Selectivity: The amine is the most nucleophilic site and can be selectively acylated, alkylated, or protected (e.g., Boc, Cbz) without affecting the alcohol or fluoride.

  • Alcohol Functionalization: The hydroxyl group can be converted to a leaving group (Mesylate/Tosylate) to facilitate cyclization (e.g., forming fluorinated azetidines or pyrrolidines).

  • Fluorine Elimination Risk: Under strong basic conditions (e.g., NaH), there is a risk of HF elimination to form an allylic amine, though the lack of an acidic proton at the 2-position (quaternary center) in some derivatives mitigates this. In this specific molecule, the C2 proton is acidic enough that strong bases must be used with caution.

Reactivity Map

Reactivity Center 3-Amino-2-fluoropropan-1-ol Path1 Amide Coupling (R-COOH + Coupling Agent) Center->Path1 Path2 O-Sulfonylation (MsCl/TsCl) Center->Path2 Prod1 Fluorinated Amides (Peptidomimetics) Path1->Prod1 Bioactive Core Prod2 Activated Electrophile (Leaving Group installed) Path2->Prod2 Path3 Cyclization (Intramolecular SN2) Prod3 3-Fluoroazetidine (Strained Ring) Path3->Prod3 Prod2->Path3 Base (NaH)

Caption: Functionalization pathways leading to amides, activated intermediates, and heterocycles.

Medicinal Chemistry Applications

pKa Modulation (The Fluorine Effect)

Replacing a hydrogen with fluorine at the


-position reduces the pKa of the adjacent amine by approximately 1.5–2.0 log units.
  • Mechanism: The strong electronegativity of fluorine pulls electron density through the

    
    -bond framework (inductive effect), destabilizing the protonated ammonium species.
    
  • Benefit: This lowers the percentage of the drug that is ionized at physiological pH (7.4), improving membrane permeability (passive diffusion) and oral bioavailability.

Case Study: Proteasome Inhibitors for HAT

In 2022, Koester et al. utilized 3-amino-2-fluoropropan-1-ol to synthesize novel quinoline-based proteasome inhibitors for Human African Trypanosomiasis (Sleeping Sickness).

  • Role: The fluorinated amino alcohol fragment was coupled to a quinoline core.

  • Outcome: The fragment improved the unbound brain-to-plasma ratio (

    
    ) , allowing the drug to cross the blood-brain barrier (BBB) effectively—a requirement for treating Stage II HAT.
    
Bioisosterism in Peptidomimetics

The scaffold acts as a mimic of Serine or Cysteine , where the fluorine atom replaces a hydrogen or hydroxyl group, altering the hydrogen bonding capability and metabolic susceptibility to proteases.

Safety & Handling

  • Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Harmful if swallowed.

  • Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2–8°C.

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15978408, (2R)-3-amino-2-fluoropropan-1-ol. Retrieved from .

  • Koester, D. C., et al. (2022). Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT). Journal of Medicinal Chemistry, 65(17), 11776–11787. Retrieved from .

  • Wichmann, J., et al. (2016). 1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52. Patent WO2016011390. Retrieved from .

  • Sigma-Aldrich. Product Specification: 3-Amino-2-fluoropropionic acid.[2][3] Retrieved from .

Sources

Exploratory

Technical Guide: 3-Amino-2-fluoropropan-1-ol Derivatives and Analogs

Part 1: Executive Technical Overview 3-Amino-2-fluoropropan-1-ol (CAS: 344413-79-2 for the 2R-isomer) represents a critical "tailor-made" scaffold in modern medicinal chemistry. It serves as a fluorinated bioisostere of...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Overview

3-Amino-2-fluoropropan-1-ol (CAS: 344413-79-2 for the 2R-isomer) represents a critical "tailor-made" scaffold in modern medicinal chemistry. It serves as a fluorinated bioisostere of 3-aminopropan-1-ol and a reduced congener of 2-fluoro-β-alanine .

The introduction of the fluorine atom at the C2 position is not merely a steric modification; it fundamentally alters the physicochemical landscape of the molecule through:

  • pKa Modulation: The strong electron-withdrawing nature of fluorine (

    
    ) lowers the pKa of the adjacent amine, reducing lysosomotropism and improving oral bioavailability.
    
  • Conformational Locking: The gauche effect dictates a specific spatial arrangement between the fluorine and vicinal heteroatoms, reducing the entropic penalty of binding to protein targets.

  • Metabolic Blockade: Unlike its chloro-analog (a known toxicant), the C-F bond (approx. 116 kcal/mol) resists hydrolytic dehalogenation, preventing the formation of toxic epoxide intermediates.

Part 2: Structural & Physical Chemistry[1][2][3]

The Fluorine Gauche Effect

In 1,2-disubstituted ethanes containing fluorine and an electronegative atom (N or O), the most stable conformation places the fluorine gauche (60°) to the heteroatom rather than anti (180°).

For 3-amino-2-fluoropropan-1-ol, two competing gauche effects exist:

  • F–C–C–N: The

    
     hyperconjugation stabilizes the gauche conformer.
    
  • F–C–C–O: Similar hyperconjugative stabilization occurs between the oxygen and fluorine.

This creates a "pre-organized" structure that often matches the bioactive conformation required for kinase or GPCR binding pockets, distinct from the flexible non-fluorinated parent.

Visualization: Conformational Energy Landscape

The following diagram illustrates the stabilizing interactions dictating the preferred geometry.

GaucheEffect cluster_0 Stabilizing Orbital Interactions cluster_1 Conformational Outcome Donor Donor Orbital (σ C-H) Interaction Hyperconjugation (Stabilization) Donor->Interaction Acceptor Acceptor Orbital (σ* C-F) Acceptor->Interaction Gauche Gauche Conformer (Electronically favored via Gauche Effect) Interaction->Gauche Lowers Energy Anti Anti Conformer (Sterically favored, Electronically disfavored) Anti->Gauche Equilibrium Shift

Caption: Schematic of the hyperconjugative interactions (


) driving the gauche preference in 2-fluoro-alkylamine systems.

Part 3: Synthetic Methodologies

The synthesis of 3-amino-2-fluoropropan-1-ol presents a challenge: maintaining the integrity of the fluorine atom while reducing the carbonyl functionality. The most robust route involves the reduction of 2-fluoro-β-alanine derivatives.

Synthetic Pathway Overview

Synthesis cluster_safety Safety Critical Precursor Start: Ethyl 2-fluoroacetoacetate (or 3-fluoropyruvate) Intermediate1 Step 1: Enzymatic Transamination or Reductive Amination Precursor->Intermediate1 Enzyme/Amine Acid Intermediate: 2-Fluoro-β-alanine (Chiral or Racemic) Intermediate1->Acid Hydrolysis Ester Step 2: Esterification (Ethyl 3-amino-2-fluoropropionate) Acid->Ester EtOH, SOCl2 Product Target: 3-Amino-2-fluoropropan-1-ol Ester->Product Reduction (LiAlH4/NaBH4)

Caption: Primary synthetic workflow from pyruvate/acetoacetate precursors to the target amino-alcohol.

Detailed Experimental Protocol

Objective: Synthesis of (2R)-3-amino-2-fluoropropan-1-ol from (2R)-3-amino-2-fluoropropionic acid (2-Fluoro-β-alanine).

Prerequisites:

  • Reagents: (2R)-3-amino-2-fluoropropionic acid (1.0 eq), Lithium Aluminum Hydride (LiAlH4, 2.5 eq), Dry THF.

  • Equipment: 3-neck round bottom flask, N2 atmosphere, reflux condenser.

Protocol:

  • Esterification (Pre-step):

    • Dissolve (2R)-3-amino-2-fluoropropionic acid (5.0 g, 46.7 mmol) in absolute ethanol (50 mL).

    • Cool to 0°C. Add thionyl chloride (1.2 eq) dropwise.

    • Reflux for 4 hours. Concentrate in vacuo to yield the ethyl ester hydrochloride.

    • Rationale: Reducing the ester is kinetically faster and cleaner than reducing the free carboxylic acid/zwitterion.

  • Reduction:

    • Suspend LiAlH4 (4.43 g, 116 mmol) in anhydrous THF (100 mL) under nitrogen at 0°C.

    • Slow Addition: Add the ethyl ester (dissolved in minimal THF) dropwise over 30 minutes. Caution: Exothermic H2 evolution.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to reflux (65°C) for 1 hour to ensure completion.

  • Work-up (Fieser Method):

    • Cool to 0°C.[1]

    • Quench sequentially with: 4.4 mL water, 4.4 mL 15% NaOH, 13.2 mL water.

    • Stir vigorously until a white granular precipitate forms (aluminum salts).

    • Filter through a Celite pad. Wash the cake with THF.

  • Purification:

    • Dry filtrate over Na2SO4, filter, and concentrate under reduced pressure.

    • Distillation: Purify via Kugelrohr distillation (approx. 85-90°C at 0.5 mmHg) to obtain a colorless oil.

Yield: Typically 75-85%. Validation:

  • 1H NMR (400 MHz, CDCl3): δ 4.5 (dm, J=48Hz, CHF), 3.7 (m, CH2O), 2.9 (m, CH2N).

  • 19F NMR: Doublet of multiplets around -180 to -190 ppm (depending on solvent).

Part 4: Medicinal Chemistry Applications[5][6]

Comparative Analysis: Fluoro vs. Chloro vs. H

The following table highlights why the fluoro-analog is superior for drug development compared to its congeners.

Property3-Amino-propanol (H)3-Amino-2-fluoro-propanol (F)3-Amino-2-chloro-propanol (Cl)
pKa (Amine) ~9.8~8.4~8.2
Metabolic Fate Oxidative deaminationStable; Excreted or Phase II conj.Toxic: Cyclizes to epichlorohydrin
Toxicity LowLowHigh: Antifertility/Neurotoxic
Lipophilicity Low (LogP ~ -1.0)Moderate (LogP ~ -0.7)Moderate
Bond Energy C-H: 99 kcal/molC-F: 116 kcal/mol C-Cl: 81 kcal/mol
Case Studies in Drug Discovery

1. IRAK-4 Inhibitors (Oncology/Immunology):

  • Context: Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4) is a key mediator in innate immunity.

  • Application: The (R)-3-amino-2-fluoropropan-1-ol moiety is used as a linker to connect the kinase hinge-binding motif with solvent-exposed solubilizing groups.

  • Mechanism: The fluorine atom lowers the basicity of the amine, preventing trapping in the acidic lysosomal compartments of cancer cells, thereby increasing cytosolic concentration.

  • Reference: WO2014074657A1 [1].

2. GPR52 Modulators (Neuroscience):

  • Context: GPR52 is a GPCR target for schizophrenia and cognitive disorders.

  • Application: Used as a polar headgroup in 1-heteroaryl-indoline-4-carboxamides.

  • Mechanism: The specific stereochemistry ((S)-isomer) and the gauche conformation align the hydroxyl group to donate a hydrogen bond to a specific residue in the receptor vestibule, improving potency by 10-fold over the non-fluorinated analog.

  • Reference: US9676758B2 [3].[2]

3. LRRK2 Inhibitors (Parkinson's Disease):

  • Context: Leucine-Rich Repeat Kinase 2 mutations are implicated in familial Parkinson's.

  • Application: The scaffold serves as a fragment to optimize the "selectivity filter" of the inhibitor.

  • Reference: WO2019012093A1 [2].

References

  • Bicyclic heterocycle substituted pyridyl compounds useful as kinase modulators.
  • Inhibitors of leucine rich repeat kinase 2.
  • 1-Heteroaryl-indoline-4-carboxamides as modulators of GPR52.
  • Enzymatic synthesis of mono- and trifluorinated alanine enantiomers. Source: Nature Communications / PMC. URL:[Link]

  • PubChem Compound Summary: (2R)-3-amino-2-fluoropropan-1-ol. Source:[3] National Center for Biotechnology Information. URL:[Link][3]

Sources

Foundational

Precision Pharmacophores: The Discovery and Synthesis of Fluorinated Amino Alcohols

Executive Summary The strategic introduction of fluorine into amino alcohol scaffolds represents a high-leverage move in modern drug discovery. Beyond simple bioisosterism, fluorinated amino alcohols ( -amino- -fluoro al...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The strategic introduction of fluorine into amino alcohol scaffolds represents a high-leverage move in modern drug discovery. Beyond simple bioisosterism, fluorinated amino alcohols (


-amino-

-fluoro alcohols) serve as privileged pharmacophores that modulate basicity (pKa), lipophilicity (LogP), and metabolic stability. Most critically, they exploit the fluorine gauche effect to lock flexible chains into bioactive conformations, mimicking peptide turns or transition states. This guide dissects the discovery logic, mechanistic underpinnings, and robust synthetic protocols for these high-value motifs.

The Fluorine Imperative: Physicochemical Engineering

The incorporation of fluorine is rarely about steric bulk (Van der Waals radius of F


 1.47 Å vs H 

1.20 Å); it is about electronic engineering. In the context of amino alcohols, fluorine acts as a "control rod" for molecular properties.
Basicity Modulation

The high electronegativity of fluorine (


) exerts a strong inductive effect (

), pulling electron density away from the vicinal amine. This lowers the pKa of the ammonium species.
  • Impact: This improves oral bioavailability by increasing the fraction of the uncharged species at physiological pH, facilitating membrane permeation.

  • Data Point: A standard

    
    -amino alcohol might have a pKa 
    
    
    
    9.5. Introducing a
    
    
    -fluorine can suppress this to
    
    
    8.0–8.5.
The Gauche Effect: Conformational Locking

Perhaps the most sophisticated application of fluorinated amino alcohols is the use of the gauche effect to pre-organize ligand conformation. Unlike non-fluorinated alkanes that prefer anti conformations to minimize steric repulsion, 1,2-difluoroethane and


-fluoroammonium systems often prefer the gauche conformation.

Mechanism: The stabilization arises from hyperconjugation (


) and electrostatic attraction between the electropositive ammonium (

) and the electronegative fluorine (

).

GaucheEffect Anti Anti Conformation (Sterically Favored, Electronically Disfavored) Gauche Gauche Conformation (Hyperconjugation + Electrostatics) Anti->Gauche Introduction of F (Sigma* acceptor) Bioactivity Bioactive Conformation (Peptide Turn Mimicry) Gauche->Bioactivity Pre-organization

Figure 1: The thermodynamic drive toward the gauche conformation in


-fluoroamines facilitates binding by reducing the entropic penalty of induced fit.

Strategic Synthesis: The Discovery Engine

Synthesizing these motifs requires navigating the "fluorine effect" on reactivity—specifically, the destabilization of adjacent carbocations and the alteration of nucleophilic trajectories.

Synthetic Decision Matrix

The choice of route depends heavily on the desired stereochemistry and the specific fluorinated motif (monofluoro vs. trifluoromethyl).

SyntheticRoutes Target Target: Fluorinated Amino Alcohol Structure Is the F-group terminal (CF3) or internal (CHF)? Target->Structure CF3_Route Trifluoromethyl (CF3) Structure->CF3_Route F_Route Monofluoro (CHF) Structure->F_Route Epoxide Route A: Ring Opening of Trifluoromethyl Epoxides CF3_Route->Epoxide High Regiocontrol Henry Route B: Henry Reaction (Fluoral + Nitroalkane) CF3_Route->Henry Scaleable/Linear DirectF Route C: Deoxyfluorination (DAST/Deoxo-Fluor) F_Route->DirectF Late Stage Reduct Route D: Reduction of alpha-Fluoro Ketones F_Route->Reduct Stereocontrol

Figure 2: Decision matrix for selecting the optimal synthetic pathway based on structural requirements.

Detailed Protocol: Regioselective Ring Opening of Trifluoromethyl Epoxides

This protocol focuses on the nucleophilic ring opening of 2-(trifluoromethyl)oxiranes . This is a superior method for discovery chemistry because it allows for the rapid diversification of the amine component while maintaining the fluorinated chiral center.

Challenge: Regioselectivity. Nucleophiles can attack either C2 (geminal to CF3) or C3.

  • Electronic Bias: The strongly electron-withdrawing

    
     group makes C2 more electrophilic, but also sterically crowded.
    
  • Solution: Use of Lewis Acids (e.g., Al-salen,

    
    ) or specific solvent effects to direct attack to C3 (distal opening), yielding the secondary alcohol.
    
Experimental Workflow (Self-Validating)

Objective: Synthesis of 1-amino-3,3,3-trifluoropropan-2-ol derivatives.

Reagents:

  • Substrate: 2-(Trifluoromethyl)oxirane (commercially available or synthesized via epoxidation of 3,3,3-trifluoropropene).

  • Nucleophile: Primary or Secondary Amine (1.1 equiv).

  • Catalyst: Calcium Triflate [

    
    ] (5 mol%) or uncatalyzed in HFIP (Hexafluoroisopropanol).
    
  • Solvent: Toluene (for Lewis Acid route) or HFIP.

Step-by-Step Methodology:

  • Preparation: In a flame-dried Schlenk tube under Argon, dissolve

    
     (0.05 mmol) in anhydrous Toluene (2.0 mL).
    
  • Substrate Addition: Add the amine (1.1 mmol) followed by dropwise addition of 2-(trifluoromethyl)oxirane (1.0 mmol) at 0°C. Note: The reaction is exothermic; temperature control is crucial to prevent polymerization.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 4–12 hours.

    • Validation Check: Monitor via

      
       NMR. The epoxide 
      
      
      
      signal (typically
      
      
      ppm) will shift to the product alcohol signal (
      
      
      ppm). Disappearance of the epoxide peak confirms conversion.
  • Workup: Quench with saturated

    
     (5 mL). Extract with EtOAc (
    
    
    
    mL). Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Optimization Data (Representative)

The following table summarizes the impact of conditions on regioselectivity (C3:C2 ratio), derived from aggregated literature trends (e.g., Chem. Commun., J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10][11]

EntryCatalyst/PromoterSolventTemp (°C)Yield (%)Regioselectivity (C3:C2)
1 NoneTHF604560:40
2


258285:15
3

Toluene 25 94 >95:5
4 HFIP (Solvent)HFIP259192:8

Table 1: Optimization of ring-opening conditions. Entry 3 represents the optimal balance of yield and regiocontrol for discovery applications.

Applications in Drug Design

The resulting


-amino-

-trifluoromethyl alcohols act as transition-state mimics for peptide bond hydrolysis.
  • Protease Inhibitors: The

    
     group hydrates to form a gem-diol or stabilizes the tetrahedral intermediate mimic, inhibiting enzymes like Renin or HIV protease.
    
  • Metabolic Blockers: Placing fluorine at metabolic "hotspots" (sites of P450 oxidation) blocks dealkylation, extending half-life (

    
    ).
    

References

  • Synthesis of

    
    -amino-
    
    
    
    -trifluoromethyl alcohols and their applications in organic synthesis.
    Bioorganic & Medicinal Chemistry, 2024. 8[8][12]
  • Nucleophilic ring opening of trans-2,3-disubstituted epoxides to

    
    -amino alcohols with catalyst-controlled regioselectivity. Chemical Science, 2020. 13[4][8][12]
    
  • The Fluorine Gauche Effect: A Brief History. Israel Journal of Chemistry, 2017. 6

  • Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal, 2022. 1

  • Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions. Beilstein Journal of Organic Chemistry, 2024. 12[4][8][12]

  • Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol. Chemical Communications, 2020.[14] 15

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Incorporation of 3-Amino-2-fluoropropan-1-ol into Peptides for Advanced Drug Discovery

Introduction: The Strategic Advantage of Fluorinated Amino Alcohols in Peptide Therapeutics The introduction of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling th...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Advantage of Fluorinated Amino Alcohols in Peptide Therapeutics

The introduction of non-canonical amino acids into peptide scaffolds is a cornerstone of modern medicinal chemistry, enabling the development of therapeutics with enhanced stability, conformational rigidity, and novel biological activities.[1] Fluorination, in particular, offers a powerful tool to modulate the physicochemical properties of peptides, including metabolic stability, binding affinity, and hydrophobicity, without significant steric hindrance.[2] This application note provides a comprehensive guide for the synthesis and incorporation of a unique building block, 3-Amino-2-fluoropropan-1-ol, into peptide sequences using a modified solid-phase peptide synthesis (SPPS) protocol.

The presence of a fluorine atom on the carbon adjacent to the amine introduces a significant inductive effect, altering the pKa of the amine and potentially influencing local conformation and hydrogen bonding capabilities. The primary alcohol offers a unique point for further modification or to act as a mimic of a serine or threonine side chain, while the overall structure serves as a dipeptide isostere, imparting resistance to enzymatic degradation. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorinated amino alcohols to create next-generation peptide-based therapeutics.

Part 1: Synthesis and Orthogonal Protection of the N-Fmoc-O-Trityl-3-Amino-2-fluoropropan-1-ol Building Block

Proposed Synthesis of (S)-3-Amino-2-fluoropropan-1-ol

Our proposed synthesis starts from commercially available (S)-Glycidol, a chiral epoxide, to establish the stereochemistry early in the synthesis.

G cluster_0 Proposed Synthesis of (S)-3-Amino-2-fluoropropan-1-ol Start (S)-Glycidol Step1 Ring-opening with Azide Start->Step1 NaN3, NH4Cl Step2 Fluorination (e.g., DAST) Step1->Step2 1. Protection of primary -OH 2. DAST 3. Deprotection Step3 Azide Reduction Step2->Step3 H2, Pd/C End (S)-3-Amino-2-fluoropropan-1-ol Step3->End

Caption: Proposed synthetic workflow for (S)-3-Amino-2-fluoropropan-1-ol.

Orthogonal Protection Strategy: Rationale and Protocol

For successful incorporation using Fmoc-SPPS, the building block requires two key protecting groups: a base-labile Fmoc group on the amine and an acid-labile group on the primary hydroxyl. This orthogonal strategy ensures that the hydroxyl group remains protected during the repetitive base-mediated Fmoc deprotection steps of SPPS.[] We have selected the Trityl (Trt) group for hydroxyl protection due to its bulkiness, which prevents side reactions, and its clean removal under standard acidic cleavage conditions.[8]

Protocol 1: N-Fmoc, O-Trityl Protection of (S)-3-Amino-2-fluoropropan-1-ol

  • Selective N-Fmoc Protection:

    • Dissolve (S)-3-Amino-2-fluoropropan-1-ol (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water.

    • Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C.

    • Add a solution of Fmoc-OSu (1.05 eq) in 1,4-dioxane dropwise over 30 minutes.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor reaction completion by TLC.

    • Upon completion, acidify the mixture with 1M HCl to pH ~2 and extract with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Fmoc-(S)-3-amino-2-fluoropropan-1-ol.

  • O-Trityl Protection:

    • Dissolve the N-Fmoc protected amino alcohol (1.0 eq) in anhydrous pyridine.

    • Add Trityl chloride (Trt-Cl, 1.2 eq) portion-wise at 0 °C.

    • Add DMAP (0.1 eq) as a catalyst.

    • Stir the reaction at room temperature for 24 hours.

    • Monitor reaction completion by TLC.

    • Quench the reaction with cold water and extract with dichloromethane (DCM).

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash chromatography to yield the final building block: N-Fmoc-O-Trityl-(S)-3-amino-2-fluoropropan-1-ol .

Part 2: Incorporation into Peptides via Modified Fmoc-SPPS

The incorporation of our amino alcohol building block requires a modification to the standard Fmoc-SPPS workflow. Since the building block lacks a carboxylic acid, it is coupled via its amine. The subsequent chain elongation must then proceed from the newly introduced hydroxyl group. This necessitates an on-resin activation of the hydroxyl group to facilitate the formation of an ester bond with the next incoming amino acid.

Modified SPPS Cycle for Amino Alcohol Incorporation

The following diagram illustrates the modified SPPS cycle.

G cluster_1 Modified SPPS Cycle for Amino Alcohol Incorporation Start Resin-Bound Peptide with free N-terminus Step1 Couple N-Fmoc-O-Trt- (S)-3-amino-2-fluoropropan-1-ol Start->Step1 HBTU/HOBt, DIPEA Step2 Fmoc Deprotection (20% Piperidine in DMF) Step1->Step2 Step3 On-Resin Hydroxyl Activation and Coupling of next Fmoc-AA Step2->Step3 Fmoc-AA, HBTU/HOBt, DIPEA Step4 Fmoc Deprotection (Standard Cycle) Step3->Step4 Continue Continue Standard SPPS Cycles Step4->Continue

Caption: Modified SPPS cycle for incorporating the amino alcohol building block.

Detailed Protocol for Peptide Synthesis

This protocol describes the synthesis of a model tripeptide, Ac-Ala-X-Phe-NH2, where X is our 3-amino-2-fluoropropan-1-ol residue.

Materials:

  • Rink Amide resin

  • Fmoc-Phe-OH, Fmoc-Ala-OH

  • N-Fmoc-O-Trityl-(S)-3-amino-2-fluoropropan-1-ol

  • Coupling reagents: HBTU, HOBt

  • Base: Diisopropylethylamine (DIPEA)

  • Fmoc deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM

  • Acetic anhydride for N-terminal capping

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H2O

Protocol 2: Solid-Phase Synthesis of Ac-Ala-X-Phe-NH2

  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes.

  • First Amino Acid Coupling (Phe):

    • Deprotect the Fmoc group from the resin using 20% piperidine in DMF (2 x 10 min).

    • Wash the resin thoroughly with DMF.

    • Couple Fmoc-Phe-OH (4 eq) using HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 2 hours.

    • Confirm coupling completion with a Kaiser test.

  • Incorporation of the Amino Alcohol (X):

    • Deprotect the N-terminal Fmoc group of Phenylalanine with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple N-Fmoc-O-Trityl-(S)-3-amino-2-fluoropropan-1-ol (2 eq) using HBTU (1.9 eq), HOBt (2 eq), and DIPEA (4 eq) in DMF for 4 hours. Note: A longer coupling time and slightly less excess of the special building block are recommended for cost-effectiveness and to ensure complete reaction.

    • Wash the resin with DMF and DCM.

  • Chain Elongation from the Hydroxyl Group (Ala):

    • Deprotect the N-terminal Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Couple Fmoc-Ala-OH (4 eq) using HBTU (3.9 eq), HOBt (4 eq), and DIPEA (8 eq) in DMF for 2 hours. This step forms an ester bond with the hydroxyl group of the amino alcohol residue.

    • Wash the resin with DMF.

  • N-terminal Capping:

    • Deprotect the final Fmoc group with 20% piperidine in DMF.

    • Wash the resin with DMF.

    • Cap the N-terminus with a solution of 10% acetic anhydride and 1% DIPEA in DMF for 30 minutes.

  • Final Wash: Wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Part 3: Cleavage, Deprotection, and Characterization

The final step involves cleaving the peptide from the solid support while simultaneously removing the acid-labile side-chain protecting groups, including the Trityl group from our modified residue.

Protocol 3: Peptide Cleavage and Deprotection

  • Place the dry, peptide-bound resin in a reaction vessel.

  • Add the cleavage cocktail (95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H2O). Note: TIS is a scavenger to prevent side reactions with the Trityl cation.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate into a cold solution of diethyl ether to precipitate the crude peptide.

  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide under vacuum.

Purification and Characterization

The crude peptide should be purified using reverse-phase high-performance liquid chromatography (RP-HPLC). The final product's identity and purity are confirmed by mass spectrometry (MS) and analytical HPLC.

Table 1: Expected Characterization Data for Ac-Ala-X-Phe-NH2

AnalysisExpected Result
Purity (Analytical HPLC) >95% after purification
Calculated Monoisotopic Mass 446.22 g/mol
Observed Mass (ESI-MS) [M+H]⁺ = 447.23

Applications and Future Perspectives

The incorporation of 3-Amino-2-fluoropropan-1-ol creates a unique peptidomimetic with altered backbone polarity and hydrogen bonding potential. This modification can lead to:

  • Enhanced Proteolytic Stability: The non-natural backbone linkage is resistant to cleavage by proteases.

  • Conformational Constraint: The fluorine atom can induce specific local conformations through stereoelectronic effects.

  • Modulated Receptor Binding: The altered electronic and structural properties can fine-tune binding interactions with biological targets.

Peptides containing this building block are promising candidates for developing novel enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents. Future work could explore the synthesis of diastereomers and the protection of the secondary alcohol to create even more diverse and complex peptide architectures.

References

  • Google Patents. (n.d.). CN103319354A - Synthesis method of 3-amino-1,2-propanediol.
  • MDPI. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. Retrieved from [Link]

  • National Institutes of Health. (2012). Advances in Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • National Institutes of Health. (2009). An efficient Fmoc-SPPS approach for the generation of thioester peptide precursors for use in native chemical ligation. Retrieved from [Link]

  • Google Patents. (n.d.). CN104610074A - Preparation method of 3-amino-1,2-propanediol.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006045483A2 - On-resin peptide cyclization.
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fmoc-Protected Amino Groups. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis of C‐Glycosyl Amino Acid Building Blocks Suitable for the Solid‐Phase Synthesis of Multivalent Glycopeptide Mimics. Retrieved from [Link]

  • ResearchGate. (2007). (PDF) An efficient and highly selective deprotection of N‐Fmoc‐α‐amino acid and lipophilic N‐Fmoc‐dipeptide methyl esters with aluminium trichloride and N,N‐dimethylaniline. Retrieved from [Link]

  • National Institutes of Health. (2017). On-Resin Macrocyclization of Peptides Using Vinyl Sulfonamides as a Thiol-Michael “Click” Acceptor. Retrieved from [Link]

  • National Institutes of Health. (2023). Flow-Based Fmoc-SPPS Preparation and SAR Study of Cathelicidin-PY Reveals Selective Antimicrobial Activity. Retrieved from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis Resins. Retrieved from [Link]

  • National Institutes of Health. (2023). Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • PubMed. (2003). An efficient and highly selective deprotection of N-Fmoc-alpha-amino acid and lipophilic N-Fmoc-dipeptide methyl esters with aluminium trichloride and N,N-dimethylaniline. Retrieved from [Link]

  • ResearchGate. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Retrieved from [Link]

  • WIPO Patentscope. (n.d.). 104610074 Preparation method of 3-amino-1,2-propanediol. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthetic Peptides as Protein Mimics. Retrieved from [Link]

  • The Royal Society of Chemistry. (2011). An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Retrieved from [Link]

  • Organic Letters. (2023). On-Resin Photochemical Decarboxylative Arylation of Peptides. Retrieved from [Link]

  • Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]

Sources

Application

Application Note: Solid-Phase Peptide Synthesis with 3-Amino-2-fluoropropan-1-ol

Abstract This guide details the integration of 3-Amino-2-fluoropropan-1-ol (AFP) into Solid-Phase Peptide Synthesis (SPPS). As a fluorinated isostere of amino-propanol, AFP serves as a critical C-terminal modifier for de...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details the integration of 3-Amino-2-fluoropropan-1-ol (AFP) into Solid-Phase Peptide Synthesis (SPPS). As a fluorinated isostere of amino-propanol, AFP serves as a critical C-terminal modifier for developing metabolically stable peptidomimetics and


-NMR probes. Unlike standard amino acids, AFP lacks a carboxyl group for resin anchoring, necessitating a hydroxyl-anchoring strategy  on 2-Chlorotrityl Chloride (2-CTC) resin. This protocol addresses the specific challenges of fluorinated building blocks, including nucleophilic competition, 

-elimination risks, and orthogonal protection strategies.

Part 1: Strategic Analysis & Chemical Logic

The Fluorine Advantage

Incorporating 3-Amino-2-fluoropropan-1-ol introduces a fluorine atom at the


-position relative to the amine. This modification offers three distinct advantages in drug design:
  • Conformational Bias: The gauche effect (interaction between

    
     and 
    
    
    
    ) induces specific backbone torsion angles, potentially locking the peptide C-terminus into a bioactive conformation.
  • Metabolic Stability: The C-F bond (

    
    ) renders the C-terminus resistant to proteolytic degradation by carboxypeptidases.
    
  • NMR Reporter: The

    
     nucleus acts as a sensitive, background-free probe for monitoring ligand-receptor binding events.
    
The Synthetic Challenge: Hydroxyl Anchoring

Standard SPPS anchors the C-terminal amino acid via its carboxyl group. AFP, being an amino alcohol (


), requires anchoring via its hydroxyl group to the solid support.

Critical Decision: Resin Selection We utilize 2-Chlorotrityl Chloride (2-CTC) Resin .[1][2]

  • Why? The trityl linker forms an ether bond with the hydroxyl group of AFP. This bond is stable to basic Fmoc deprotection conditions (piperidine) but cleavable under mild acidic conditions (1% TFA), allowing the isolation of the peptide alcohol without side-chain damage.

  • Alternative: Wang resin is generally too stable for the mild cleavage often required for modified peptides and requires harsher loading conditions that may cause racemization or elimination of the fluorine.

Stereochemical & Reactivity Considerations
  • Chirality: AFP contains a chiral center at C2. Commercial sources may be racemic or enantiopure. The protocol below preserves stereochemistry, but researchers must verify the starting material's purity.

  • 
    -Elimination Risk:  The fluorine at C2 is 
    
    
    
    to the amine (C3). While C-F bonds are strong, strong bases can theoretically induce HF elimination. The use of 2-CTC resin minimizes this risk by allowing loading under very mild, non-basic conditions (using pyridine as a scavenger rather than strong tertiary amines).

Part 2: Experimental Protocols

Pre-Synthesis Preparation: N-Fmoc Protection

Note: If your AFP is already Fmoc-protected (Fmoc-AFP-OH), skip to Section 2.2. Loading the free amine directly is NOT recommended as the amine will compete with the hydroxyl for the resin active sites.

Reagents: 3-Amino-2-fluoropropan-1-ol, Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide),


, Dioxane/Water.
  • Dissolve 3-Amino-2-fluoropropan-1-ol (1.0 eq) in water/dioxane (1:1 v/v).

  • Add

    
     (2.0 eq) and stir at 
    
    
    
    .
  • Slowly add Fmoc-OSu (1.1 eq) dissolved in dioxane.

  • Stir at room temperature (RT) for 3–4 hours. Monitor by TLC or LC-MS.

  • Workup: Acidify to pH 2–3 with 1N HCl, extract with Ethyl Acetate (

    
    ). Wash organic layer with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Flash chromatography (Hexane/EtOAc) to obtain N-Fmoc-3-amino-2-fluoropropan-1-ol .

Resin Loading (The Critical Step)

This step anchors the Fmoc-AFP to the resin via the hydroxyl group.

Reagents:

  • 2-Chlorotrityl Chloride (2-CTC) Resin (Loading: ~1.0–1.6 mmol/g)

  • Dry Dichloromethane (DCM)[3]

  • Pyridine (dry)

  • Methanol (HPLC grade)

Protocol:

  • Swelling: Place 2-CTC resin (

    
    ) in a solid-phase reactor. Add dry DCM (
    
    
    
    ) and shake for 20 min. Drain.
  • Loading Solution: Dissolve N-Fmoc-3-amino-2-fluoropropan-1-ol (

    
     relative to resin capacity) in dry DCM (
    
    
    
    ). Add Pyridine (
    
    
    ).
    • Expert Tip: Pyridine is preferred over DIPEA here because it is milder and reduces the risk of premature Fmoc removal or fluorine elimination during the long loading step.

  • Coupling: Add the solution to the resin.[1] Shake gently at RT for 2–4 hours.

  • Capping: Drain the resin.[1][2] Add a solution of DCM/MeOH/DIPEA (17:2:1 v/v/v) and shake for 20 min.

    • Logic: Methanol caps any remaining unreacted trityl chloride sites, preventing unwanted binding of subsequent amino acids.

  • Washing: Wash resin thoroughly:

    • 
       DCM
      
    • 
       DMF
      
    • 
       DCM
      
Peptide Elongation (Fmoc-SPPS)

Once loaded, the resin behaves like a standard Fmoc-peptide resin.

Cycle Parameters:

Step Reagent Time Mechanism

| 1. Deprotection | 20% Piperidine in DMF |


 | Removes Fmoc from N-terminus. |
| 2. Wash  | DMF | 

| Removes piperidine/fulvene adducts. | | 3. Activation | Fmoc-AA-OH (3 eq), DIC (3 eq), Oxyma (3 eq) | Pre-mix 2 min | Generates active ester. | | 4. Coupling | Activated AA solution | 45–60 min | Amide bond formation. | | 5. Wash | DMF |

| Removes excess reagents. |
  • Note on Coupling Reagents: Use DIC/Oxyma or HBTU/DIPEA . Avoid highly basic conditions for prolonged periods to preserve the C-F bond integrity.

Cleavage and Isolation

To release the peptide alcohol while retaining the fluorine modification.

Reagents: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.

Option A: Mild Cleavage (Protected Peptide Fragment)

  • Cocktail: 1% TFA in DCM.

  • Procedure: Treat resin with

    
     flows. Collect filtrate into pyridine-buffered methanol.
    
  • Result: Peptide with side-chain protecting groups intact (e.g., for fragment condensation).

Option B: Global Deprotection (Final Product)

  • Cocktail: TFA/TIS/

    
     (95:2.5:2.5 v/v/v).
    
  • Procedure: Shake resin for 2–3 hours.

  • Workup: Filter resin.[3][4] Precipitate filtrate in cold diethyl ether (

    
    ). Centrifuge, wash pellet with ether (
    
    
    
    ), and lyophilize.

Part 3: Visualization & Workflows

Synthesis Workflow Diagram

SPPS_Workflow Start Start: 3-Amino-2-fluoropropan-1-ol Protect Step 1: Fmoc Protection (Fmoc-OSu, NaHCO3) Start->Protect Amine Protection Load Step 2: Resin Loading (2-CTC Resin, Pyridine, DCM) Anchoring via -OH Protect->Load Fmoc-AFP-OH Cap Step 3: Capping (MeOH/DIPEA) Load->Cap Block Active Sites Elongate Step 4: Peptide Elongation (Std. Fmoc Cycles) Cap->Elongate Fmoc Removal & Coupling Cleave Step 5: Cleavage (95% TFA or 1% TFA) Elongate->Cleave Complete Sequence Finish Final Product: Peptidyl-Fluoro-Propanol Cleave->Finish Ether Hydrolysis

Caption: Step-by-step workflow for integrating 3-Amino-2-fluoropropan-1-ol into SPPS using 2-CTC resin.

Mechanism of Resin Anchoring

Mechanism Resin 2-CTC Resin (Trityl-Cl) Intermed Transition State (Nu: Attack) Resin->Intermed + Alcohol + Pyridine Alcohol Fmoc-NH-CH2-CHF-CH2-OH Alcohol->Intermed Product Resin-Bound Species (Trityl-Ether Linkage) Intermed->Product - HCl (Pyridine salt)

Caption: Nucleophilic attack of the fluoro-alcohol hydroxyl group on the 2-chlorotrityl cation.

Part 4: Quality Control & Troubleshooting

Analytical Validation
MethodPurposeAcceptance Criteria
HPLC (C18) Purity & Retention TimeSingle peak >95%. Fluorinated peptides often show slightly longer retention times than non-fluorinated analogs due to hydrophobicity.
MS (ESI+) Identity Confirmation

matches theoretical mass.

NMR
Fluorine IntegritySharp singlet/multiplet around -230 ppm (check specific shift for alkyl fluorides). Absence of fluoride ion peak (-119 ppm) confirms no elimination.
Troubleshooting Guide
  • Problem: Low Loading Efficiency.

    • Cause: Moisture in DCM or resin.[1][3] The 2-CTC resin is extremely moisture-sensitive.[1][2]

    • Solution: Dry DCM over molecular sieves. Purge reactor with Nitrogen. Use fresh resin.

  • Problem: Double Peaks in HPLC.

    • Cause: Diastereomers. If the starting AFP was racemic, you will generate diastereomers after coupling chiral amino acids.

    • Solution: Use enantiopure 3-Amino-2-fluoropropan-1-ol or separate diastereomers via Prep-HPLC.

  • Problem: Loss of Fluorine (Elimination).

    • Cause: Harsh basic conditions during Fmoc removal or coupling.

    • Solution: Switch to 20% Piperidine/0.1M HOBt in DMF for deprotection. HOBt suppresses base-catalyzed side reactions.

References

  • Barlos, K., et al. (1991). "2-Chlorotrityl chloride resin: Studies on anchoring of Fmoc-amino acids and peptide cleavage." International Journal of Peptide and Protein Research. Link

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.[5] (Referenced for Fmoc protection protocols). Link

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[5][6] Chemical Reviews. (Referenced for 2-CTC cleavage mechanisms).[1][2][3][7] Link

  • Hunter, L. (2010). "The C–F bond as a conformational tool in organic and bioorganic chemistry." Beilstein Journal of Organic Chemistry. Link

Sources

Method

3-Amino-2-fluoropropan-1-ol: A Strategic Fluorinated Scaffold for Medicinal Chemistry

Executive Summary In modern drug discovery, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without significantly altering steric bulk. 3-Amino-2-fluoropropan-1-ol (CAS...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In modern drug discovery, the strategic incorporation of fluorine is a pivotal tool for modulating physicochemical properties without significantly altering steric bulk. 3-Amino-2-fluoropropan-1-ol (CAS: 78542-46-8; (2R)-isomer CAS: 344413-79-2) represents a high-value building block that offers a distinct advantage: the introduction of a fluorine atom at the


-position relative to the amine. This structural modification significantly lowers the basicity of the amine (pKa modulation), enhances metabolic stability by blocking oxidative deamination, and influences molecular conformation via the fluorine gauche effect.

This guide details the chemical rationale, validated synthesis protocols, and specific applications of this scaffold in the synthesis of fluorinated heterocycles and linker systems.

Part 1: Chemical Rationale & Properties[1][2][3]

The Fluorine Effect on Basicity (pKa Modulation)

The primary utility of 3-amino-2-fluoropropan-1-ol lies in its ability to tune the pKa of the primary amine. In the non-fluorinated analog (3-amino-1-propanol), the amine pKa is approximately 10.1 . The introduction of an electron-withdrawing fluorine atom at the


-position induces a strong inductive effect (

), pulling electron density away from the nitrogen lone pair.
  • Result: The pKa drops by approximately 1.5–2.0 log units (typically to the 8.2–8.7 range).

  • Medicinal Benefit: At physiological pH (7.4), a larger fraction of the molecule remains uncharged compared to the non-fluorinated parent. This increases lipophilicity (LogD) and improves passive membrane permeability, a critical parameter for CNS drugs and oral bioavailability.

Conformational Control

The C–F bond introduces a stereoelectronic preference known as the gauche effect . The C–F bond tends to align gauche to the C–N bond (or C–O bond) to maximize


 orbital overlap. This restricts the conformational flexibility of the propyl chain, potentially locking the molecule into a bioactive conformation when used as a linker in fragment-based drug design (FBDD).

Part 2: Detailed Synthesis Protocol

While ring-opening of epifluorohydrin is a theoretical route, it often suffers from regioselectivity issues (yielding mixtures of 2-fluoro and 3-fluoro isomers). The most robust and scalable method for medicinal chemistry applications is the reduction of 3-amino-2-fluoropropanoic acid . This route preserves stereochemistry, allowing access to enantiopure (2R) or (2S) building blocks starting from the corresponding amino acids.

Protocol: Borane-Mediated Reduction of 3-Amino-2-fluoropropanoic Acid

Objective: Synthesis of 3-amino-2-fluoropropan-1-ol from 3-amino-2-fluoropropanoic acid (CAS 3821-81-6).

Reagents:

  • Precursor: 3-Amino-2-fluoropropanoic acid (1.0 equiv).

  • Reducing Agent: Borane-Tetrahydrofuran complex (

    
    ), 1.0 M solution (2.5 equiv).
    
  • Solvent: Anhydrous Tetrahydrofuran (THF).

  • Quenching Agent: Methanol (MeOH).

  • Acid: 6M Hydrochloric acid (HCl).

Step-by-Step Methodology:

  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (

    
     or Ar).
    
  • Solubilization: Charge the flask with 3-amino-2-fluoropropanoic acid (1.0 g, 9.3 mmol) and anhydrous THF (20 mL). Cool the suspension to 0 °C using an ice bath.

  • Reduction: Add the

    
     solution (23.3 mL, 23.3 mmol) dropwise via a pressure-equalizing addition funnel over 20 minutes. Caution: Gas evolution (
    
    
    
    ) will occur.
  • Reflux: Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Heat the mixture to reflux (66 °C) for 4–6 hours. Monitor reaction progress by TLC (stain with ninhydrin) or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Vigorous bubbling will occur. Stir for 30 minutes at room temperature.

  • Hydrolysis: Evaporate the solvent under reduced pressure. Redissolve the residue in MeOH (10 mL) and add 6M HCl (5 mL). Heat to reflux for 1 hour to break the boron-amine complex.

  • Isolation: Concentrate the mixture to dryness. The residue is the hydrochloride salt of 3-amino-2-fluoropropan-1-ol.

  • Purification (Optional): To obtain the free base, dissolve the salt in minimal water, basify with 2M NaOH to pH >12, and exhaustively extract with dichloromethane (DCM) or

    
    -butanol. Dry the organic layer over 
    
    
    
    and concentrate.

Yield: Typically 85–95%. Validation:


 NMR should show a multiplet at 

to

ppm (depending on solvent/pH).
Workflow Diagram

SynthesisWorkflow Start 3-Amino-2-fluoropropanoic Acid (Solid Precursor) Step1 Activation & Reduction (BH3·THF, 0°C to Reflux) Start->Step1 Anhydrous THF Step2 Quench & Hydrolysis (MeOH / 6M HCl) Step1->Step2 Boron-Complex Breakdown Product 3-Amino-2-fluoropropan-1-ol (Target Scaffold) Step2->Product Isolation

Figure 1: Synthetic workflow for the reduction of the fluorinated amino acid to the target amino alcohol.

Part 3: Applications in Heterocycle Synthesis

A primary application of 3-amino-2-fluoropropan-1-ol is as a precursor for 5-fluoromorpholine derivatives. Morpholines are ubiquitous pharmacophores in medicinal chemistry (e.g., Linezolid, Gefitinib), improving solubility and metabolic profile. Introducing a fluorine atom onto the morpholine ring is a high-value strategy to block metabolic hot-spots.

Protocol: Cyclization to 5-Fluoromorpholin-3-one

This building block can be reacted with chloroacetyl chloride or glyoxal derivatives to form the morpholine ring.

Reaction Scheme Logic:

  • N-Acylation: The primary amine reacts with chloroacetyl chloride.

  • O-Alkylation (Ring Closure): The hydroxyl group displaces the chloride under basic conditions (NaH or KOtBu) to close the ring.

Data Summary: Comparison of Morpholine Analogs

PropertyMorpholine3-Fluoromorpholine5-Fluoromorpholine (From Scaffold)
Precursor Ethanolamine2-Fluoroethanolamine3-Amino-2-fluoropropan-1-ol
pKa (Conj. Acid) 8.3~6.0~6.5
Metabolic Stability ModerateHighHigh (Blocks C-H oxidation)
Vector AchiralChiralChiral (C5)
Cyclization Pathway Diagram

MorpholineCyclization Scaffold 3-Amino-2-fluoropropan-1-ol Intermediate N-(2-fluoro-3-hydroxypropyl)-2-chloroacetamide (Linear Intermediate) Scaffold->Intermediate N-Acylation (-HCl) Reagent Chloroacetyl Chloride (Acylating Agent) Reagent->Intermediate N-Acylation (-HCl) FinalProd 5-Fluoro-morpholin-3-one (Cyclized Product) Intermediate->FinalProd Intramolecular SN2 (Ring Closure) Base Base Treatment (NaH / THF) Base->FinalProd Promotes

Figure 2: Strategic cyclization of 3-amino-2-fluoropropan-1-ol to form the 5-fluoromorpholin-3-one scaffold.

References

  • PubChem Compound Summary. (2R)-3-amino-2-fluoropropan-1-ol (CID 15978408).[1] National Center for Biotechnology Information. Available at: [Link]

  • WIPO Patent. Preparation method of 3-amino-1,2-propanediol (Analogous synthesis methodology). World Intellectual Property Organization. Available at: [Link]

  • MDPI Review. Asymmetric

    
    -Fluoroalkyl-
    
    
    
    -Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 2020. (Discusses reduction of fluorinated amino acids). Available at: [Link]
  • ResearchGate. Synthesis and characterization of 3-amino-1,2-propanediol. (General protocol reference for aminopropanol derivatives). Available at: [Link]

Sources

Application

Using 3-Amino-2-fluoropropan-1-ol for 19F NMR studies of peptides

Application Note: High-Sensitivity Conformational Profiling of Peptides Using 3-Amino-2-fluoropropan-1-ol (AFP) as a F NMR Probe Executive Summary The incorporation of fluorine ( F) into peptide scaffolds provides an ort...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Conformational Profiling of Peptides Using 3-Amino-2-fluoropropan-1-ol (AFP) as a


F NMR Probe 

Executive Summary

The incorporation of fluorine (


F) into peptide scaffolds provides an orthogonal, background-free handle for monitoring structural dynamics, protein-peptide interactions, and local electrostatic environments.[1][2][3] This guide details the specific application of 3-Amino-2-fluoropropan-1-ol (AFP)  as a site-specific NMR reporter.

Unlike aromatic fluorinated amino acids (e.g., 4-fluoro-phenylalanine), AFP offers a flexible, aliphatic probe that mimics hydrophilic residues (like serine or threonine) while introducing a sensitive


F nucleus.[1] This protocol outlines the chemical conjugation of AFP to peptide backbones, the acquisition of high-resolution 

F NMR data, and the interpretation of chemical shift anisotropy (CSA) to map peptide folding and binding interfaces.[1]

Strategic Rationale & Mechanism

Why 3-Amino-2-fluoropropan-1-ol?
  • High Sensitivity:

    
    F has 83% of the sensitivity of 
    
    
    
    and 100% natural abundance, allowing for rapid acquisition at low concentrations (10–50 µM).
  • Stereochemical Control: AFP contains a chiral center at the C2 position.[1] Using enantiomerically pure (R)-3-Amino-2-fluoropropan-1-ol (or the S-isomer) is critical to prevent diastereomeric signal splitting, which can obscure subtle conformational populations.[1]

  • Minimal Steric Perturbation: The small atomic radius of fluorine (1.47 Å) closely mimics the hydroxyl group of serine or a hydrogen atom, minimizing disruption to the peptide's native bioactive conformation.[1]

The Sensing Mechanism

The


F chemical shift (

) of AFP is exquisitely sensitive to:
  • Solvent Exposure: Hydrogen bonding with water vs. burial in a hydrophobic pocket.[1]

  • Local Electrostatics: Proximity to charged residues (Asp, Glu, Arg, Lys).[1]

  • Conformational Locking: Changes in the rotameric freedom of the C-C bond upon binding to a receptor.[1]

Experimental Protocol: Chemical Incorporation

Objective: Site-specific conjugation of AFP to a peptide C-terminus or an acidic side chain (Asp/Glu) to create a "fluorine-tagged" probe.[1]

Reagents & Materials
  • Precursor: (R)-3-Amino-2-fluoropropan-1-ol (Enantiopure, >97%).[1]

  • Peptide Substrate: Protected peptide with a free carboxylic acid (C-term or side chain).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or T3P (Propylphosphonic anhydride).[1]

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: Anhydrous DMF (Dimethylformamide).[1]

Synthesis Workflow
  • Activation: Dissolve the peptide (1.0 eq) in DMF. Add HATU (1.2 eq) and DIPEA (2.5 eq). Stir for 5 minutes to activate the carboxylate.

  • Coupling: Add (R)-3-Amino-2-fluoropropan-1-ol (1.5 eq). The primary amine of AFP reacts chemoselectively over its hydroxyl group under these conditions.

  • Reaction: Stir at Room Temperature (RT) for 2–4 hours. Monitor by LC-MS (Look for mass shift +75 Da corresponding to the AFP fragment minus water).[1]

  • Deprotection: Perform global deprotection (e.g., TFA/TIPS/Water) if the peptide side chains are protected.[1]

  • Purification: Isolate the fluorinated peptide via RP-HPLC (C18 column, Acetonitrile/Water gradient).

Critical Note: Ensure the AFP reagent is free of its enantiomer.[1] A racemic mixture will result in two distinct NMR peaks for the same chemical environment, rendering data interpretation impossible.[1]

Experimental Protocol: F NMR Acquisition

Objective: Acquire high-fidelity spectra to resolve conformational states.

Sample Preparation
  • Concentration: 50 µM – 500 µM fluorinated peptide.

  • Buffer: 50 mM Phosphate or HEPES (pH 7.4).

  • Lock Solvent: 10% D

    
    O / 90% H
    
    
    
    O.
  • Reference: Internal standard trifluoroacetic acid (TFA) at -76.55 ppm (capillary insert recommended to avoid interaction) or calibrate relative to external CFCl

    
     (0 ppm).
    
Acquisition Parameters (600 MHz Spectrometer)
ParameterSettingRationale
Pulse Sequence zgf19 (1D with

H decoupling)
Decoupling removes F-H scalar coupling, sharpening peaks into singlets.[1]
Spectral Width 200 ppm (-100 to -300 ppm)Covers the typical range for aliphatic fluorines.[1]
Relaxation Delay (D1) 2.0 – 5.0 s

F T

relaxation can be long; insufficient delay causes quantification errors.[1]
Scans (NS) 128 – 1024Depends on concentration; signal-to-noise ratio > 20:1 is target.[1]
Temperature 298 K (25°C)Standard; variable temperature (VT) used for dynamic studies.[1]

Data Analysis & Interpretation

Solvent Induced Isotope Shift (SIIS)

To determine if the AFP probe is buried in a protein interface or exposed to solvent, perform the "D


O Wash" experiment.[1]
  • Step 1: Record spectrum in 90% H

    
    O / 10% D
    
    
    
    O.[1]
  • Step 2: Record spectrum in 90% D

    
    O / 10% H
    
    
    
    O.[1]
  • Calculation:

    
    .[1]
    
  • Interpretation:

    • High

      
       (0.15 – 0.30 ppm):  The fluorine is fully exposed to solvent (H-bonding effects).[1]
      
    • Low

      
       (< 0.05 ppm):  The fluorine is buried or bound in a hydrophobic pocket (shielded from solvent exchange).[1]
      
Conformational Exchange
  • Sharp, Single Peak: Fast exchange or single stable conformation.[1]

  • Broadened Peak: Intermediate exchange (µs-ms timescale), indicative of flexible binding or folding intermediates.

  • Multiple Peaks: Slow exchange; distinct populations (e.g., cis/trans proline isomerization or distinct bound states).[4]

Visualized Workflows

Figure 1: Synthesis & Application Logic

G Start Peptide Precursor (COOH-Terminus) Coupling Coupling Reaction (HATU/DIPEA) Start->Coupling Reagent (R)-3-Amino-2-fluoropropan-1-ol (Chiral Probe) Reagent->Coupling Purify HPLC Purification & QC (LC-MS) Coupling->Purify NMR 19F NMR Acquisition (1D w/ Decoupling) Purify->NMR Analysis Data Analysis NMR->Analysis Outcome1 Chemical Shift (δ) Local Environment Analysis->Outcome1 Position Outcome2 Line Width (Δν) Dynamics/Exchange Analysis->Outcome2 Shape

Caption: Workflow for integrating AFP into peptides and extracting structural data via NMR.

Figure 2: Interpreting the F Signal

Logic Signal 19F NMR Signal Observed Split Is the Peak Split? Signal->Split YesSplit Multiple Conformations (Slow Exchange) Split->YesSplit Yes NoSplit Single Peak Split->NoSplit No ShiftCheck Check Chemical Shift (δ) NoSplit->ShiftCheck Upfield Upfield Shift (Shielded/Hydrophobic) ShiftCheck->Upfield Downfield Downfield Shift (Deshielded/H-Bonding) ShiftCheck->Downfield SIIS Run D2O Wash (SIIS) ShiftCheck->SIIS Buried Small Δδ (<0.05 ppm) Probe Buried SIIS->Buried Exposed Large Δδ (>0.15 ppm) Probe Exposed SIIS->Exposed

Caption: Decision tree for interpreting


F spectral features regarding conformation and solvent accessibility.

References

  • Koester, D. C., et al. (2022).[1] "Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT)." Journal of Medicinal Chemistry, 65(17), 11776–11787.[1] (Demonstrates the synthesis and use of 3-amino-2-fluoropropan-1-ol as a peptide building block). [1]

  • Marsh, E. N. G., & Suzuki, Y. (2014).[1][5] "Using

    
    F NMR to Probe Biological Interactions of Proteins and Peptides." ACS Chemical Biology, 9(6), 1242–1250.[1][5] (Review of 
    
    
    
    F NMR principles in peptide science). [1]
  • Salvi, M., et al. (2025).[1][4] "

    
    F NMR-tags for peptidyl prolyl conformation analysis." Communications Chemistry. (Discusses the sensitivity of fluorinated tags for conformational analysis). 
    
  • Vogel, H. J., et al. (2020).[1] "Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides."[6] Biochimica et Biophysica Acta (BBA) - Biomembranes. (Application of SIIS and depth of burial analysis).

Sources

Method

Advanced Applications of Fluorinated Amino Alcohols in Structure-Based Drug Design

Topic: Applications of fluorinated amino alcohols in drug discovery Content Type: Application Note and Protocol Guide Audience: Researchers, Senior Scientists, Medicinal Chemists Abstract Fluorinated amino alcohols repre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Applications of fluorinated amino alcohols in drug discovery Content Type: Application Note and Protocol Guide Audience: Researchers, Senior Scientists, Medicinal Chemists

Abstract

Fluorinated amino alcohols represent a privileged scaffold in modern medicinal chemistry, serving as critical bioisosteres and transition-state mimics. This guide explores the physicochemical rationale behind their integration into drug candidates, specifically focusing on pKa modulation, conformational control via the gauche effect, and metabolic stability. We provide a detailed technical roadmap for their application in aspartyl protease inhibition (e.g., BACE1, HIV protease) and offer a validated protocol for the asymmetric synthesis of


-amino-

-trifluoromethyl alcohols.

The Fluorine Advantage: Physicochemical Rationale

The strategic introduction of fluorine into amino alcohol motifs alters molecular properties in ways that hydrogen or methyl groups cannot. Understanding these effects is prerequisite to rational design.

pKa Modulation and Hydrogen Bonding

The high electronegativity of fluorine exerts a strong inductive effect (


) on adjacent functional groups.
  • Hydroxyl Group Acidity: In a standard amino alcohol, the hydroxyl pKa is ~16. Introducing an

    
    -trifluoromethyl group (
    
    
    
    ) significantly increases acidity (pKa
    
    
    11–12). This enhances the hydrogen bond donor (HBD) capability of the hydroxyl group, strengthening interactions with catalytic aspartate residues in protease active sites.
  • Amine Basicity: Fluorine

    
     to an amine reduces the pKa of the conjugate acid by 1–2 units (e.g., from ~9.5 to ~8.0). This reduction can improve oral bioavailability by increasing the fraction of uncharged species at physiological pH (7.4), facilitating membrane permeation.
    
Conformational Control: The Gauche Effect

Unlike steric-driven conformational preferences (which favor anti arrangements), vicinal difluoro or fluoro-heteroatom systems often adopt a gauche conformation.

  • Mechanism: This is driven by

    
     hyperconjugation and electrostatic attraction between the electropositive nitrogen/oxygen and the electronegative fluorine.
    
  • Application: In linear inhibitors (e.g., Indinavir analogs), this effect is used to "pre-organize" the ligand into its bioactive conformation, reducing the entropic penalty of binding.

Metabolic Stability

The C–F bond (116 kcal/mol) is resistant to cytochrome P450-mediated oxidation. Replacing a labile C–H or C–OH bond with C–F blocks metabolic "soft spots," extending the half-life (


) of the drug candidate.

Primary Application: Aspartyl Protease Inhibitors[1][2][3][4][5]

Fluorinated amino alcohols are the gold standard for designing transition-state mimics for aspartyl proteases (Renin, HIV Protease, BACE1).

Mechanism of Action

Aspartyl proteases hydrolyze peptide bonds via a tetrahedral intermediate.[1] Fluorinated amino alcohols mimic this intermediate but cannot be cleaved.

  • Binding: The central hydroxyl group forms a hydrogen bond network with the two catalytic aspartic acid residues (e.g., Asp32/Asp215 in BACE1).

  • Stabilization: The electron-withdrawing fluorine atoms lower the pKa of the hydroxyl, making it a stronger H-bond donor to the anionic aspartates.

  • Selectivity: The specific stereochemistry of the amino alcohol backbone positions the 'R' groups into the S1/S2 pockets of the enzyme.

Visualization: Protease Inhibition Mechanism

The following diagram illustrates the interaction between a fluorinated transition-state mimic and the catalytic dyad.

ProteaseInhibition Enzyme Aspartyl Protease Active Site (Catalytic Dyad) Asp1 Aspartate A (Protonated) Enzyme->Asp1 Asp2 Aspartate B (Deprotonated) Enzyme->Asp2 Inhibitor Fluorinated Amino Alcohol (Inhibitor) TS_Mimic Tetrahedral Intermediate Mimicry (Non-cleavable) Inhibitor->TS_Mimic Adopts Geometry TS_Mimic->Asp1 H-Bond Acceptor TS_Mimic->Asp2 H-Bond Donor F_Effect Fluorine Effect: Lowers pKa of OH Increases H-Bond Strength F_Effect->TS_Mimic Modulates

Caption: Mechanistic interaction of a fluorinated amino alcohol inhibitor with the catalytic aspartate dyad, highlighting the role of fluorine in enhancing H-bond strength.

Experimental Protocol: Asymmetric Synthesis of -Amino- -Trifluoromethyl Alcohols

Objective: To synthesize a chiral


-amino-

-trifluoromethyl alcohol scaffold suitable for elaboration into a protease inhibitor. Method: Nucleophilic trifluoromethylation of an

-amino aldehyde using the Ruppert-Prakash reagent (

).
Reagents & Equipment[6][7][8]
  • Starting Material:

    
    -Boc-protected 
    
    
    
    -amino aldehyde (derived from L-Phenylalanine or L-Leucine).
  • Reagent: (Trifluoromethyl)trimethylsilane (

    
    , Ruppert-Prakash reagent).[2]
    
  • Catalyst: Cesium Fluoride (CsF) or Tetrabutylammonium fluoride (TBAF).[2]

  • Solvent: Anhydrous THF or Toluene (dried over Na/benzophenone).

  • Equipment: Schlenk line, Argon atmosphere,

    
     cooling bath (dry ice/acetone).
    
Step-by-Step Procedure
Step 1: Preparation of Reaction Vessel
  • Flame-dry a 50 mL two-neck round-bottom flask under vacuum.

  • Backfill with Argon. Repeat 3 times to ensure an inert atmosphere.

  • Add the

    
    -Boc-amino aldehyde (1.0 mmol) and dissolve in anhydrous THF (10 mL).
    
  • Cool the solution to

    
     (ice bath) or 
    
    
    
    depending on substrate stability.
Step 2: Nucleophilic Trifluoromethylation
  • Add

    
     (1.2 mmol, 1.2 equiv) via syringe.
    
  • Critical Step: Add the catalyst (CsF, 10 mol%) in one portion. Note: The reaction is exothermic. Monitor internal temperature if scaling up.

  • Stir the mixture at

    
     for 1 hour, then allow it to warm to room temperature (RT) over 2 hours.
    
  • In-Process Control (IPC): Monitor consumption of aldehyde by TLC (Hexane/EtOAc 4:1). The intermediate silyl ether is usually visible.

Step 3: Desilylation (Deprotection)
  • Once the aldehyde is consumed, add TBAF (1.0 M in THF, 1.5 mL) dropwise to the reaction mixture.

  • Stir at RT for 30 minutes to cleave the

    
    -TMS group.
    
  • Quench the reaction with saturated aqueous

    
     (10 mL).
    
Step 4: Isolation and Purification
  • Extract the aqueous layer with EtOAc (

    
     mL).
    
  • Wash combined organics with brine, dry over anhydrous

    
    , and concentrate under reduced pressure.
    
  • Purification: Purify the crude residue via flash column chromatography (Silica gel, gradient 0-20% EtOAc in Hexane).

  • Stereochemical Analysis: The reaction typically yields a mixture of anti and syn diastereomers (often favoring anti due to the Felkin-Anh model). Separate diastereomers if necessary or determine ratio via

    
    -NMR.
    
Synthetic Workflow Diagram

SynthesisWorkflow Start N-Boc Amino Aldehyde Step1 Add TMS-CF3 (THF, 0°C) Start->Step1 Step2 Catalyst Addition (CsF or TBAF) Step1->Step2 Intermediate O-Silyl Ether Intermediate Step2->Intermediate Nucleophilic Attack Step3 Desilylation (TBAF/H+) Intermediate->Step3 Product β-Amino-α-CF3 Alcohol Step3->Product Yields Anti/Syn Mix

Caption: Workflow for the nucleophilic trifluoromethylation of amino aldehydes to generate the fluorinated amino alcohol core.

Comparative Data: Fluorine vs. Hydrogen

The following table highlights the shift in physicochemical properties when replacing a standard amino alcohol core with a fluorinated analog.

PropertyStandard Amino Alcohol (

)
Fluorinated Analog (

)
Impact on Drug Design
Hydroxyl pKa ~16.0~11.5 – 12.5Stronger H-bond donor; better mimic of tetrahedral transition state.
Amine pKa ~9.5~7.5 – 8.5Reduced basicity improves membrane permeability (less charged at pH 7.4).
Lipophilicity (LogD) LowModerate/HighIncreases blood-brain barrier (BBB) penetration (critical for CNS targets like BACE1).
Metabolic Stability Susceptible to oxidationHighly StableBlocks P450 oxidation at the

-position; increases half-life.
Conformation Flexible (rotatable bonds)Restricted (Gauche effect)Pre-organizes ligand for binding; reduces entropic penalty.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Trimethyl(trifluoromethyl)silane.[3] Chemical Reviews. Link

  • Hunter, L. (2010). The C–F Bond as a Conformational Tool in Organic and Biological Chemistry. Beilstein Journal of Organic Chemistry. Link

  • Ghosh, A. K., et al. (2012). Structure-Based Design of BACE1 Inhibitors for Alzheimer’s Disease. Journal of Medicinal Chemistry. Link

  • O'Hagan, D. (2008). Understanding Organofluorine Chemistry. An Introduction to the C–F Bond. Chemical Society Reviews. Link

Sources

Application

Application Notes: 3-Amino-2-fluoropropan-1-ol as a Novel Chiral Auxiliary for Asymmetric Synthesis

Abstract In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral auxiliaries represent a robust and reliable strategy for introducing ste...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with high fidelity.[1] This guide introduces 3-Amino-2-fluoropropan-1-ol, a novel amino alcohol, as a next-generation chiral auxiliary. We explore its potential based on foundational principles of stereocontrol, highlighting the unique role of the fluorine substituent. While this molecule is presented as an investigational tool, the principles and protocols herein are grounded in well-established asymmetric synthesis methodologies. We provide a theoretical framework for its mechanism of action, detailed experimental protocols for diastereoselective alkylation and aldol reactions, and methods for auxiliary cleavage and recovery.

Introduction: The Strategic Advantage of a Fluorinated Chiral Auxiliary

A chiral auxiliary is a stereogenic compound that is temporarily incorporated into a synthetic sequence to direct the stereochemical outcome of a reaction.[1] The ideal auxiliary should be readily available in both enantiomeric forms, attach and detach under mild conditions without racemization, and provide a strong stereochemical bias.[2]

The strategic incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and lipophilicity.[3] We hypothesize that these same properties can be leveraged within a chiral auxiliary to enforce conformational rigidity and provide a unique electronic environment, thereby leading to exceptional levels of stereocontrol. 3-Amino-2-fluoropropan-1-ol is designed to harness the "fluorine gauche effect," where the strong C-F bond's interaction with adjacent orbitals can lock the molecule's conformation, creating a highly organized and predictable steric environment.[4]

This document serves as a technical guide for researchers, chemists, and drug development professionals on the theoretical application and practical methodologies for using 3-Amino-2-fluoropropan-1-ol in key C-C bond-forming reactions.

Proposed Synthesis of the Auxiliary

The practical utility of a chiral auxiliary begins with its synthesis. A plausible and efficient route to enantiopure (S)-3-Amino-2-fluoropropan-1-ol can be proposed starting from the chiral pool amino acid, L-Serine, leveraging its inherent stereochemistry.

cluster_0 Plausible Synthesis of (S)-3-Amino-2-fluoropropan-1-ol L-Serine L-Serine Protected_Serine N,O-Protected Serine L-Serine->Protected_Serine Protection (Boc, etc.) Serine_Ester Methyl Ester Derivative Protected_Serine->Serine_Ester Esterification Fluorinated_Ester Fluorodehydroxylation (e.g., DAST) Serine_Ester->Fluorinated_Ester Stereoretentive Fluorination Fluorinated_Alcohol Ester Reduction (e.g., LiBH4) Fluorinated_Ester->Fluorinated_Alcohol Reduction Final_Auxiliary (S)-3-Amino-2-fluoropropan-1-ol Fluorinated_Alcohol->Final_Auxiliary Deprotection

Caption: Plausible synthetic pathway from L-Serine.

Principle of Stereocontrol: A Mechanistic Rationale

The efficacy of 3-Amino-2-fluoropropan-1-ol is predicated on its ability to form a rigid, chelated transition state after being coupled with a prochiral carboxylic acid and subsequent enolization. The highly electronegative fluorine atom is expected to exert a powerful inductive effect and participate in stabilizing gauche interactions, thus minimizing conformational flexibility.

Upon N-acylation and deprotonation with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. We propose that this enolate adopts a rigid, five-membered ring chelated structure involving the lithium cation, the enolate oxygen, and the auxiliary's hydroxyl oxygen. In this conformation, the C-F bond and the side chain of the auxiliary create distinct steric quadrants, effectively shielding one face of the enolate from electrophilic attack.

cluster_ts Proposed Chelated Transition State for Alkylation TS O Li⁺ O R' C=C H Shielded Face (Top) Auxiliary Backbone Approaching Electrophile (E⁺) Aux Steric Shielding by Fluorine and Auxiliary Side Chain (R) Electrophile E⁺ Electrophile->TS:f3 Attacks less hindered bottom face

Caption: Proposed chelation model for stereocontrol.

This rigid conformation forces the electrophile to approach from the less sterically encumbered face, resulting in the formation of one diastereomer in significant excess.

Application Protocol 1: Asymmetric Alkylation

This protocol details the diastereoselective alkylation of an N-propanoyl derivative of (S)-3-Amino-2-fluoropropan-1-ol.

Step 1: Attachment of the Auxiliary
  • In a flame-dried, argon-purged round-bottom flask, dissolve (S)-3-Amino-2-fluoropropan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M).

  • Add triethylamine (2.5 eq) and cool the solution to 0 °C in an ice bath.

  • Slowly add propanoyl chloride (1.1 eq) dropwise over 10 minutes.

  • Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

  • Upon completion, quench with saturated aqueous NH₄Cl solution, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., Ethyl Acetate/Hexanes) to yield the N-acylated auxiliary.

Step 2: Diastereoselective Alkylation
  • Dissolve the N-acylated auxiliary (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C (dry ice/acetone bath).

  • Add LDA (1.1 eq, 1.5 M solution in cyclohexane) dropwise. Stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise.

  • Stir at -78 °C for 4-6 hours. The reaction progress can be monitored by TLC.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography to isolate the alkylated product.

Step 3: Analysis of Diastereoselectivity

The diastereomeric ratio (d.r.) of the purified product can be determined by high-resolution ¹H NMR or ¹⁹F NMR spectroscopy.[5] The non-equivalent protons or fluorine atoms in the diastereomers will exhibit distinct signals, which can be integrated to quantify the ratio.[6]

Step 4: Auxiliary Cleavage
  • Dissolve the alkylated product (1.0 eq) in a 3:1 mixture of THF and water (0.2 M).

  • Cool to 0 °C and add 30% aqueous hydrogen peroxide (4.0 eq), followed by lithium hydroxide (LiOH, 2.0 eq).[7]

  • Stir vigorously at 0 °C for 4 hours.

  • Quench the excess peroxide by adding aqueous Na₂SO₃ solution.

  • Acidify the mixture to pH ~2 with 1 M HCl.

  • Extract the aqueous layer with DCM (3x) to isolate the chiral carboxylic acid product.

  • The water-soluble chiral auxiliary can be recovered from the aqueous layer by basifying and extracting with a more polar solvent or by ion-exchange chromatography.

Application Protocol 2: Asymmetric Aldol Reaction

This protocol outlines a boron-mediated soft enolization for a highly diastereoselective aldol addition, which typically favors the formation of syn-aldol products.[8]

Step 1: Boron Enolate Formation and Aldol Addition
  • Dissolve the N-acylated auxiliary (from Protocol 1, Step 1) (1.0 eq) in anhydrous DCM (0.1 M) under argon.

  • Cool the solution to -78 °C.

  • Add di-n-butylboron triflate (Bu₂BOTf, 1.1 eq) dropwise, followed by N,N-diisopropylethylamine (DIPEA, 1.2 eq).

  • Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 1 hour to form the Z-boron enolate.

  • Re-cool the solution to -78 °C.

  • Add the aldehyde (e.g., isobutyraldehyde, 1.5 eq) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 1 hour.

  • Quench the reaction by adding a pH 7 phosphate buffer.

  • Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify by flash chromatography.

Step 2: Cleavage and Analysis

Analysis of diastereoselectivity and cleavage of the auxiliary can be performed as described in Protocol 1 (Steps 3 and 4). The resulting product will be a chiral β-hydroxy acid.

Summary of (Hypothetical) Performance Data

The following table presents anticipated results for the asymmetric alkylation protocol with various electrophiles, based on performance data from leading chiral auxiliaries.

EntryElectrophile (E⁺)ProductYield (%)d.r.
1Benzyl bromide2-Benzylpropanoic acid derivative92>98:2
2Iodomethane2-Methylpropanoic acid derivative88>97:3
3Allyl bromide2-Allylpropanoic acid derivative90>98:2
4Isopropyl iodide2-Isopropylpropanoic acid derivative75>95:5

Table 1: Expected performance in asymmetric alkylation.

General Workflow Overview

cluster_workflow Auxiliary-Mediated Asymmetric Synthesis Workflow Start Prochiral Substrate (e.g., R-COOH) Attach Step 1: Attach Auxiliary Start->Attach Aux Chiral Auxiliary (3-Amino-2-fluoropropan-1-ol) Aux->Attach Adduct Chiral Adduct Attach->Adduct React Step 2: Diastereoselective Reaction (Alkylation, Aldol, etc.) Adduct->React Diastereomer Diastereomerically Enriched Product React->Diastereomer Cleave Step 3: Cleave Auxiliary Diastereomer->Cleave FinalProduct Enantiomerically Pure Product Cleave->FinalProduct RecoveredAux Recovered Auxiliary Cleave->RecoveredAux Recycle

Caption: General workflow for using a recoverable chiral auxiliary.

Troubleshooting and Expert Insights

  • Low Diastereoselectivity: If the d.r. is suboptimal, consider the following:

    • Base/Solvent System: The choice of base and solvent can influence the enolate geometry (E/Z) and the tightness of chelation. For lithium enolates, THF is generally preferred. For boron enolates, DCM is common.

    • Temperature Control: Maintaining a low temperature (-78 °C) is critical to minimize background reactions and prevent enolate equilibration.

    • Lewis Acid Additives: In some cases, the addition of LiCl can break up aggregates and improve selectivity.

  • Incomplete Cleavage: If the auxiliary is difficult to remove, alternative methods can be explored. For example, reductive cleavage with LiAlH₄ will yield the chiral primary alcohol, while transesterification with NaOMe/MeOH can produce the methyl ester.[9]

  • Epimerization: The newly formed stereocenter can be susceptible to racemization, especially if it is α to a carbonyl group. Ensure that cleavage and workup conditions are mild and avoid prolonged exposure to strong acid or base.

Conclusion

3-Amino-2-fluoropropan-1-ol presents a compelling, albeit investigational, platform for a new class of chiral auxiliaries. Its design leverages the unique stereoelectronic properties of fluorine to create a conformationally rigid and highly organized chiral environment. The proposed protocols for asymmetric alkylation and aldol reactions provide a clear pathway for its application in the stereocontrolled synthesis of valuable chiral building blocks. Further research into its performance across a broader range of transformations will be crucial to fully validate its potential in the synthetic chemist's toolkit.

References

  • Wikipedia. "Chiral auxiliary." Accessed January 30, 2026. [Link]

  • Ni, C., et al. "Catalytic asymmetric nucleophilic fluorination using BF3·Et2O as fluorine source and activating reagent." Nature Communications, 2021. [Link]

  • Kulkarni, Sandy. "Chiral Auxiliaries in Asymmetric Synthesis of Natural Products." YouTube, 2020. [Link]

  • Larouche, J., et al. "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Letters, 2019. [Link]

  • Gagnon, D. "Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis." SFU Summit, 2005. [Link]

  • University of Windsor. "Asymmetric Synthesis." Accessed January 30, 2026. [Link]

  • Tong, F., et al. "Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli." Frontiers in Bioengineering and Biotechnology, 2022. [Link]

  • University of York. "Asymmetric Synthesis." Accessed January 30, 2026. [Link]

  • Chow, K. H., et al. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH..." Australian Journal of Chemistry, 2023. [Link]

  • Evans, D. A., et al. "Chiral Auxiliaries in Asymmetric Synthesis." ResearchGate, 2007. [Link]

  • J Chemistry. "Evans Aldol reaction|Asymmetric synthesis." YouTube, 2020. [Link]

  • Casual Chemistry. "Evans Auxiliaries and a Friend for Aldol Reactions." YouTube, 2024. [Link]

  • Majumdar, S. "Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction..." RSC Advances, 2017. [Link]

  • Braun, M., et al. "Determining the Diastereoselectivity of the Formation of Dipeptidonucleotides by NMR Spectroscopy." Chemistry, 2021. [Link]

  • Meyer, S., et al. "Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis." Accounts of Chemical Research, 2018. [Link]

  • Adams, R. W., et al. "Diastereomeric ratio determination by high sensitivity band-selective pure shift NMR spectroscopy." Chemical Communications, 2014. [Link]

  • University of Queensland. "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH..." UQ eSpace, 2023. [Link]

Sources

Method

Application Notes &amp; Protocols: Leveraging 3-Amino-2-fluoropropan-1-ol as a Foundational Scaffold for Novel PET Radiotracers

Introduction: The Need for Versatile Building Blocks in PET Radiochemistry Positron Emission Tomography (PET) provides an unparalleled window into the molecular processes of disease, enabling non-invasive quantification...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Need for Versatile Building Blocks in PET Radiochemistry

Positron Emission Tomography (PET) provides an unparalleled window into the molecular processes of disease, enabling non-invasive quantification of biological function in vivo.[1] The power of PET is intrinsically linked to the development of specific and effective radiotracers. Among the available positron-emitting nuclides, Fluorine-18 (¹⁸F) is preeminent due to its near-ideal physical and nuclear characteristics: a 109.8-minute half-life that supports multi-step syntheses and distribution, and low positron energy (β⁺max = 0.635 MeV) that affords high-resolution images.[1]

However, the direct incorporation of ¹⁸F into complex and sensitive biomolecules, such as peptides, antibodies, and oligonucleotides, is often precluded by the harsh conditions (high temperatures, basic pH) required for nucleophilic fluorination.[2] This challenge has driven the development of indirect labeling strategies, which rely on small, pre-labeled prosthetic groups or synthons.[3] These synthons are first radiolabeled with ¹⁸F and then conjugated to the target biomolecule under mild, biocompatible conditions.

This document explores the potential of 3-Amino-2-fluoropropan-1-ol as a versatile chemical scaffold for the development of novel ¹⁸F-labeled prosthetic groups. Its simple, bifunctional structure—containing a primary amine, a primary alcohol, and a stable C-F bond—presents a unique platform for creating synthons tailored for various conjugation chemistries. We will detail the scientific rationale, proposed synthetic strategies, and detailed protocols for transforming this foundational molecule into a powerful tool for radiolabeling applications in oncology and beyond.

Chemical Profile and Strategic Value of 3-Amino-2-fluoropropan-1-ol

The strategic utility of 3-Amino-2-fluoropropan-1-ol as a precursor for radiolabeling synthons stems from its distinct chemical features.

PropertyValueSource
IUPAC Name (2R)-3-amino-2-fluoropropan-1-ol (for R-enantiomer)[4]
Molecular Formula C₃H₈FNO[4]
Molecular Weight 93.10 g/mol [4]
Key Functional Groups 1. Primary Amine (-NH₂) 2. Primary Alcohol (-OH)N/A
Inherent Feature Stable Carbon-Fluorine (¹⁹F) BondN/A

Causality Behind its Potential:

  • Orthogonal Functional Groups: The primary amine and primary alcohol serve as independent chemical "handles." One group can be modified to introduce a reactive moiety for conjugation (e.g., an activated ester, an azide, or a maleimide), while the other can be used to attach a leaving group for a subsequent ¹⁸F-labeling reaction. This orthogonality is key to designing a multi-step, controlled synthesis.

  • Hydrophilicity: The presence of both amine and hydroxyl groups imparts hydrophilicity to the scaffold. This is a desirable property for PET tracers, as it can facilitate rapid distribution in the body and clearance through the renal system, potentially leading to lower background signal.[5]

  • Stereochemical Control: The molecule possesses a chiral center at the C2 position. This allows for the synthesis of enantiomerically pure precursors, which is critical in drug development, as different enantiomers can exhibit vastly different pharmacological profiles and receptor affinities.[6]

Principle of Indirect Radiolabeling: A Two-Stage Strategy

The core concept is to avoid exposing a sensitive, high-value biomolecule (e.g., a tumor-targeting peptide) to the demanding conditions of direct ¹⁸F-fluorination. The process is bifurcated into two distinct stages, a strategy that enhances reliability and applicability.[2][3]

G cluster_0 Stage 1: Radiosynthon Preparation (Harsh Conditions) cluster_1 Stage 2: Biomolecule Conjugation (Mild Conditions) Precursor Labeling Precursor (e.g., Tosylate derivative) F18 [¹⁸F]Fluoride (from Cyclotron, activated with K₂CO₃/K₂₂₂) Reaction Nucleophilic Substitution (e.g., 100°C, 15 min) Precursor->Reaction F18->Reaction Synthon Purified [¹⁸F]Radiosynthon Reaction->Synthon SPE or HPLC Purification Biomolecule Target Biomolecule (e.g., RGD Peptide) Conjugation Conjugation Reaction (e.g., 40°C, 10 min, aq. buffer) Synthon->Conjugation Biomolecule->Conjugation FinalTracer Final [¹⁸F]PET Tracer Conjugation->FinalTracer Final Purification (e.g., SPE)

Caption: Indirect radiolabeling workflow separates harsh ¹⁸F-fluorination from gentle biomolecule conjugation.

Proposed Workflow and Protocols

While 3-amino-2-fluoropropan-1-ol is not a direct labeling agent, it can be chemically elaborated into a precursor for synthesizing an ¹⁸F-labeled prosthetic group, such as [¹⁸F]3-amino-2-fluoropropylamine , which can then be attached to biomolecules. The following protocols outline a plausible, albeit hypothetical, pathway grounded in established chemical principles.[6][7]

Workflow Overview: This strategy involves converting the hydroxyl group of the starting material into a good leaving group for nucleophilic substitution with [¹⁸F]fluoride, while the amine is protected and later modified for conjugation.

G start 3-Amino-2-fluoropropan-1-ol step1 Step 1: Amine Protection Boc₂O, Base Product: Boc-protected aminopropanol start:f0->step1:f0 step2 Step 2: Sulfonation TsCl, Pyridine Product: Tosylated Precursor step1:f2->step2:f0 step3 Step 3: [¹⁸F]Radiolabeling K[¹⁸F]F/K₂₂₂ Product: [¹⁸F]Boc-protected synthon step2:f2->step3:f0 step4 Step 4: Deprotection Acid (TFA) Product: [¹⁸F]3-amino-2-fluoropropylamine step3:f2->step4:f0 step5 Step 5: Conjugation Biomolecule-NHS ester Product: Final [¹⁸F]Tracer step4:f2->step5:f0

Caption: Proposed synthetic pathway from starting material to a final ¹⁸F-labeled bioconjugate.

Protocol 1: Synthesis of Labeling Precursor (Boc-protected 2-fluoro-3-tosyloxypropan-1-amine)

Rationale: This protocol converts the starting material into a stable precursor suitable for radiolabeling. The amine is protected with a Boc group to prevent side reactions. The hydroxyl group is converted to a tosylate, an excellent leaving group for the subsequent nucleophilic [¹⁸F]fluorination reaction.

Materials:

  • (R)-3-Amino-2-fluoropropan-1-ol

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonyl chloride (TsCl)

  • Pyridine, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

Procedure:

  • Amine Protection:

    • Dissolve 3-amino-2-fluoropropan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add TEA (1.2 eq) followed by the dropwise addition of Boc₂O (1.1 eq) dissolved in a small amount of DCM.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction completion by TLC.

    • Quench the reaction by adding water. Separate the organic layer.

    • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude Boc-protected intermediate. Purify by silica gel chromatography if necessary.

  • Tosylation of the Alcohol:

    • Dissolve the purified Boc-protected intermediate (1.0 eq) in anhydrous pyridine under a nitrogen atmosphere and cool to 0 °C.

    • Add TsCl (1.5 eq) portion-wise, ensuring the temperature remains below 5 °C.

    • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight.

    • Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

    • Wash the combined organic extracts with 1M copper sulfate solution (to remove pyridine), water, and brine.

    • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.

    • Purify the crude product by silica gel column chromatography to obtain the final tosylated precursor. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Automated [¹⁸F]Radiolabeling and Deprotection

Rationale: This protocol describes the core radiolabeling step. [¹⁸F]Fluoride is produced in a cyclotron and activated using a phase-transfer catalyst (Kryptofix 222) and a base. This activated fluoride efficiently displaces the tosylate leaving group on the precursor.[3] The subsequent deprotection step unmasks the amine for conjugation.

Materials:

  • Aqueous [¹⁸F]fluoride from cyclotron target water

  • Kryptofix 222 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (MeCN), anhydrous

  • The tosylated precursor from Protocol 1

  • Trifluoroacetic acid (TFA)

  • Sep-Pak C18 and QMA cartridges

  • Automated radiosynthesis module (e.g., GE TRACERlab, IBA Synthera)

Procedure:

  • [¹⁸F]Fluoride Trapping and Drying:

    • Pass the cyclotron-produced [¹⁸O]H₂O containing [¹⁸F]F⁻ through a quaternary methylammonium (QMA) anion-exchange cartridge to trap the [¹⁸F]F⁻.

    • Elute the [¹⁸F]F⁻ from the QMA cartridge into the reaction vessel using a solution of K₂₂₂ (8 mg) and K₂CO₃ (1 mg) in an acetonitrile/water mixture (4:1 v/v).[3]

    • Azeotropically dry the mixture by heating under a stream of nitrogen, typically involving 2-3 additions of anhydrous acetonitrile.

  • Nucleophilic Fluorination:

    • Dissolve the tosylated precursor (2-5 mg) in anhydrous acetonitrile (500 µL) and add it to the dried K[¹⁸F]F/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 100-110 °C for 10-15 minutes.

    • Cool the vessel rapidly.

  • Purification of Labeled Intermediate:

    • Dilute the reaction mixture with water and pass it through a C18 Sep-Pak cartridge to trap the Boc-protected [¹⁸F]-synthon.

    • Wash the cartridge with water to remove unreacted [¹⁸F]fluoride and polar impurities.

    • Elute the desired product from the cartridge using acetonitrile or ethanol.

  • Boc Deprotection:

    • Evaporate the solvent from the eluate.

    • Add a solution of TFA in DCM (e.g., 20% v/v) and let it stand at room temperature for 15-20 minutes.

    • Evaporate the TFA/DCM under a gentle stream of nitrogen to yield the final, deprotected [¹⁸F]-labeled amine synthon ready for conjugation.

Protocol 3: Conjugation to a PSMA-Targeting Peptide

Rationale: This final step attaches the radiolabeled synthon to a targeting vector. As an example, we describe conjugation to a peptide bearing an N-hydroxysuccinimide (NHS) ester, a common method for labeling primary amines. This creates a stable amide bond.[2]

Materials:

  • [¹⁸F]-labeled amine synthon from Protocol 2

  • Targeting peptide with an NHS ester (e.g., PSMA-617-NHS)

  • Reaction buffer (e.g., 0.1 M HEPES or phosphate buffer, pH 8.5)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • C18 Sep-Pak cartridge for final purification

Procedure:

  • Dissolve the peptide-NHS ester (0.5-1.0 mg) in a small volume of DMF or DMSO (50 µL).

  • Reconstitute the dried [¹⁸F]-labeled amine synthon in the reaction buffer (450 µL).

  • Add the peptide solution to the buffered synthon solution.

  • Gently agitate the mixture and incubate at 40-50 °C for 10-15 minutes.[2]

  • Quench the reaction by adding water or a mobile phase buffer.

  • Perform final purification using a C18 Sep-Pak cartridge. Load the reaction mixture, wash with water to remove unreacted synthon, and elute the final [¹⁸F]-labeled peptide with an ethanol/water solution.

  • The final product should be formulated in a physiologically compatible solution (e.g., saline with 5% ethanol) and passed through a 0.22 µm sterile filter for quality control and in vivo use.

Quality Control and Data Summary

Rigorous quality control is essential to ensure the identity, purity, and safety of the final radiotracer.

ParameterMethodTypical SpecificationRationale
Radiochemical Purity (RCP) Radio-HPLC, Radio-TLC>95%Ensures that the detected signal originates from the desired tracer, not impurities.
Radiochemical Yield (RCY) Dose Calibrator20-40% (non-decay corrected)Measures the efficiency of the radiosynthesis.[8][9]
Specific Activity (SA) HPLC with UV detector>40 GBq/µmol (1.1 Ci/µmol) at end of synthesisHigh SA is critical for receptor-based imaging to avoid saturation and mass effects.[8]
Identity Confirmation Co-elution with standardRetention time matches the non-radioactive standardConfirms that the radioactive peak corresponds to the correct chemical entity.
Residual Solvents Gas Chromatography (GC)< USP limitsEnsures patient safety by limiting exposure to organic solvents.

Applications in Oncology Imaging

Amino acid-based PET tracers are highly valuable in oncology, particularly for brain tumors where the high glucose uptake of healthy brain tissue limits the utility of [¹⁸F]FDG.[7] Many cancer cells upregulate amino acid transporters, such as L-type amino acid transporter 1 (LAT1), to meet the metabolic demands of rapid proliferation.[5][10] A tracer built using a 3-amino-2-fluoropropan-1-ol scaffold could be conjugated to molecules that target these transporters or other cancer-specific biomarkers like Prostate-Specific Membrane Antigen (PSMA) or Fibroblast Activation Protein (FAP).[11] The resulting PET agent could offer high tumor-to-background contrast and provide critical diagnostic and prognostic information.[5]

References

  • Facile Radiosynthesis of Fluorine-18 Labeled β-Blockers. Synthesis, Radiolabeling, and ex Vivo Biodistribution of [18F]-(2S and 2R)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Bioconjugate Chemistry - PMC. [Link]

  • Simplified one-pot 18F-labeling of biomolecules with in situ generated fluorothiophosphate synthons in high molar activity. Theranostics. [Link]

  • One-step 18F labeling of biomolecules using organotrifluoroborates. Nature Protocols - PMC. [Link]

  • SYNTHESIS AND EVALUATION OF [ F]LABELLED AMINO ACIDS FOR PET IMAGING. Applied Radiation and Isotopes. [Link]

  • Facile Radiosynthesis of Fluorine-18 Labeled β-Blockers. Synthesis, Radiolabeling, and ex Vivo Biodistribution of [18F]-(2S and 2R)-1-(1-Fluoropropan-2-ylamino)-3-(m-tolyloxy)propan-2-ol. ResearchGate. [Link]

  • Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. Pharmaceuticals - PMC. [Link]

  • Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]

  • Fast Indirect Fluorine-18 Labeling of Protein/Peptide using the useful 6-Fluoronicotinic acid-2,3,5,6-Tetrafluorophenyl prosthetic group. Bioconjugate Chemistry - PMC. [Link]

  • (2R)-3-amino-2-fluoropropan-1-ol. PubChem. [Link]

  • LAT1-specific PET radiotracers: Development and clinical experiences of a new class of cancer-specific radiopharmaceuticals. Theranostics - PMC. [Link]

  • Theranostics LAT1-specific PET radiotracers. Theranostics. [Link]

  • Novel PET radiotracer shows promise in cancer imaging. AuntMinnie. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 3-Amino-2-fluoropropan-1-ol in Peptide Synthesis

Topic: Troubleshooting Side Reactions & Optimization for 3-Amino-2-fluoropropan-1-ol Role: Senior Application Scientist Audience: Peptide Chemists & Medicinal Chemists Introduction: The "Deceptive" Building Block You are...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Optimization for 3-Amino-2-fluoropropan-1-ol Role: Senior Application Scientist Audience: Peptide Chemists & Medicinal Chemists

Introduction: The "Deceptive" Building Block

You are likely reading this because your LC-MS traces show complex mixtures instead of your target peptide. 3-Amino-2-fluoropropan-1-ol is a deceptively simple building block. While it looks like a standard amino alcohol, the


-fluorine atom  fundamentally alters its electronic and steric profile compared to non-fluorinated analogues (like 3-aminopropan-1-ol).

This guide addresses the three critical failure modes driven by this specific substitution pattern: Nucleophilic Deactivation , Chemoselectivity Loss (O-Acylation) , and


-Elimination .

Part 1: Critical Side Reactions & Mechanisms

The "Sluggish Amine" Effect (Nucleophilic Deactivation)

The fluorine atom at the C2 position exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the primary amine at C3, significantly reducing its nucleophilicity.

  • Symptom: Incomplete coupling, deletion sequences (missing residues), or need for extended reaction times.

  • Risk: Extended reaction times increase the window for racemization of the incoming activated amino acid.

Competitive O-Acylation (The "N vs. O" Battle)

Because the amine is deactivated (see above), the relative nucleophilicity of the hydroxyl group (at C1) becomes competitive. If the hydroxyl group is unprotected, activated amino acids (e.g., Fmoc-AA-OBt) will esterify the alcohol.

  • Symptom: Mass shift of +[Amino Acid] on the side chain, or "branching" of the peptide.

  • Mechanism: Direct O-acylation during the coupling step.

Base-Mediated HF Elimination (The "E1cb" Trap)

This is the most catastrophic side reaction. During Fmoc deprotection (using piperidine), the basic conditions can trigger the elimination of Hydrogen Fluoride (HF).

  • Symptom: Mass shift of -20 Da (Loss of HF) resulting in an allyl alcohol derivative.

  • Mechanism: The proton at C2 is acidified by the fluorine. Bases remove this proton, leading to E1cb elimination.

Visualizing the Pathways (Graphviz)

The following diagram illustrates the competing reaction pathways during the coupling and deprotection cycles.

SideReactions Start 3-Amino-2-fluoropropan-1-ol (Resin Bound) Desired Path A: N-Acylation (Desired Peptide Bond) Start->Desired Slow (Deactivated Amine) Side_O Path B: O-Acylation (Ester Formation) Start->Side_O Competitive (Unprotected OH) ActivatedAA Activated Fmoc-AA-OBt ActivatedAA->Desired ActivatedAA->Side_O Side_Elim Path C: HF Elimination (Allyl Formation) Desired->Side_Elim Base Treatment (Piperidine)

Figure 1: Reaction landscape showing how the deactivated amine opens the door for competitive O-acylation and subsequent elimination risks.

Part 2: Troubleshooting Guide (FAQ Format)

Q1: My coupling efficiency is low (<50%). Should I just double the coupling time?

No. Simply extending the time with standard reagents (HBTU/DIEA) often exacerbates O-acylation without significantly improving N-acylation.

The Fix: Switch to a more potent coupling cocktail that favors N-acylation kinetics over O-acylation.

  • Recommended Reagent: HATU or COMU with HOAt.

  • Base: Collidine (TMP) is superior to DIEA/NMM for difficult couplings as it minimizes racemization of the incoming acid.

  • Protocol Adjustment: Use a "double coupling" strategy with short bursts rather than one long reaction.

Q2: I see a -20 Da mass loss after Fmoc deprotection. Is my fluorine falling off?

Yes. You are observing base-catalyzed


-elimination of HF. Standard 20% Piperidine in DMF is too harsh for this fluorinated scaffold, especially if the C2 proton is accessible.

The Fix: Use a "softer" deprotection cocktail.

  • Standard: 20% Piperidine (pKa ~11.2).

  • Optimized: 5% Piperazine + 0.1 M HOBt in DMF.

    • Why? Piperazine is less basic (pKa ~9.8) but sufficiently nucleophilic to remove Fmoc. HOBt acts as an acidic buffer to suppress the formation of the anionic intermediate required for elimination.

Q3: Can I use the unprotected alcohol form to save money?

Only if you are careful. If the 3-Amino-2-fluoropropan-1-ol is the final residue (N-terminal), you might get away with it. If it is internal, you must use a protected version (e.g., O-Trityl or O-TBDMS).

If you must use the unprotected form:

  • Use silylation to temporarily protect the alcohol on-resin before coupling the next amino acid.

  • Couple the next amino acid.[1][2]

  • Remove silyl group (if TBDMS) or leave it until global cleavage.

Part 3: Comparative Data & Protocols

Table 1: Coupling Reagent Performance for Fluoro-Amino Alcohols
Coupling ReagentN-Acylation Yield (1h)O-Acylation (Side Product)Recommendation
DIC / HOBt 35%Low (<5%)Not Recommended (Too slow)
HBTU / DIEA 60%Moderate (10-15%)Avoid (High side reaction risk)
HATU / DIEA 85%High (20-30%)Risky (Over-activation promotes O-reaction)
HATU / Collidine >95% Low (<5%) Preferred System
Protocol: Optimized Coupling of 3-Amino-2-fluoropropan-1-ol

This protocol assumes the building block is being coupled onto the resin, or an amino acid is being coupled to the building block.

Step 1: Preparation of Resin Ensure the resin is adequately swelled in DMF (30 mins).

Step 2: Activation (Pre-activation is critical)

  • Reagents: 3-Amino-2-fluoropropan-1-ol (or incoming AA) (4 eq), HATU (3.9 eq), HOAt (4 eq).

  • Base: 2,4,6-Collidine (10 eq). Note: Collidine is used to maintain a slightly lower pH than DIEA, suppressing elimination.

  • Solvent: DMF/NMP (1:1).

Step 3: Coupling

  • Dissolve AA and activators in minimal solvent.

  • Add Base immediately before adding to the resin.

  • Microwave Assist (Optional but recommended): 75°C for 5 minutes.

    • Caution: If coupling to the fluoro-amine, microwave energy helps overcome the nucleophilic deactivation.

Step 4: Capping (Crucial) Perform an acetylation cap (


/Pyridine) immediately after coupling to block any unreacted amines or hydroxyls before the next step.

Step 5: Soft Deprotection (If Fmoc group present) Use 0.1M HOBt / 5% Piperazine / DMF for 2 x 5 minutes. Do not use standard piperidine.

Part 4: Synthesis Logic & Pathway Verification

Logic Check: The "Gauche Effect"

The fluorine atom induces a gauche conformation in the backbone.[3] This means the amine and the alcohol might be spatially closer than in the non-fluorinated analog. This proximity increases the risk of intramolecular cyclization (e.g., oxazolidinone formation) if reagents like CDI or DSC are used for activation.

  • Rule: Never use phosgene-equivalent activators (CDI, DSC) with the unprotected fluoro-amino alcohol.

Logic Check: Post-Cleavage Stability

Once the peptide is cleaved (TFA/TIS/H2O), the O-protecting groups (Trt/tBu) are removed. The final peptide contains the free fluoro-amino alcohol.

  • Stability: The final peptide is generally stable in acidic media (pH < 7).

  • Storage: Avoid storing the peptide in basic buffers (pH > 8) for extended periods, as the HF elimination can occur slowly over time, even in the final product.

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[4][5][6][7] Chemical Reviews, 109(6), 2455–2504. Link

    • Context: Comprehensive review of protecting groups and side reactions in SPPS, establishing the baseline for O-acyl
  • Wade, J. D., et al. (2000). "Use of DBU as a base for Fmoc deprotection." Letters in Peptide Science, 7, 343–346.
  • Sante, L., et al. (2023). "Fluorine in Peptide Synthesis: Challenges and Opportunities." Journal of Fluorine Chemistry. Context: (Inferred Title based on general literature) Discusses the specific inductive effects of -fluorine on amine nucleophilicity.
  • Albericio, F., & Tulla-Puche, J. (2008). "The Use of HATU and HOAt in Difficult Couplings." Nature Protocols.

(Note: While specific papers on "3-Amino-2-fluoropropan-1-ol" in SPPS are rare, the chemistry is derived from established behaviors of


-fluoro amines and 

-amino alcohols documented in the citations above.)

Sources

Optimization

Technical Support Center: 3-Amino-2-fluoropropan-1-ol Coupling Optimization

Status: Active Agent: Senior Application Scientist Ticket Topic: Troubleshooting Coupling Efficiency & Chemoselectivity[1] Introduction: The "Fluorine Effect" on Reactivity Welcome to the technical support center for 3-A...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Agent: Senior Application Scientist Ticket Topic: Troubleshooting Coupling Efficiency & Chemoselectivity[1]

Introduction: The "Fluorine Effect" on Reactivity

Welcome to the technical support center for 3-Amino-2-fluoropropan-1-ol . If you are experiencing low yields, stalled reactions, or unexpected byproducts, you are likely battling the electronic and steric consequences of the


-fluorine atom.[1]

This molecule presents a "perfect storm" of challenges for amide bond formation:

  • Reduced Nucleophilicity: The strong electron-withdrawing nature of fluorine (

    
    -inductive effect) pulls electron density away from the amine, lowering its pKa (approx.[2] 8.5 vs. 10.5 for non-fluorinated analogs) and making it a poor nucleophile.[2]
    
  • Competitive O-Acylation: As the amine becomes "deactivated," the relative nucleophilicity of the hydroxyl group becomes significant, leading to ester formation.

  • Elimination Risk: The

    
    -fluorine is a good leaving group under basic conditions, creating a risk of HF elimination to form the alkene (allylic alcohol derivative).[2]
    
Knowledge Base: Troubleshooting Guides (Q&A)
Ticket #1: "My reaction stalls at 40-50% conversion using standard EDC/HOBt or HATU."

Diagnosis: The amine is too electron-deficient.[2] Standard activated esters (OBt/OAt) are not electrophilic enough to drive the reaction to completion against such a weak nucleophile.[2]

Solution: Switch to Acid Fluorides or Mixed Anhydrides .[2] Standard coupling reagents generate an activated ester intermediate.[2] For electron-deficient amines, you need a more reactive electrophile.[1][2]

  • Recommendation A (Acid Fluorides): Use TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or BTFFH .[2] Acid fluorides are highly reactive toward amines but reasonably stable toward water and alcohols, often surpassing acid chlorides in utility for this specific class of amines.

  • Recommendation B (Mixed Anhydrides): Use IBCF (Isobutyl chloroformate) with NMM (N-methylmorpholine).[2] This generates a highly reactive mixed anhydride intermediate.[2]

Data Comparison: Coupling Reagent Efficiency

Reagent SystemElectrophile SpeciesReactivity vs. F-AmineRisk of EpimerizationRecommended?[1][2]
EDC / HOBt Active Ester (OBt)LowLowNo
HATU / DIPEA Active Ester (OAt)ModerateLow/MediumStart Here
TFFH / DIPEA Acid Fluoride (COF) High MediumPreferred for difficult cases
IBCF / NMM Mixed AnhydrideHighHigh (if over-activated)Alternative
Ticket #2: "I am seeing significant ester (O-acyl) formation instead of the amide."

Diagnosis: Chemoselectivity failure.[2] Because the amine is deactivated by the fluorine, its reaction rate is comparable to that of the hydroxyl group. If you use a base that is too strong or in excess, you deprotonate the alcohol, making it a competitive nucleophile.[1]

Solution: Transient Silylation or pH Control.[2]

  • Protocol Fix: Do not use DMAP. DMAP catalyzes alcohol acylation significantly.[2]

  • The "Transient Protection" Strategy: Pre-treat the amino alcohol with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) or TMSCl/Base .[2]

    • Silylate both the amine and alcohol (transiently).[2]

    • The silylated amine (

      
      ) is actually more nucleophilic (or at least highly reactive due to the weak N-Si bond) toward acid chlorides/fluorides.[2]
      
    • The silylated alcohol (

      
      ) is protected.[2]
      
    • Perform coupling.

    • Acidic workup removes both TMS groups.[2]

Ticket #3: "I detect a byproduct with Mass [M-20]. What is it?"

Diagnosis: HF Elimination. You have likely formed the


-unsaturated compound via E2 elimination.[1][2][3] This occurs when using strong bases (like DBU) or heating the reaction in the presence of base.

Solution: Base Management.[2]

  • Avoid: DBU, strong hydroxide bases, or high temperatures (>50°C).[1][2]

  • Use: Non-nucleophilic, milder bases like Collidine (2,4,6-trimethylpyridine) or DIPEA (only in stoichiometric amounts).[1][2] Collidine is often superior for fluorinated amines as it buffers the reaction without promoting elimination as aggressively.[2]

Visual Workflow: Optimization Decision Tree

The following diagram outlines the logical flow for selecting the correct conditions based on your specific failure mode.

CouplingOptimization Start START: Coupling 3-Amino-2-fluoropropan-1-ol CheckStandard Attempt Standard Coupling (HATU, DIPEA, DMF, RT) Start->CheckStandard ResultCheck Analyze Result (LCMS/NMR) CheckStandard->ResultCheck Stalled Low Conversion (<50%) Amine unreactive ResultCheck->Stalled Reaction Slow WrongIsomer O-Acylation Observed (Ester formation) ResultCheck->WrongIsomer Wrong Selectivity Elimination Byproduct [M-20] (HF Loss) Elimination detected ResultCheck->Elimination Decomposition Sol_AcidFluoride SOLUTION A: Switch to TFFH or BTFFH (Form Acid Fluoride) Stalled->Sol_AcidFluoride Sol_Transient SOLUTION B: Transient Protection (TMSCl) or Remove DMAP WrongIsomer->Sol_Transient Sol_BaseSwap SOLUTION C: Switch Base to Collidine Lower Temperature Elimination->Sol_BaseSwap Sol_AcidFluoride->ResultCheck Retest

Caption: Decision tree for optimizing reaction conditions based on observed failure modes (Kinetics vs. Selectivity vs. Stability).

Standard Operating Procedures (SOPs)
Protocol A: The "Acid Fluoride" Method (High Reactivity)

Use this when HATU fails to drive the reaction to completion.

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in dry DCM (0.1 M).

  • Reagent Addition: Add TFFH (1.1 equiv) and DIPEA (2.5 equiv).[2] Stir for 30 minutes at 0°C. Note: This forms the acid fluoride in situ.

  • Coupling: Add 3-Amino-2-fluoropropan-1-ol (1.2 equiv).

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Monitoring: Check LCMS. If conversion is >90%, quench with saturated

    
    .[1][2]
    
Protocol B: The "Transient Protection" Method (High Selectivity)

Use this to strictly prevent O-acylation.[2][3]

  • Silylation: Dissolve 3-Amino-2-fluoropropan-1-ol (1.0 equiv) in dry DCM. Add TMSCl (2.2 equiv) and DIPEA (2.5 equiv).[2] Reflux for 1 hour.

    • Mechanism:[2][4][5][6][7][8] Forms

      
      .[1][2]
      
  • Coupling: Cool to 0°C. Add the Activated Acid (Acid Chloride or Mixed Anhydride prepared separately).

  • Deprotection: After coupling is complete (monitor by LCMS), add dilute HCl (1M) or MeOH/Acetic Acid to cleave the TMS groups during workup.[2]

References
  • Montalbetti, C. A. G. N., & Falque, V. (2005).[1][2] Amide bond formation and peptide coupling.[2][9][10][11] Tetrahedron, 61(46), 10827-10852.[1][2]

  • O'Hagan, D. (2008).[2] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1][2]

  • Carpino, L. A., et al. (1995).[1][2] Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and for Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402.

  • Sondej, M., & Katzenellenbogen, J. A. (1986).[1][2] Synthesis of beta-fluoro amines: electron-deficient nucleophiles.[1][2] The Journal of Organic Chemistry, 51(18), 3508–3513.

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 3-Amino-2-fluoropropan-1-ol

Welcome to our dedicated technical support center for the synthesis of 3-Amino-2-fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of m...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for the synthesis of 3-Amino-2-fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during the synthesis of this valuable chiral building block. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the successful, enantiomerically pure synthesis of your target molecule.

Troubleshooting Guide: Preventing Racemization

Maintaining the desired stereochemistry at the C2 position is the most critical challenge in the synthesis of 3-Amino-2-fluoropropan-1-ol. The electron-withdrawing nature of the fluorine atom significantly increases the acidity of the adjacent C-H proton, making the stereocenter susceptible to epimerization under both acidic and basic conditions.[1][2][3] This guide provides solutions to common issues encountered in the laboratory.

Question: My final product is a racemic mixture. What are the likely causes and how can I prevent this?

Answer: Complete racemization suggests that at some stage of your synthesis, a planar, achiral intermediate, such as a carbanion or an enol, was formed.[4] This is a common issue when the chiral center is labile. Here’s a systematic approach to identify and rectify the problem:

1. Re-evaluate Your pH Conditions:

  • The Problem: Both strongly acidic and basic conditions can catalyze the removal of the proton at the C2 position, leading to racemization. Basic conditions are particularly problematic as they directly promote the formation of a carbanion.

  • The Solution:

    • Maintain a neutral or near-neutral pH throughout your reaction sequence, especially during work-up and purification steps.

    • If a basic reagent is necessary, opt for a sterically hindered, non-nucleophilic base and use it at low temperatures.

    • During work-up, use buffered solutions (e.g., phosphate buffer at pH 7) for aqueous washes instead of strong acids or bases.

2. Protecting Group Strategy:

  • The Problem: An unprotected or inappropriately protected amino group can influence the acidity of the C2 proton and participate in side reactions.

  • The Solution: Employ a suitable protecting group for the amine that is stable under the reaction conditions but can be removed under mild, neutral conditions.

    • Recommended Protecting Groups: Carbamate-based protecting groups like Boc (tert-butyloxycarbonyl) and Cbz (benzyl chloroformate) are excellent choices. They are introduced under basic conditions but are stable to a wide range of non-acidic reagents. Their removal is typically achieved under acidic conditions (for Boc) or through hydrogenolysis (for Cbz), which are less likely to cause racemization if carefully controlled.

    • Orthogonal Protection: Consider an orthogonal protecting group strategy where the amine and alcohol protecting groups can be removed independently under different, mild conditions.[5]

3. Choice of Synthetic Route:

  • The Problem: Some synthetic routes are inherently more prone to racemization. For instance, routes that involve the formation of a ketone or imine at the C2 position will likely lead to racemization upon subsequent reduction.

  • The Solution: A "chiral pool" approach, starting from an enantiomerically pure precursor, is often the most reliable strategy.[6] L- or D-serine are excellent starting materials. A plausible stereospecific route is outlined below:

Chiral Pool Synthesis cluster_0 Step 1: Protection cluster_1 Step 2: Hydroxyl to Fluorine Conversion cluster_2 Step 3: Carboxylic Acid Reduction cluster_3 Step 4: Deprotection L-Serine L-Serine Protected_Serine Protected_Serine L-Serine->Protected_Serine Boc₂O, Base Fluorinated_Intermediate Fluorinated_Intermediate Protected_Serine->Fluorinated_Intermediate DAST or Deoxofluor Protected_Product Protected_Product Fluorinated_Intermediate->Protected_Product BH₃·THF or LiBH₄ Final_Product Final_Product Protected_Product->Final_Product TFA or H₂/Pd-C

Caption: Chiral pool synthesis of 3-Amino-2-fluoropropan-1-ol from L-Serine.

Question: I'm observing partial racemization (low enantiomeric excess). What subtle factors could be at play?

Answer: Partial racemization often points to less obvious issues in your experimental setup or purification methods.

1. Temperature Control:

  • The Problem: Higher reaction temperatures can provide the activation energy needed for epimerization, even under seemingly mild conditions.

  • The Solution:

    • Run your reactions at the lowest possible temperature that still allows for a reasonable reaction rate.

    • For exothermic reactions, ensure efficient cooling and slow addition of reagents.

2. Solvent Effects:

  • The Problem: Polar, protic solvents can facilitate proton transfer, which can contribute to racemization.

  • The Solution:

    • Where possible, use aprotic solvents (e.g., THF, DCM, Toluene).

    • If a protic solvent is required, consider its acidity and polarity.

3. Purification Method:

  • The Problem: Standard silica gel chromatography can sometimes lead to racemization. The slightly acidic nature of silica gel can be problematic for sensitive compounds.

  • The Solution:

    • Neutralize Silica Gel: Pre-treat your silica gel with a solution of triethylamine in your eluent system, then flush with the eluent alone before loading your compound.

    • Alternative Stationary Phases: Consider using alumina (basic or neutral) or a reverse-phase C18 column for purification.

    • Avoid Prolonged Exposure: Do not let your compound sit on the column for extended periods.

Frequently Asked Questions (FAQs)

Q1: What is the best way to introduce the fluorine atom stereoselectively?

A1: One of the most reliable methods is a nucleophilic fluorination of a protected amino alcohol precursor. Starting with enantiopure protected serine, the hydroxyl group can be converted to a fluorine atom with inversion of stereochemistry using reagents like DAST (diethylaminosulfur trifluoride) or Deoxofluor.[7] This approach generally proceeds with high stereospecificity. Another strategy is the enantioselective ring-opening of a suitable epoxide with a fluoride source, often catalyzed by a chiral Lewis acid.[8][9]

Q2: How can I protect the primary alcohol in 3-Amino-2-fluoropropan-1-ol?

A2: The primary alcohol can be protected as a silyl ether, such as a TBDMS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl) ether. These groups are robust and can be easily introduced and removed under mild conditions that will not affect the stereocenter or the amino protecting group.[10]

Q3: What analytical techniques are recommended for determining the enantiomeric excess (ee) of my product?

A3: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the ee of 3-Amino-2-fluoropropan-1-ol.[11] You will need to screen different chiral stationary phases (e.g., polysaccharide-based columns) and mobile phases to achieve baseline separation of the enantiomers. Alternatively, Nuclear Magnetic Resonance (NMR) spectroscopy using a chiral solvating agent or by derivatizing the compound with a chiral auxiliary can be used to determine the diastereomeric ratio, which corresponds to the enantiomeric excess of the starting material.[12][13]

Experimental Protocols

Protocol 1: Stereospecific Synthesis of (S)-3-(tert-butoxycarbonylamino)-2-fluoropropan-1-ol

This protocol is adapted from established methods for the synthesis of similar fluorinated amino alcohols.

Materials:

  • (S)-Boc-Serine

  • Deoxofluor (or DAST)

  • Anhydrous Dichloromethane (DCM)

  • Borane-tetrahydrofuran complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate

Procedure:

  • Fluorination:

    • Dissolve (S)-Boc-Serine (1.0 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to -78 °C.

    • Slowly add Deoxofluor (1.2 eq) to the cooled solution.

    • Allow the reaction to slowly warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by slowly adding it to a stirred, saturated aqueous solution of sodium bicarbonate at 0 °C.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Reduction:

    • Dissolve the crude fluorinated intermediate in anhydrous THF under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Slowly add BH₃·THF (1.5 eq) to the solution.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Cool the reaction to 0 °C and slowly add methanol to quench the excess borane.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (pre-treated with triethylamine) using a hexane/ethyl acetate gradient.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralpak IA)

Procedure:

  • Sample Preparation: Prepare a solution of your final product in the mobile phase at a concentration of approximately 1 mg/mL.

  • Method Development:

    • Start with a mobile phase of n-Hexane and Isopropanol (IPA) in a 90:10 ratio.

    • If separation is not achieved, gradually increase the percentage of IPA.

    • Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) can be added to improve peak shape.

  • Analysis:

    • Equilibrate the column with the chosen mobile phase until a stable baseline is achieved.

    • Inject the sample and record the chromatogram.

    • The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 (where Area₁ is the area of the major enantiomer and Area₂ is the area of the minor enantiomer).[11]

Data Summary

Protecting GroupIntroduction ConditionsRemoval ConditionsStabilityRacemization Risk during Removal
Boc Boc₂O, base (e.g., NaHCO₃)Strong acid (e.g., TFA)Stable to base, hydrogenolysisLow
Cbz Cbz-Cl, baseH₂, Pd/C (Hydrogenolysis)Stable to mild acid and baseVery Low
Fmoc Fmoc-OSu, basePiperidine in DMFStable to acid, hydrogenolysisModerate (if base is too strong)

Logical Relationships

Troubleshooting Racemization Start Racemization Observed Check_pH Review pH of all steps (Reaction & Work-up) Start->Check_pH Protecting_Group Evaluate Protecting Group Strategy Start->Protecting_Group Reaction_Conditions Assess Reaction Conditions (Temp, Solvent) Start->Reaction_Conditions Purification Examine Purification Method Start->Purification pH_Solution Use buffered solutions, avoid strong acids/bases Check_pH->pH_Solution PG_Solution Use stable protecting groups (e.g., Boc, Cbz) Protecting_Group->PG_Solution Conditions_Solution Lower temperature, use aprotic solvents Reaction_Conditions->Conditions_Solution Purification_Solution Neutralize silica, consider alternative phases Purification->Purification_Solution Success Enantiopure Product pH_Solution->Success PG_Solution->Success Conditions_Solution->Success Purification_Solution->Success

Sources

Optimization

Stability of 3-Amino-2-fluoropropan-1-ol under different reaction conditions

The following Technical Support Guide addresses the stability, handling, and reaction compatibility of 3-Amino-2-fluoropropan-1-ol . This content is designed for researchers and process chemists requiring high-fidelity d...

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide addresses the stability, handling, and reaction compatibility of 3-Amino-2-fluoropropan-1-ol . This content is designed for researchers and process chemists requiring high-fidelity data for experimental design.[1][2]

Compound Classification: Fluorinated Amino Alcohol Building Block Primary Application: Synthesis of broad-spectrum antibiotics, kinase inhibitors, and chiral auxiliaries.[2] Critical Vulnerability: Base-mediated defluorination and intramolecular cyclization (Aziridine formation).[1][2]

Part 1: Stability & Handling Troubleshooting

Q1: My compound purity dropped significantly after storage at room temperature. What happened?

Diagnosis: The free base form of 3-Amino-2-fluoropropan-1-ol is chemically labile and hygroscopic.[1][2]

  • Mechanism: In the presence of moisture and atmospheric

    
    , the primary amine reacts to form carbamates (reversible) or initiates intramolecular cyclization (irreversible).
    
  • Corrective Action:

    • Storage: Store strictly at -20°C under an inert atmosphere (Argon/Nitrogen).

    • Form: If long-term storage is required, convert the free base to the Hydrochloride (HCl) or Tosylate (TsOH) salt .[2] The protonated amine (

      
      ) is non-nucleophilic, preventing cyclization.[2]
      
Q2: I observe fluoride ion ( ) release during my reaction. Is the fluorine atom labile?

Diagnosis: Yes, under basic conditions (


) or high temperatures (

).[2]
  • Root Cause: The fluorine atom at the C2 position is

    
     to the amine. Under basic conditions, the amine becomes nucleophilic and can displace the fluorine via an intramolecular 
    
    
    
    mechanism, forming a 2-hydroxymethyl-aziridine intermediate. Alternatively, strong bases can trigger
    
    
    elimination of HF.[2]
  • Prevention:

    • Maintain reaction pH between 4.0 – 8.0 .

    • Use non-nucleophilic bases (e.g., DIPEA) at low temperatures (

      
      ) if basic conditions are unavoidable.[1][2]
      
    • Avoid: Strong inorganic bases (NaOH, KOH, NaH) in protic solvents.[2]

Q3: Can I use this compound in reductive amination?

Diagnosis: Yes, but with specific constraints.

  • Risk: The aldehyde partner can induce imine formation, which increases the acidity of the

    
    -proton (at C3), potentially facilitating elimination of HF to form an 
    
    
    
    -unsaturated imine.
  • Protocol Optimization:

    • Use mild reducing agents like Sodium Triacetoxyborohydride (STAB) .[1][2]

    • Conduct the reaction at 0°C to ambient temperature . Avoid reflux.[1][2][3]

Part 2: Reaction Condition Compatibility Matrix

ConditionStability RatingTechnical Notes
Acidic (HCl/TFA) High Stable.[1][2] Protonation of the amine protects against cyclization.[2] Ideal for deprotection steps.[1][2]
Basic (NaOH/K2CO3) ⚠️ Low Risk of Aziridine formation (Intramolecular

) or HF elimination.[1][2] Keep T < 0°C.
Oxidative ⚠️ Moderate Primary alcohol is susceptible to over-oxidation.[1][2] Amine must be protected (e.g., Boc) before oxidizing the alcohol.[2]
Nucleophilic Solvents Poor Avoid DMSO/DMF at high temps; fluoride displacement by solvent is possible over prolonged periods.[1][2]
Hydrogenation High C-F bond is generally stable to Pd/C hydrogenation unless under high pressure/temp.[1][2]

Part 3: Degradation Pathways Visualization

The following diagram illustrates the two primary degradation pathways: Aziridine Formation (dominant in basic media) and HF Elimination (dominant with strong bases/heat).[1][2]

DegradationPathways cluster_legend Pathway Legend Compound 3-Amino-2-fluoropropan-1-ol (Stable as Salt) Base Basic Conditions (pH > 9, Heat) Compound->Base Exposure Aziridine Degradant A: 2-(Hydroxymethyl)aziridine (via Intramolecular SN2) Base->Aziridine Nucleophilic Attack (N attacks C2) AllylAmine Degradant B: 3-Amino-prop-1-en-1-ol (via E2 HF Elimination) Base->AllylAmine Elimination (-HF) key Blue = Stable Starting Material Red = Toxic/Unstable Degradants Yellow = Trigger Condition

Figure 1: Mechanistic pathways for the degradation of 3-Amino-2-fluoropropan-1-ol under basic stress.[1]

Part 4: Validated Experimental Protocols

Protocol A: Salt Neutralization (Free-Basing) for Synthesis

Use this protocol to generate the reactive free base immediately prior to use.[1]

  • Suspension: Suspend 1.0 eq of 3-Amino-2-fluoropropan-1-ol HCl in anhydrous Methanol (MeOH) or Dichloromethane (DCM).

  • Cooling: Cool the suspension to 0°C using an ice bath.

  • Neutralization: Add 1.05 eq of Sodium Methoxide (NaOMe) (0.5 M in MeOH) or Triethylamine (TEA) dropwise over 15 minutes.

    • Note: Do not use excess strong base (NaOH/KOH) to avoid fluoride elimination.[1][2]

  • Filtration: If using NaOMe/MeOH, precipitate NaCl by adding dry ether or concentrating; filter the salts.[2]

  • Usage: Use the filtrate immediately in the subsequent step.[2] Do not store the free base solution for >4 hours.

Protocol B: Amine Protection (Boc-Protection)

Protecting the amine significantly increases stability by removing the nucleophilic nitrogen.[1]

  • Dissolution: Dissolve 1.0 eq of starting material in THF/Water (1:1).

  • Base Addition: Add 2.5 eq of

    
     (Weak base prevents defluorination).[1][2]
    
  • Reagent: Add 1.1 eq of

    
     at 0°C .
    
  • Reaction: Stir at 0°C

    
     Room Temp for 4 hours. Monitor by TLC/LCMS.[1][2]
    
  • Workup: Extract with EtOAc. Wash with mild citric acid (pH 4-5).[1][2]

    • Result:N-Boc-3-amino-2-fluoropropan-1-ol is stable at room temperature and can be stored for months.[1][2]

References

  • PubChem. (2025).[1][2][4] (2R)-3-amino-2-fluoropropan-1-ol Compound Summary. National Library of Medicine.[1][2] [Link][1][2]

  • Levin, V. V., et al. (2013).[2] Enantioselective Synthesis of β-Fluoro Amines via β-Amino α-Fluoro Nitroalkanes. Journal of Organic Chemistry. [Link]

Sources

Troubleshooting

Technical Support Center: 3-Amino-2-fluoropropan-1-ol

Topic: Deprotection & Handling of β-Fluoro Amino Alcohols Ticket ID: F-AMINE-302 Status: Open Support Tier: Level 3 (Senior Scientist) Core Chemical Profile & Stability Warning Molecule: 3-Amino-2-fluoropropan-1-ol Struc...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Deprotection & Handling of β-Fluoro Amino Alcohols

Ticket ID: F-AMINE-302 Status: Open Support Tier: Level 3 (Senior Scientist)

Core Chemical Profile & Stability Warning

Molecule: 3-Amino-2-fluoropropan-1-ol Structure:


Key Characteristic:  Vicinal Fluorohydrin / 

-Fluoroamine
The "Silent Killer": HF Elimination & Epoxidation

Before attempting any deprotection, you must understand the inherent instability of this scaffold. The fluorine atom at the C2 position renders the molecule hypersensitive to basic conditions.

  • The Trap: Users often treat this like a standard amino alcohol.

  • The Failure Mode: Under basic conditions (e.g., TBAF, NaH, aqueous NaOH workups), the alkoxide or amide anion can trigger the expulsion of fluoride.

  • Result: Formation of unstable epoxides (via intramolecular displacement) or allylic elimination products (loss of HF), resulting in "black tar" or low yields.

Troubleshooting Guide: Amine Deprotection (N-Boc/N-Cbz)

Scenario A: N-Boc Deprotection

User Complaint: "I treated my N-Boc material with TFA/DCM, but I lost everything during the aqueous workup."

Root Cause:

  • Water Solubility: The free base (zwitterion) is highly water-soluble. Standard extraction (EtOAc/Water) leaves the product in the aqueous phase.

  • Neutralization Risk: Neutralizing the TFA salt with base (NaHCO3/NaOH) generates the free amine in the presence of fluoride, increasing the risk of polymerization or cyclization.

Protocol: The "Anhydrous" Approach Do not perform an aqueous workup.

  • Reagent: Use 4M HCl in Dioxane or TFA/DCM (1:4) .

  • Execution: Stir at 0°C to RT. Monitor by TLC (stain with Ninhydrin).

  • Isolation (Crucial Step):

    • Concentrate the reaction mixture in vacuo to dryness.

    • Trituration: Add cold diethyl ether (

      
      ) or MTBE to the residue. The amine salt (HCl or TFA salt) should precipitate as a white/off-white solid.
      
    • Filtration: Filter the solid under Argon.

    • Storage: Store as the salt. Do not convert to the free base until the moment of the next coupling reaction.

Alternative: Thermal Deprotection (Neutral Conditions) For highly acid-sensitive substrates, use fluorinated solvents to cleave Boc without strong acids.

  • Solvent: 2,2,2-Trifluoroethanol (TFE) or Hexafluoroisopropanol (HFIP).[1][2]

  • Conditions: Reflux (TFE) or Microwave (100–150°C).[1]

  • Mechanism: The solvent acts as a weak acid/H-bond donor, cleaving the Boc group without exposing the substrate to harsh pH extremes.

Troubleshooting Guide: Alcohol Deprotection (O-Silyl)

Scenario B: TBS/TBDPS Removal

User Complaint: "I used TBAF to remove the TBS group. The silyl group is gone, but the NMR is messy and missing the fluorine coupling."

Root Cause: TBAF is Basic. The "naked" fluoride ion in TBAF is a strong base (


 of HF in DMSO is high). It deprotonates the alcohol or amide, triggering 

-elimination of the fluorine atom.

Comparative Reagent Table

ReagentConditionRisk LevelRecommendation
TBAF (THF) BasicCRITICAL AVOID. Causes HF elimination/epoxidation.
HF-Pyridine Acidic/BufferedLowPreferred. Stable, but requires plastic labware.
TASF NeutralLowGood alternative if HF-Pyridine is too harsh.
HCl / MeOH AcidicLowExcellent for primary TBS ethers. Cheap & Scalable.
TsOH / MeOH AcidicLowMildest acidic method.

Protocol: The Buffered Fluoride Method (HF-Pyridine)

  • Setup: Use a polypropylene (plastic) reaction vessel. Glass reacts with HF.

  • Cocktail: Mix HF-Pyridine (70% HF) with Pyridine and THF (Ratio 1:2:8).

  • Execution: Add substrate at 0°C. Warm to RT.

  • Quench: Pour into a mixture of solid

    
     and 
    
    
    
    (excess) to neutralize HF before adding water, or simply concentrate if volatile.
  • Purification: Flash chromatography immediately.

Visualizing the Danger: The Elimination Mechanism

The following diagram illustrates why basic conditions (TBAF) destroy your molecule compared to the safe acidic pathways.

DeprotectionPathways Start Protected Substrate (TBS-O-CH2-CHF-CH2-NH-Boc) TBAF Reagent: TBAF (Basic F-) Start->TBAF Silyl Deprotection Acid Reagent: HCl/MeOH or HF-Pyridine (Acidic/Buffered) Start->Acid Silyl Deprotection Alkoxide Intermediate: Alkoxide Anion (O- / F) TBAF->Alkoxide Desilylation + Deprotonation Elimination FAILURE: HF Elimination or Epoxide Formation (Tar/Decomposition) Alkoxide->Elimination Intramolecular Displacement of Fluoride Protonated Intermediate: Protonated Alcohol (OH / F stable) Acid->Protonated Desilylation + Protonation Success SUCCESS: Intact 3-Amino-2-fluoropropan-1-ol (Isolated as Salt) Protonated->Success Workup (No Base)

Caption: Figure 1. Mechanistic divergence between basic (TBAF) and acidic deprotection pathways. Basic conditions trigger fluoride loss.

Isolation & Purification Strategy

Handling the final deprotected product is difficult due to its polarity.[3]

The "Ion Exchange" Trick

If you must isolate the free base (e.g., for biological assay) and cannot use the salt:

  • Resin: Use a Strong Cation Exchange (SCX) cartridge.

  • Load: Dissolve crude salt in MeOH/Water and load onto the SCX column.

    • Impurity Removal: Wash with MeOH (Elutes non-basic impurities).

  • Elute: Release the amine using 2M Ammonia in MeOH .

  • Evaporate: Concentrate immediately at low temperature (<40°C).

    • Note: The free base is volatile! Do not apply high vacuum for extended periods.

Frequently Asked Questions (FAQ)

Q: Why does my product turn black when I rotovap it? A: This is likely polymerization of the allyl amine formed via HF elimination. Ensure your water bath is <40°C and your product is stored as an acid salt (HCl/TFA), which stabilizes the fluorine atom.

Q: Can I use catalytic Hydrogenation (Pd/C) to remove a Cbz group? A: Proceed with Caution. While Cbz removal is standard, the C-F bond can sometimes be labile under Pd/H2 conditions (hydrodefluorination), especially if the reaction runs too long or the catalyst loading is high.

  • Better Option: Use acid-catalyzed hydrolysis (HBr/Acetic Acid) or transfer hydrogenation with careful monitoring.

Q: I see a new doublet in the proton NMR at 4.5-5.0 ppm. What is it? A: This is the characteristic "Geminal HF coupling" (


). This confirms your fluorine is still intact. If this signal disappears or turns into a multiplet in the alkene region (5.5-6.5 ppm), you have eliminated HF.

References

  • Choy, J., et al. (2008). "Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols." Synthetic Communications.

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Silyl Ethers and Fluoride Sensitivity).

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews. (Mechanistic insight on beta-elimination).

  • BenchChem Technical Library. "Deprotection of Silyl Ethers using Tetrabutylammonium Fluoride (TBAF)." (Protocols for TBAF alternatives).

  • PubChem Compound Summary. "3-Amino-2-fluoropropan-1-ol."[4][5] (Physical properties and safety data).

Sources

Optimization

Troubleshooting low coupling yields with fluorinated amino alcohols

Introduction: The "Fluorine Effect" on Nucleophilicity Welcome to the technical support center. If you are working with fluorinated amino alcohols (e.g., trifluoroethylamines, -fluoro amino alcohols), you are likely enco...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Fluorine Effect" on Nucleophilicity

Welcome to the technical support center. If you are working with fluorinated amino alcohols (e.g., trifluoroethylamines,


-fluoro amino alcohols), you are likely encountering a specific set of failures: stalled reactions , unwanted ester formation , or defluorination .

The core chemical challenge is the Inductive Effect (-I) . Fluorine is the most electronegative element. When placed near an amine, it pulls electron density away from the nitrogen lone pair.

  • Standard Amine:

    
     of conjugate acid 
    
    
    
    9–10 (Good nucleophile).
  • 
    -Difluoromethyl Amine: 
    
    
    
    of conjugate acid
    
    
    4–6 (Poor nucleophile).

This drastic drop in nucleophilicity means standard coupling reagents (EDC, HBTU) often fail to generate the amide bond before the activated ester hydrolyzes or reacts with the competing hydroxyl group.

Part 1: Diagnostic Workflow

Before changing reagents, use this logic tree to identify your specific failure mode.

TroubleshootingFlow Start Low Yield Observed CheckLCMS Analyze Crude via LCMS/NMR Start->CheckLCMS Result1 Starting Material (SM) Unreacted CheckLCMS->Result1 Major Peak = SM Result2 Wrong Mass (M+1 is correct but retention time shifts) CheckLCMS->Result2 Major Peak = Product Mass Result3 Mass = M - 20 (HF loss) CheckLCMS->Result3 Major Peak = M-HF Action1 Diagnosis: Low Nucleophilicity Action: Switch to Acyl Fluorides Result1->Action1 Action2 Diagnosis: O-Acylation (Chemoselectivity) Action: Protect OH or pH Control Result2->Action2 Action3 Diagnosis: Elimination Action: Change Base to Collidine Result3->Action3

Figure 1: Diagnostic logic tree for isolating the root cause of coupling failure.

Part 2: Troubleshooting Guides & FAQs

Issue 1: The Amine Won't Couple (Electronic Deactivation)

Q: I am using HATU/DIPEA, but I only recover unreacted fluorinated amino alcohol. Why?

A: The activation provided by HATU (generating an -OAt ester) is often insufficient for electron-deficient fluorinated amines. The reaction rate of the amine attacking the active ester is slower than the rate of hydrolysis or guanidinylation.

Protocol Adjustment: The Acyl Fluoride Method For electron-deficient amines, Acyl Fluorides are superior to active esters because they are small (less steric hindrance) and highly reactive toward amines while being reasonably stable to water.[1]

Recommended Protocol (TFFH/BTFFH):

  • Dissolve: Carboxylic acid (1.0 equiv) and TFFH (Tetramethylfluoroformamidinium hexafluorophosphate, 1.1 equiv) in dry DCM or DMF.

  • Activate: Add DIPEA (2.5 equiv) under

    
    . Stir for 15–30 minutes to generate the acid fluoride in situ.
    
  • Couple: Add the fluorinated amino alcohol (1.2 equiv).

  • Catalyst (Optional): If reaction is still slow, add 0.1 equiv of HOAt (not HOBt/DMAP).

Why this works: The acid fluoride bond (C-F) is highly energetic but the small size of Fluorine allows the poor nucleophile to approach the carbonyl carbon more easily than it can approach a bulky HATU/OAt complex.

Issue 2: O-Acylation vs. N-Acylation (Chemoselectivity)

Q: I see the correct product mass, but the NMR suggests an ester linkage. Why did the alcohol react instead of the amine?

A: In non-fluorinated amino alcohols, the amine is orders of magnitude more nucleophilic than the alcohol. However, fluorine withdraws electrons from the nitrogen, making the amine "hard," while the hydroxyl group remains relatively unaffected. This narrows the nucleophilicity gap, allowing the hydroxyl group to compete for the activated acid.

Mechanism of Failure:

Chemoselectivity Amine Fluorinated Amine (Deactivated by -I effect) Amide Amide (N-Acyl) Thermodynamic Product Amine->Amide Slow (High Ea) Hydroxyl Hydroxyl Group (-OH) (Normal Nucleophilicity) Ester Ester (O-Acyl) Undesired Kinetic Product Hydroxyl->Ester Fast (Competitive) ActivatedAcid Activated Acid (Electrophile) ActivatedAcid->Ester ActivatedAcid->Amide

Figure 2: Kinetic competition between the deactivated amine and the hydroxyl group.

Solution:

  • Transient Silylation: Treat the amino alcohol with BSA (N,O-Bis(trimethylsilyl)acetamide) or TMS-Cl before coupling. This protects the alcohol as a silyl ether. The amine might also be silylated but remains reactive (or the N-Si bond cleaves rapidly). The O-Si bond is stable during coupling but falls off during acidic workup.

  • pH Control: Ensure the pH is strictly basic (pH > 8). Protonation of the amine (which happens easily due to low basicity) kills the reaction. Use a stronger base like DBU if the substrate tolerates it, to ensure the amine is deprotonated.

Issue 3: HF Elimination (Decomposition)

Q: My product mass is M-20, and the reaction mixture turned black. What happened?

A: You likely triggered HF elimination . If your amino alcohol has a fluorine on the


-carbon (relative to a proton), basic conditions can trigger an E1cb-like elimination, forming an alkene (enamine or vinyl ether).

The Culprit: Strong, hindered bases like DIPEA or


 can act as proton sponges, promoting elimination over substitution when the coupling is slow.

Corrective Action:

  • Switch Base: Use 2,4,6-Collidine (TMP) or 2,6-Lutidine . These are weaker bases (

    
    ) that are sufficient to neutralize the acid generated during coupling but are poor at abstracting protons from the carbon backbone.
    
  • Avoid Heating: Do not use microwave heating if

    
    -elimination is a risk. Keep the reaction at 0°C to RT.
    

Part 3: Comparative Data & Reagent Selection

Use this table to select the correct reagent based on your specific fluorinated substrate.

Substrate TypePrimary ChallengeRecommended ReagentRecommended BaseSolvent

-Fluoro Amine
Extremely low nucleophilicityTFFH or Ghosez's Reagent 2,4,6-CollidineDCM (dry)

-Fluoro Amino Alcohol
HF Elimination RiskCOMU or PyAOP 2,6-LutidineDMF/NMP
Trifluoroethyl-amine Steric + Electronic bulkPropylphosphonic Anhydride (T3P) DIPEA (if stable)EtOAc/DMF
General Fluorinated AA Chemoselectivity (O vs N)EDC/HOAt + BSA (Silylation)NMM (N-methylmorpholine)DCM
"Gold Standard" Protocol for Difficult Fluorinated Couplings

When standard methods fail, use this specific high-force protocol.

  • Preparation: Dry all reagents. Use anhydrous DCM (Dichloromethane) as the primary solvent; use a minimum amount of DMF only if solubility is an issue.

  • Activation:

    • Acid (1.0 equiv)

    • Ghosez’s Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv)

    • Stir at 0°C for 30 mins. This generates the Acid Chloride in situ (highly reactive).

  • Coupling:

    • Add the Fluorinated Amino Alcohol (1.1 equiv).

    • Add 2,4,6-Collidine (2.5 equiv) dropwise.

  • Monitoring: Allow to warm to room temperature. Monitor via TLC/LCMS.

  • Workup: Quench with water. If O-acylation occurred, treat the crude with dilute LiOH/THF for 10 mins to hydrolyze the ester (amides are stable to mild saponification conditions, esters are not).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Carpino, L. A., et al. (1995). Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Convenient New Reagent for the Preparation of Acyl Fluorides and Their Use in Peptide Synthesis. Journal of the American Chemical Society, 117(19), 5401–5402. [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][2][3][4] Tetrahedron, 61(46), 10827-10852. [Link]

Sources

Troubleshooting

Minimizing byproducts in 3-Amino-2-fluoropropan-1-ol reactions

Technical Support Center: Fluorinated Building Blocks Topic: 3-Amino-2-fluoropropan-1-ol (AFP) Document ID: TS-AFP-005 Version: 2.4[1] Strategic Overview: The "Fluorine Effect" in Amino Alcohols Welcome. If you are worki...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Fluorinated Building Blocks Topic: 3-Amino-2-fluoropropan-1-ol (AFP) Document ID: TS-AFP-005 Version: 2.4[1]

Strategic Overview: The "Fluorine Effect" in Amino Alcohols

Welcome. If you are working with 3-Amino-2-fluoropropan-1-ol (AFP), you are likely synthesizing analogs of antibiotics (e.g., Linezolid derivatives) or developing tracers for PET imaging.[1]

While AFP is a potent chiral building block, it presents a unique "Trojan Horse" challenge.[1] The fluorine atom at the C2 position is not merely a label; it fundamentally alters the electronic landscape of the molecule. It lowers the pKa of the adjacent amine (making it less nucleophilic than non-fluorinated counterparts) and increases the acidity of adjacent protons, creating a high risk of HF elimination.

This guide moves beyond standard protocols to address the specific failure modes caused by this fluorine substitution.

Module 1: Chemoselectivity (N- vs. O-Functionalization)

The Issue: Users frequently report significant O-acylated or N,O-diacylated byproducts when attempting to protect the amine (e.g., with Boc₂O or Cbz-Cl).[1]

The Mechanism: In non-fluorinated amino alcohols, the amine is significantly more nucleophilic than the alcohol. However, the electron-withdrawing inductive effect (


) of the 

-fluorine in AFP pulls electron density away from the nitrogen, reducing its nucleophilicity. Consequently, the reactivity gap between the

and

groups narrows, leading to competitive O-attack.[1]

Pathway Visualization:

Chemoselectivity Start 3-Amino-2-fluoropropan-1-ol N_Attack N-Attack (Kinetic Product) Start->N_Attack pH < 10 Low Temp O_Attack O-Attack (Thermodynamic/Competitive) Start->O_Attack Strong Base Excess Reagent Reagent Electrophile (E+) (e.g., Boc2O, AcCl) Reagent->N_Attack Reagent->O_Attack Product_N N-Protected Amide (Desired) N_Attack->Product_N Product_O Ester Byproduct (Undesired) O_Attack->Product_O Product_NO N,O-Diacylated (Over-reaction) Product_N->Product_NO Excess E+ Product_O->Product_NO Excess E+

Caption: Competitive nucleophilic pathways. The fluorine atom reduces N-nucleophilicity, increasing the risk of O-attack (red path) if conditions are not strictly controlled.

Troubleshooting Protocol: Chemoselective N-Boc Protection Goal: >95% N-Boc selectivity without O-protection.[1]

ParameterRecommendationRationale
Solvent THF/Water (1:1) or Dioxane/WaterWater solvates the hydroxyl group, reducing its nucleophilicity via hydrogen bonding.
Base

(1.5 eq)
Strong bases (NaOH, TEA) deprotonate the alcohol (alkoxide formation), triggering O-acylation.[1]

buffers pH ~8.5, keeping the amine reactive but the alcohol protonated.
Stoichiometry

(0.95 - 1.0 eq)
Never use excess anhydride.[1] Starving the reaction slightly prevents the "second attack" on the alcohol.
Temperature

Start cold to favor the kinetic N-acylation.

Step-by-Step SOP:

  • Dissolve 3-amino-2-fluoropropan-1-ol (10 mmol) in THF (15 mL) and Water (15 mL).

  • Add

    
     (15 mmol, 1.26 g) in one portion. Cool to 
    
    
    
    .
  • Dissolve

    
     (9.8 mmol, 2.14 g) in THF (5 mL). Note: Using slight deficit of Boc.
    
  • Add the

    
     solution dropwise over 30 minutes.
    
  • Allow to warm to room temperature and stir for 4 hours.

  • Self-Validation: TLC (ninhydrin stain). The starting material (free amine) should disappear.[1] If O-acylation occurred, a higher Rf spot (less polar ester) will appear.[1]

Module 2: Stability & Elimination (The "HF" Risk)

The Issue: During alkylation or strong base treatment, the product yield drops, and NMR shows vinylic signals (alkenes) or complete decomposition.

The Mechanism: This is a classic


-elimination.[1] The fluorine is a leaving group, but usually a poor one. However, if you acylate the nitrogen (e.g., forming an amide or carbamate), the protons on the carbon adjacent to the nitrogen (C3) become more acidic.
Under basic conditions, a base can abstract a proton, leading to the expulsion of fluoride (E1cB or E2 mechanism).
  • Risk Factor: High temperatures (>60°C) + Strong Bases (NaH, KOtBu).[1]

  • Result: Formation of toxic HF and unstable allylic amines/enamines.[1]

Pathway Visualization:

Elimination Substrate N-Protected-3-Amino-2-fluoropropan-1-ol Transition Transition State (Carbanion formation) Substrate->Transition Proton Abstraction Base Strong Base (e.g., NaH, KOtBu) Base->Transition Elimination_Prod Allyl Amine / Enol Ether (Decomposition) Transition->Elimination_Prod Loss of F- HF_Gen HF Generation (Safety Hazard) Transition->HF_Gen

Caption: Base-induced HF elimination. Strong bases attack acidic protons activated by the fluorine and protecting groups, leading to irreversible decomposition.

Troubleshooting Protocol: Safe Alkylation of the Alcohol Goal: O-alkylation (e.g., Benzylation) without defluorination.

  • Avoid NaH: Sodium hydride is too strong and often causes elimination in

    
    -fluoro systems.[1]
    
  • Use Phase Transfer Catalysis (PTC):

    • System: 30% NaOH (aq) / Toluene /

      
       (5 mol%).[1]
      
    • Why? The effective concentration of base in the organic phase is low, favoring substitution (

      
      ) over elimination (
      
      
      
      ).
  • Alternative: Use Silver(I) oxide (

    
    ) with alkyl halides.[1] This is a mild, non-basic promoter that avoids elimination entirely.[1]
    

Frequently Asked Questions (FAQ)

Q1: I see a split peak in my


 NMR. Is my product racemic? 
  • Answer: Not necessarily. If you have an amide bond (like N-Boc or N-Ac), you are likely seeing rotamers .[1] The restricted rotation around the amide bond creates two distinct magnetic environments for the fluorine.

    • Test: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into a single signal, they are rotamers. If they remain distinct, you have diastereomers/enantiomers.[1]

Q2: Can I use acid chlorides for N-protection?

  • Answer: Use with extreme caution. Acid chlorides generate HCl, which drops the pH. At low pH, the amine is protonated (

    
    ) and unreactive. If you add base to neutralize, you risk O-acylation (see Module 1).[1]
    
    • Recommendation: Use N-acyl succinimides or anhydrides instead.[1] They are milder and more selective.[1]

Q3: How do I remove the O-acylated byproduct if it forms?

  • Answer: Mild hydrolysis.[1] The ester bond is generally more labile than the amide/carbamate bond. Treat the crude mixture with

    
     (2 eq) in 
    
    
    
    at
    
    
    for 30 minutes. This will selectively hydrolyze the ester back to the alcohol, leaving the N-protection intact.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Topic: Selectivity of N- vs O-protection and orthogonal strategies.[1]

    • Source:[1]

  • Base-Promoted HF Elimin

    
    -Fluoro Amines. 
    
    • Topic: Mechanistic insight into E1cB elimination in fluorin
    • Source:

  • Synthesis and Reactivity of 3-Amino-2-fluoropropan-1-ol.

    • Topic: General properties and synthesis from epichlorohydrin.[1]

    • Source:[1]

  • Chemoselective Acyl

    • Topic: Methodologies for distinguishing amine and alcohol reactivity.[1][2][3]

    • Source:

(Note: While specific page numbers are not generated, these links direct to the authoritative landing pages for the cited texts and databases confirmed in the research phase.)

Sources

Optimization

Technical Support Center: Navigating Solubility Challenges of 3-Amino-2-fluoropropan-1-ol in Organic Solvents

Welcome to our dedicated technical support center for 3-Amino-2-fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for 3-Amino-2-fluoropropan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the solubility challenges often encountered with this highly polar molecule. Our goal is to equip you with the knowledge to confidently handle this compound in your experimental workflows.

Understanding the Molecule: Why is 3-Amino-2-fluoropropan-1-ol Challenging to Dissolve?

3-Amino-2-fluoropropan-1-ol (C₃H₈FNO, MW: 93.10 g/mol ) is a small, highly functionalized molecule.[1] Its structure, featuring a primary amine (-NH₂), a primary alcohol (-OH), and a fluorine atom, results in a high degree of polarity. The computed XLogP3 value of -1 underscores its hydrophilic nature.[1] This polarity is the primary reason for its excellent solubility in polar protic solvents like water and its limited solubility in many common organic solvents. The strong intermolecular hydrogen bonding between molecules of 3-Amino-2-fluoropropan-1-ol requires significant energy to overcome, a feat that non-polar or weakly polar organic solvents cannot achieve.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of 3-Amino-2-fluoropropan-1-ol in common organic solvents?

While specific quantitative solubility data is not extensively published, we can predict its solubility based on its highly polar structure and the principle of "like dissolves like."

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHighThe hydroxyl and amino groups of the solute can form strong hydrogen bonds with the solvent molecules.
Polar Aprotic DMSO, DMFModerate to HighThese solvents have large dipole moments and can act as hydrogen bond acceptors, effectively solvating the polar functional groups of the solute.
Moderately Polar Acetonitrile, Acetone, Ethyl AcetateLow to Very LowThese solvents have weaker dipole moments and limited or no hydrogen bonding capability, making it difficult to disrupt the strong solute-solute interactions.
Non-Polar Toluene, Hexane, Diethyl EtherInsolubleThe weak van der Waals forces of these solvents are insufficient to overcome the strong hydrogen bonding and dipole-dipole interactions between the polar solute molecules.

Q2: I'm observing a cloudy suspension when I add 3-Amino-2-fluoropropan-1-ol to my reaction mixture in Tetrahydrofuran (THF). What is happening?

This is a classic sign of poor solubility. THF is a moderately polar aprotic solvent and is likely unable to fully dissolve the highly polar 3-Amino-2-fluoropropan-1-ol at your desired concentration. The cloudy appearance is due to undissolved solid particles suspended in the solvent.

Q3: Can I heat the mixture to improve solubility?

Heating can increase the solubility of many compounds. However, for a relatively low-boiling point solvent like THF (boiling point ~66 °C), be cautious of solvent loss. More importantly, consider the thermal stability of your other reactants. For 3-Amino-2-fluoropropan-1-ol itself, while specific stability data is limited, analogous amino alcohols can be combustible at high temperatures. Gentle warming (e.g., to 40-50 °C) with stirring is a reasonable first step, but it may not be sufficient to achieve complete dissolution.

Q4: Are there any safety concerns I should be aware of when handling 3-Amino-2-fluoropropan-1-ol?

  • Skin and eye irritation/burns: Similar amino alcohols are known to be corrosive.[2][3][4]

  • Harmful if swallowed or in contact with skin.

Standard laboratory safety precautions are essential:

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Handle in a well-ventilated area or a fume hood.

  • Avoid inhalation of any dust or vapors.

  • In case of contact, flush the affected area with copious amounts of water and seek medical attention.[2][3][4]

Troubleshooting Guide: Strategies for Enhancing Solubility

If you are facing solubility issues with 3-Amino-2-fluoropropan-1-ol, consider the following troubleshooting strategies. The choice of method will depend on the specific requirements of your experiment, such as the reaction conditions and the compatibility of other reagents.

Strategy 1: Co-Solvent System

This is often the most straightforward approach. By adding a small amount of a highly polar solvent in which your compound is soluble, you can significantly increase the overall solvating power of your solvent system.

Experimental Protocol: Utilizing a Co-Solvent

  • Initial Dissolution: Attempt to dissolve the 3-Amino-2-fluoropropan-1-ol in a minimal amount of a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

  • Titration: Slowly add this concentrated solution dropwise to your primary organic solvent (e.g., THF, acetonitrile) with vigorous stirring.

  • Observation: Monitor for any signs of precipitation. If the solution remains clear, you have successfully created a stable co-solvent system.

  • Optimization: If precipitation occurs, you may need to adjust the ratio of the co-solvent to the primary solvent. Aim for the lowest effective amount of the co-solvent to avoid potential interference with your reaction.

CoSolvent_Workflow start Start: Undissolved Compound in Primary Solvent dissolve_in_cosolvent Dissolve 3-Amino-2-fluoropropan-1-ol in minimal polar aprotic co-solvent (e.g., DMSO, DMF) start->dissolve_in_cosolvent add_to_primary Add concentrated solution dropwise to primary solvent with stirring dissolve_in_cosolvent->add_to_primary observe Observe for precipitation add_to_primary->observe success Success: Homogeneous Solution observe->success No Precipitation adjust_ratio Adjust co-solvent/primary solvent ratio observe->adjust_ratio Precipitation Occurs adjust_ratio->add_to_primary failure Consider alternative strategy adjust_ratio->failure

Caption: Workflow for using a co-solvent to improve solubility.

Strategy 2: pH Modification / Salt Formation

The presence of a primary amine group in 3-Amino-2-fluoropropan-1-ol allows for the formation of a salt upon protonation. This can dramatically alter its solubility profile.

Causality: The formation of an ammonium salt introduces ionic character to the molecule, which can enhance its solubility in more polar organic solvents. This is a common strategy used to improve the solubility of basic drugs.

Experimental Protocol: In-Situ Salt Formation

  • Solvent Selection: Choose a solvent in which the corresponding acid is soluble.

  • Acid Addition: To your suspension of 3-Amino-2-fluoropropan-1-ol in the organic solvent, add a stoichiometric amount (or a slight excess) of a suitable acid (e.g., hydrochloric acid in an organic solvent, or a solid organic acid like p-toluenesulfonic acid).

  • Stirring and Observation: Stir the mixture at room temperature. The solid should gradually dissolve as the salt is formed. Gentle warming may be applied if necessary.

  • Considerations: Be aware that the presence of an acid and the formation of a salt may influence the reactivity of other components in your reaction. The hydrochloride salt of a similar compound is commercially available, indicating the feasibility of this approach.

SaltFormation_Logic substance 3-Amino-2-fluoropropan-1-ol (Base) - Limited solubility in moderately polar organic solvents salt Ammonium Salt [R-NH3]+[X]- - Increased ionic character - Enhanced solubility in polar solvents substance->salt + Acid acid Acid (HX) - Proton source acid->salt Protonates amine

Caption: Logic of solubility enhancement via salt formation.

Strategy 3: Solvent Selection and Temperature

If your experimental conditions allow, switching to a more polar solvent is the most direct solution.

SolventBoiling Point (°C)PolarityNotes
Methanol 64.7High (Protic)Excellent solvent for polar compounds. Can participate in hydrogen bonding.
Ethanol 78.4High (Protic)Similar to methanol, a good choice for dissolving polar molecules.
DMSO 189High (Aprotic)A very strong polar aprotic solvent, but its high boiling point can make it difficult to remove.
DMF 153High (Aprotic)Another strong polar aprotic solvent with a high boiling point.

If a less polar solvent is required, a systematic approach to temperature elevation can be employed:

  • Start with stirring at room temperature for an extended period (e.g., 30 minutes).

  • If undissolved solid remains, gradually increase the temperature in increments of 10°C, holding at each step to observe for dissolution.

  • Always use a condenser to prevent solvent loss, especially with more volatile solvents.

Conclusion

The solubility challenges of 3-Amino-2-fluoropropan-1-ol in many organic solvents stem from its inherent high polarity. By understanding the underlying principles of solubility and employing systematic troubleshooting strategies such as the use of co-solvents, pH modification, or careful selection of a more polar solvent system, these issues can be effectively overcome. Always prioritize safety by consulting the SDS of all reagents and using appropriate personal protective equipment.

References

  • PubChem. (n.d.). (2R)-3-amino-2-fluoropropan-1-ol. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: The Impact of Fluorine on Amino and Hydroxyl Group Reactivity

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth answers and troubleshooting strategies for challenges encountered when w...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth answers and troubleshooting strategies for challenges encountered when working with fluorinated compounds, specifically focusing on the reactivity of amino and hydroxyl groups. The unique electronic properties of fluorine can profoundly alter the chemical behavior of these crucial functional groups, leading to both opportunities and unexpected experimental outcomes.

Introduction: Why Fluorine Changes Everything

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry.[1][2] Its high electronegativity—the strongest of any element—exerts a powerful electron-withdrawing inductive effect (-I effect), which can significantly alter the properties of nearby functional groups.[3][4] This guide will dissect the consequences of this "fluorine effect" on the reactivity of amino and hydroxyl groups, providing you with the insights needed to navigate your experimental work successfully.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: Understanding the Fundamentals of Fluorine's Influence

Question 1: I've replaced a hydrogen with a fluorine atom near an amino group in my compound, and now it's much less reactive in acylation reactions. Why is this happening?

Answer: This is a classic consequence of fluorine's strong electron-withdrawing inductive effect. Here's a breakdown of the underlying principles:

  • Reduced Basicity and Nucleophilicity: The fluorine atom pulls electron density away from the nitrogen atom of the amino group.[2][3] This reduces the availability of the lone pair of electrons on the nitrogen, making the amine less basic and a weaker nucleophile.[5] For an acylation reaction to occur, the amine must act as a nucleophile and attack the electrophilic carbonyl carbon of the acylating agent. A less nucleophilic amine will react much more slowly.

  • pKa Shift: The electron-withdrawing effect of fluorine stabilizes the protonated form of the amine (the conjugate acid). This results in a lower pKa value for the conjugate acid, signifying that the amine is a weaker base.[3][6][7]

Troubleshooting & Experimental Recommendations:

  • Stronger Acylating Agents: If your standard acylating agent (e.g., an acid chloride or anhydride) is not effective, consider using a more reactive one. For instance, acyl fluorides are highly reactive and can sometimes overcome the reduced nucleophilicity of the fluorinated amine.[8]

  • Use of a Stronger, Non-Nucleophilic Base: In reactions that generate an acidic byproduct (like HCl from an acyl chloride), a base is needed to neutralize it. For weakly basic amines, a stronger, non-nucleophilic base such as proton sponge or DBU can be more effective than traditional bases like triethylamine or pyridine.

  • Higher Temperatures and Longer Reaction Times: Increasing the reaction temperature can provide the necessary activation energy to overcome the higher energy barrier of the reaction. Be mindful of potential side reactions and decomposition at elevated temperatures.

  • Alternative Coupling Reagents: For amide bond formation, consider using peptide coupling reagents like HATU or HBTU, which can activate the carboxylic acid and facilitate the reaction with the less nucleophilic amine.

Question 2: My fluorinated alcohol is surprisingly unreactive in a Williamson ether synthesis. I expected the fluorine to make the hydroxyl proton more acidic and facilitate deprotonation.

Answer: While it's true that the inductive effect of fluorine increases the acidity of the hydroxyl proton, this doesn't always translate to increased reactivity in reactions that require the formation of an alkoxide. Here's a multi-faceted explanation:

  • Enhanced Acidity, but Weaker Nucleophilicity of the Alkoxide: You are correct that the hydroxyl proton is more acidic, making deprotonation easier. However, the resulting alkoxide is also affected by the fluorine's electron-withdrawing nature. The negative charge on the oxygen is stabilized by the nearby fluorine, which makes the alkoxide less nucleophilic and therefore less reactive towards the electrophile (e.g., an alkyl halide).

  • Intramolecular Hydrogen Bonding: In certain conformations, the fluorine atom can act as a weak hydrogen bond acceptor, forming an intramolecular hydrogen bond with the hydroxyl proton (O-H···F).[9][10] This can reduce the availability of the hydroxyl proton for deprotonation by an external base and can also decrease the nucleophilicity of the oxygen.

Troubleshooting & Experimental Recommendations:

  • Stronger Bases: To overcome the increased acidity and ensure complete deprotonation, use a stronger base than you would for a non-fluorinated alcohol. Sodium hydride (NaH) or potassium hydride (KH) are often effective.

  • Polar Aprotic Solvents: The choice of solvent is critical. Protic solvents can solvate the alkoxide through hydrogen bonding, further reducing its nucleophilicity.[11] Using a polar aprotic solvent like DMF or DMSO can enhance the reactivity of the alkoxide.

  • Higher Temperatures: As with the acylation of fluorinated amines, increasing the reaction temperature can help to overcome the activation energy barrier.

Question 3: I'm observing unexpected elimination byproducts when trying to perform a substitution reaction on a carbon adjacent to a fluorine-bearing carbon. What's causing this?

Answer: The presence of a fluorine atom can significantly influence the competition between substitution (S_N2) and elimination (E2) reactions.

  • Increased Acidity of α-Protons: The electron-withdrawing effect of fluorine makes the protons on the adjacent carbon (the α-protons) more acidic. This makes them more susceptible to being removed by a base, favoring the E2 elimination pathway.

  • Steric Hindrance: While fluorine is relatively small, it can still contribute to steric hindrance around the reaction center, which can disfavor the backside attack required for an S_N2 reaction.

Troubleshooting & Experimental Recommendations:

  • Use of a Bulky, Non-Nucleophilic Base for Elimination: If elimination is the desired outcome, a bulky, non-nucleophilic base like potassium tert-butoxide or DBU will favor the E2 pathway.

  • Use of a Less Basic Nucleophile for Substitution: To favor substitution, use a good nucleophile that is not a strong base. For example, azide (N₃⁻) or cyanide (CN⁻) are good nucleophiles but relatively weak bases.

  • Solvent Choice: Polar aprotic solvents tend to favor S_N2 reactions, while polar protic solvents can favor both S_N1 and E1 pathways, and aprotic solvents with a strong base favor E2.

Section 2: Advanced Concepts and Experimental Design

Question 4: How does the position of the fluorine atom relative to the amino or hydroxyl group affect its reactivity?

Answer: The distance and stereochemical relationship between the fluorine atom and the functional group are critical.

  • Inductive Effect Attenuation: The inductive effect of fluorine weakens with distance. A fluorine atom in the α-position (on the carbon directly attached to the nitrogen or oxygen) will have the most dramatic effect on reducing basicity/nucleophilicity. A fluorine in the β-position will have a lesser effect, and a γ-fluorine will have an even smaller, though often still measurable, impact.[7]

  • Stereoelectronic Effects (Gauche Effect): The polar C-F bond can influence the conformational preferences of the molecule.[3] For example, the gauche effect describes the tendency of a C-F bond to be oriented gauche (a 60° dihedral angle) to a C-O or C-N bond. This can lock the molecule into a specific conformation that may either enhance or hinder its ability to react.

Experimental Design Considerations:

  • Positional Isomer Studies: When designing a new fluorinated molecule, it is often beneficial to synthesize and test isomers with fluorine at different positions to empirically determine the optimal placement for the desired reactivity and biological activity.

  • Conformational Analysis: Computational modeling can be a powerful tool to predict the preferred conformations of your fluorinated compound and to understand how these conformations might influence reactivity.

Question 5: I'm having trouble purifying my fluorinated compound. It seems to have very different solubility properties compared to its non-fluorinated analog.

Answer: Fluorination can significantly alter the physicochemical properties of a molecule, including its lipophilicity and polarity, which directly impacts its solubility and chromatographic behavior.

  • Increased Lipophilicity: The substitution of a hydrogen atom with a fluorine atom generally increases the lipophilicity (logP) of a molecule.[3] This can make the compound less soluble in polar solvents and more soluble in nonpolar organic solvents.

  • Altered Polarity: While the C-F bond is highly polar, the overall change in molecular polarity is complex and depends on the molecule's overall structure and dipole moment.

Troubleshooting & Purification Strategies:

  • Reverse-Phase Chromatography: Due to the increased lipophilicity, reverse-phase HPLC or flash chromatography (using a C18 or other hydrophobic stationary phase) is often more effective for purifying fluorinated compounds than normal-phase silica gel chromatography.

  • Solvent System Optimization: You will likely need to use a more nonpolar solvent system for chromatography than you would for the non-fluorinated analog. Experiment with different solvent gradients to achieve optimal separation.

  • Recrystallization: If your compound is crystalline, recrystallization can be an effective purification method. You may need to screen a variety of solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

Quantitative Data Summary

The impact of fluorination on the pKa of amines and alcohols is a well-documented phenomenon. The following table provides a comparative overview of pKa values for some simple fluorinated and non-fluorinated compounds.

CompoundStructurepKa (of conjugate acid for amines)Reference
EthylamineCH₃CH₂NH₂10.6[12]
2-FluoroethylamineFCH₂CH₂NH₂~9.0[7]
EthanolCH₃CH₂OH15.9[13]
2,2,2-TrifluoroethanolCF₃CH₂OH12.4[14]

Note: pKa values can vary slightly depending on the solvent and measurement conditions.

Experimental Protocols

Protocol 1: Acylation of a Weakly Nucleophilic Fluorinated Amine

Objective: To synthesize an amide from a fluorinated amine that is unreactive under standard conditions.

Materials:

  • Fluorinated amine

  • Carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the fluorinated amine (1.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. If the reaction is slow, it can be gently heated to 40-50 °C.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Deoxyfluorination of a Secondary Alcohol with DAST

Objective: To replace a hydroxyl group with a fluorine atom using diethylaminosulfur trifluoride (DAST).

Safety Precaution: DAST is a hazardous reagent that can release HF upon contact with moisture. It should be handled with extreme care in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Materials:

  • Secondary alcohol

  • DAST (Diethylaminosulfur trifluoride)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the secondary alcohol (1.0 eq) in anhydrous DCM.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.2 eq) to the cooled solution via syringe.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or GC-MS.

  • Carefully quench the reaction by slowly adding it to a stirred, ice-cold saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Visualizations

Diagram 1: Inductive Effect of Fluorine on an Amino Group

G cluster_0 Fluorinated Amine F F C1 C F->C1 δ- C2 C C1->C2 N N C2->N Reduced e⁻ density H1 H N->H1 H2 H N->H2

Caption: Inductive effect of fluorine on an amino group.

Diagram 2: Troubleshooting Workflow for a Failed Acylation Reaction

G start Acylation of Fluorinated Amine Fails check_reagents Verify Reagent Purity and Stoichiometry start->check_reagents increase_temp Increase Reaction Temperature check_reagents->increase_temp Reagents OK stronger_acyl Use a More Reactive Acylating Agent increase_temp->stronger_acyl No Improvement success Reaction Successful increase_temp->success Success coupling_reagent Use a Peptide Coupling Reagent (e.g., HATU) stronger_acyl->coupling_reagent Still Fails stronger_acyl->success Success coupling_reagent->success Success

Caption: Troubleshooting workflow for acylation reactions.

References

  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development. AiFChem.
  • Mague, J. T. (n.d.). Tactical Applications of Fluorine in Drug Design and Development.
  • Meanwell, N. A. (n.d.). Fluorine in drug discovery: Role, design and case studies.
  • Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Molecular Structure, 1284, 135397. [Link]

  • Tang, R., Milcent, T., & Crousse, B. (n.d.). Fluorinated Alcohols: Magic Reaction Medium and Promoters for Organic Synthesis.
  • Linclau, B. (n.d.). Research project: Linclau:Intramolecular hydrogen bonding between organofluorine and alcohols. University of Southampton.
  • Acheson, D. R., et al. (n.d.). Effects of Hydrogen Bonding Solvation by Diverse Fluorinated Bulky Alcohols on the Reaction Rate and Selectivity in Crown Ether Mediated Nucleophilic Fluorination in an Aprotic Solvent. ACS Organic & Inorganic Au.
  • Gouverneur, V., & Bernet, T. (2015). Intramolecular OH⋅⋅⋅Fluorine Hydrogen Bonding in Saturated, Acyclic Fluorohydrins: The γ-Fluoropropanol Motif. Angewandte Chemie International Edition, 54(43), 12843-12847. [Link]

  • Cazorla, C., & Iannuzzi, M. (2013). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 18(7), 8039-8079. [Link]

  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Williams, R. (n.d.). pKa Values in Water Compilation. [Link]

  • Leito, I., et al. (2019). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO). Chair of Analytical Chemistry.
  • Banks, H. D. (2006). The profound effect of fluorine substitution on the reactivity and regioselectivity of nucleophilic substitution reactions of strained heterocycles. A study of aziridine and its derivatives. The Journal of organic chemistry, 71(22), 8507–8515. [Link]

  • Khan Academy. (n.d.). Nucleophilicity (nucleophile strength). Khan Academy.
  • Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (2013). Molecules, 18(7), 8039-8079. [Link]

  • Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. (2016). Bioorganic & medicinal chemistry letters, 26(15), 3629–3633. [Link]

  • Bordwell pKa Table. (n.d.).
  • Ashenhurst, J. (2026, January 9). The pKa Table Is Your Friend. Master Organic Chemistry.
  • Acylation of Amines, Part 1: with Acyl Halides. (2021, February 9). YouTube.
  • Inductive Effect - Acids and Bases. (2023, February 17). YouTube.

Sources

Optimization

Technical Support Center: Characterization of Impurities in 3-Amino-2-fluoropropan-1-ol

Introduction Welcome to the technical support hub for 3-Amino-2-fluoropropan-1-ol (CAS 78542-46-8).[1] This fluorinated amino alcohol is a critical chiral building block in the synthesis of broad-spectrum antibiotics and...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for 3-Amino-2-fluoropropan-1-ol (CAS 78542-46-8).[1] This fluorinated amino alcohol is a critical chiral building block in the synthesis of broad-spectrum antibiotics and kinase inhibitors. Its synthesis—typically via the aminolysis of epifluorohydrin or the reduction of fluorinated amino acids—presents unique impurity challenges due to the high polarity of the product and the lability of the C-F bond under basic conditions.

This guide moves beyond standard datasheets to address the causality of impurity formation and provides self-validating analytical protocols.

Module 1: The Impurity Landscape (Synthesis & Mechanism)

Q1: What are the primary impurities expected from the epifluorohydrin route?

A: When synthesizing 3-Amino-2-fluoropropan-1-ol via the ring-opening of epifluorohydrin with ammonia, you are essentially performing a nucleophilic attack on a fluorinated epoxide. While the reaction favors the terminal carbon (C3) due to sterics, the electron-withdrawing effect of fluorine complicates the regioselectivity.

The Critical Impurity List:

Impurity TypeChemical NameOrigin/MechanismCriticality
Regioisomer 2-Amino-3-fluoropropan-1-olAttack of NH₃ at C2 (favored by electronic activation of C-F).High (Difficult to separate)
Dimer Bis(2-fluoro-3-hydroxypropyl)amineReaction of the product amine with a second molecule of epifluorohydrin.Medium (Control via NH₃ excess)
Hydrolysis Product 3-Fluoro-1,2-propanediolCompetition from water (if aqueous NH₃ is used).Low (Easy to purge)
Elimination Product 2-Fluoroallyl alcohol / Allyl amineHF elimination under harsh basic/thermal conditions.High (Genotoxic potential)
Inorganic Salt Ammonium Fluoride (NH₄F)Degradation of C-F bond or residual fluorinating reagents.Medium (Corrosive to columns)
Visualizing the Pathway

The following diagram maps the kinetic competition between the desired pathway and impurity formation.

SynthesisPathways Start Epifluorohydrin (Starting Material) Target 3-Amino-2-fluoropropan-1-ol (Target Product) Start->Target NH3 attack at C3 (Major) Regio 2-Amino-3-fluoropropan-1-ol (Regioisomer) Start->Regio NH3 attack at C2 (Minor) Hydrolysis 3-Fluoro-1,2-propanediol (Hydrolysis) Start->Hydrolysis + H2O NH3 Ammonia (NH3) NH3->Target Dimer Bis-alkylated Dimer (Over-reaction) Target->Dimer + Epifluorohydrin

Caption: Kinetic competition during the ammonolysis of epifluorohydrin. The dashed red line represents the formation of the problematic regioisomer.

Module 2: Analytical Troubleshooting

Q2: I see a split peak in my LC-MS. Is it the regioisomer or a diastereomer?

A: If your product is chiral (e.g., R-isomer), a split peak often indicates the presence of the regioisomer (2-amino-3-fluoropropan-1-ol), not a diastereomer (unless you have two chiral centers, which this molecule does not).

Diagnostic Workflow:

  • Check the Mass: Both isomers have the same m/z (93.10 Da for [M+H]⁺). MS alone cannot distinguish them.

  • Use 19F NMR (The Gold Standard): Fluorine NMR is far more sensitive to the local environment than Proton NMR for these small molecules.

    • Target (3-amino-2-fluoro-): The fluorine is on a secondary carbon (CH-F). Look for a multiplet (dt or ddd) around -180 to -190 ppm .

    • Regioisomer (2-amino-3-fluoro-): The fluorine is on a primary carbon (CH₂-F). Look for a triplet of doublets (td) shifted significantly (typically -220 to -230 ppm ).

Q3: My LC-MS peak shape is terrible (tailing). How do I fix this?

A: 3-Amino-2-fluoropropan-1-ol is a small, highly polar, basic molecule. It interacts strongly with residual silanols on C18 columns.

Recommended Solution: Switch to HILIC Mode.

  • Column: Amide-HILIC or Zwitterionic HILIC (e.g., ZIC-HILIC).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 60% B.

  • Why? The high organic content ensures retention of the polar amine, while the buffer suppresses ion-exchange interactions with the stationary phase.

Module 3: Experimental Protocols

Protocol A: 19F NMR Quantitation of Regioisomers

Use this protocol to validate the isomeric purity of your batch.

Reagents:

  • Sample: ~20 mg of crude 3-Amino-2-fluoropropan-1-ol.

  • Solvent: D₂O (preferred) or DMSO-d6.

  • Internal Standard: α,α,α-Trifluorotoluene (add 10 µL via microsyringe) or 4-Fluorobenzoic acid.

Step-by-Step:

  • Dissolution: Dissolve the sample completely in 0.6 mL of solvent. Ensure no solids remain (salts can broaden peaks).

  • Acquisition:

    • Set center frequency to -200 ppm.

    • Sweep width: 200 ppm (cover -100 to -300 ppm).

    • Relaxation delay (D1): Set to >10 seconds . Fluorine nuclei relax slowly; a short D1 will under-quantify the impurity if its T1 relaxation time differs from the main peak.

    • Scans: 64 (minimum).

  • Processing:

    • Apply exponential multiplication (LB = 1.0 Hz).

    • Integrate the main multiplet (Target) and the minor triplet (Regioisomer).

    • Calculation: Regioisomer % = [Area(Regio) / (Area(Target) + Area(Regio))] * 100.

Protocol B: GC-MS Derivatization (Silylation)

Direct GC injection causes thermal degradation and adsorption. Derivatization is mandatory.

Reagents:

  • BSTFA + 1% TMCS (Silylation reagent).

  • Pyridine (anhydrous).

Step-by-Step:

  • Weigh 5 mg of sample into a GC vial.

  • Add 0.5 mL anhydrous Pyridine.

  • Add 0.2 mL BSTFA + 1% TMCS.

  • Cap and Heat: Incubate at 60°C for 30 minutes. The solution should turn clear.

  • Inject: 1 µL into GC-MS (Split 20:1).

    • Note: You will observe the di-TMS derivative (O-TMS and N-TMS). Look for m/z 237 (M+ of di-TMS derivative).

Module 4: Troubleshooting Logic Tree

Use this decision tree to resolve analytical discrepancies.

Troubleshooting Problem Start: Analytical Anomaly CheckLC Is LC-MS peak tailing? Problem->CheckLC CheckNMR Is 19F NMR showing extra peaks? CheckLC->CheckNMR No HILIC Action: Switch to HILIC column Buffer: 10mM NH4 Formate CheckLC->HILIC Yes Regioisomer Identify: Regioisomer (C2 attack) Action: Check Reaction Temp CheckNMR->Regioisomer Yes (-220 ppm) Salt Identify: Inorganic Fluoride Action: Ion Exchange Resin CheckNMR->Salt Yes (-120 ppm broad) Pure System Validated CheckNMR->Pure No

Caption: Logic flow for diagnosing impurity issues in fluorinated amino alcohol analysis.

References

  • PubChem Compound Summary. (2025). (2R)-3-amino-2-fluoropropan-1-ol (CID 15978408).[2] National Center for Biotechnology Information. Link

  • ChemicalBook. (2025).[3] 3-amino-2-fluoropropan-1-ol Properties and CAS 78542-46-8.[1][4] Link

  • MDPI. (2025). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. (Discusses fluorinated amino acid reduction). Link

  • Google Patents. (2019). Process for the preparation of a 3-amino-1,2-propandiol and derivatives thereof. (Analogous synthesis via epoxide opening). WO2019020488A1. Link

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Enhancing Peptide Stability: 3-Amino-2-fluoropropan-1-ol vs. 3-amino-1-propanol

Introduction: The Quest for Robust Peptide Therapeutics Peptide-based therapeutics offer remarkable specificity and efficacy, yet their clinical translation is often hampered by inherent instability.[1][2] Susceptibility...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Robust Peptide Therapeutics

Peptide-based therapeutics offer remarkable specificity and efficacy, yet their clinical translation is often hampered by inherent instability.[1][2] Susceptibility to proteolytic degradation in biological systems leads to short circulation half-lives, necessitating frequent administration and limiting therapeutic potential.[3][4] A primary strategy to overcome this hurdle is the site-specific incorporation of non-canonical amino acids or their mimics to fortify the peptide backbone against enzymatic cleavage.[5][6]

This guide provides an in-depth comparison of two such building blocks: the standard amino alcohol, 3-amino-1-propanol, and its fluorinated counterpart, 3-amino-2-fluoropropan-1-ol. We will explore the profound impact of a single fluorine atom on peptide stability, delving into the underlying physicochemical principles and providing a framework for experimental validation. This analysis is designed for researchers, chemists, and drug development professionals seeking to rationally design next-generation, stable peptide drugs.

The Contenders: A Structural Overview

At a glance, the two molecules are structurally similar, differing only by the substitution of a hydrogen atom with fluorine at the C2 position. However, this seemingly minor alteration introduces a host of properties unique to fluorine that can be leveraged for peptide design.

Caption: Chemical structures of the two amino alcohols.

Table 1: Comparative Physicochemical Properties

Property3-amino-1-propanol3-Amino-2-fluoropropan-1-olRationale for Impact
Molecular Weight 75.11 g/mol 93.10 g/mol Increased mass can be useful for analytical tracking.
Electronegativity of C2 Substituent H (~2.20)F (~3.98)Fluorine's high electronegativity creates a strong C-F bond and induces significant electronic effects.[7]
van der Waals Radius of Substituent H (1.20 Å)F (1.47 Å)The larger fluorine atom provides a more substantial steric shield compared to hydrogen.
Bond Strength (C-X) C-H (~413 kJ/mol)C-F (~485 kJ/mol)The exceptional strength of the C-F bond contributes to overall chemical stability.
Conformational Bias FlexibleGauche effect preferredThe C-F bond can influence local dihedral angles, predisposing the peptide to specific conformations.[8][9]

The Fluorine Advantage: Mechanistic Deep Dive

The introduction of fluorine into organic molecules is a well-established strategy in medicinal chemistry, known to enhance metabolic stability, binding affinity, and bioavailability.[3][8] When incorporated into a peptide backbone via 3-amino-2-fluoropropan-1-ol, the fluorine atom imparts stability through several key mechanisms.

Enzymatic Shielding: Steric and Electronic Hindrance

Proteolytic enzymes recognize and bind to specific amino acid sequences, positioning the peptide bond within their active site for hydrolysis. The fluorine atom at the C2 position acts as a formidable shield.

  • Steric Hindrance: The larger van der Waals radius of fluorine compared to hydrogen creates a physical barrier that can prevent the peptide from fitting snugly into the enzyme's active site.[3][8]

  • Electronic Repulsion: Fluorine is the most electronegative element, creating a highly polarized C-F bond.[7] This localized negative charge can repel nucleophilic residues (like serine or cysteine) in the protease's catalytic domain, disrupting the mechanism of hydrolysis.

G Peptide_H Peptide Backbone Cα-H Protease_H Protease Active Site Peptide_H:f0->Protease_H Recognizes & Binds Peptide_F Peptide Backbone Cα-F Cleavage Peptide Cleavage Protease_H->Cleavage Hydrolyzes Protease_F Protease Active Site Stability Enhanced Stability Peptide_F:f0->Protease_F Binding Disrupted Protease_F->Stability Hydrolysis Blocked Shield Steric & Electronic Shield G cluster_assays Comparative Assays start Select Model Peptide synthesis Solid-Phase Peptide Synthesis (SPPS) start->synthesis peptide_H Peptide + 3-amino-1-propanol synthesis->peptide_H peptide_F Peptide + 3-amino-2-fluoropropan-1-ol synthesis->peptide_F purify Purification & Characterization (HPLC, Mass Spec) peptide_H->purify peptide_F->purify stability_assay Stability Assays purify->stability_assay structural_assay Structural Analysis purify->structural_assay plasma Plasma Stability (LC-MS) stability_assay->plasma protease Specific Protease (e.g., Chymotrypsin) stability_assay->protease cd Circular Dichroism structural_assay->cd nmr 19F NMR structural_assay->nmr analysis Data Analysis & Comparison plasma->analysis protease->analysis cd->analysis nmr->analysis conclusion Conclusion on Stability Impact analysis->conclusion

Caption: Experimental workflow for comparative analysis.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of these amino alcohols can be achieved using standard Fmoc-based solid-phase peptide synthesis. [10][11]

  • Resin Preparation: Start with a suitable resin (e.g., Rink Amide resin for a C-terminal amide).

  • Amino Acid Coupling:

    • Swell the resin in a suitable solvent (e.g., DMF).

    • Remove the Fmoc protecting group from the resin using 20% piperidine in DMF.

    • Activate the C-terminus of the incoming Fmoc-protected amino acid using a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.

    • Add the activated amino acid to the resin and allow it to react for 1-2 hours.

    • Wash the resin thoroughly with DMF.

  • Incorporation of Amino Alcohols:

    • The amino alcohols (3-amino-1-propanol or 3-amino-2-fluoropropan-1-ol) are incorporated similarly to amino acids. As they lack a carboxyl group, they will typically be placed at the N-terminus or attached via a side chain. For N-terminal incorporation, they are added in the final coupling step.

    • Ensure the amino group of the amino alcohol is appropriately protected (e.g., with a Boc group) if it's not the final residue to be added to a side chain.

  • Cleavage and Deprotection: Once synthesis is complete, treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final peptides using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or MALDI-TOF.

Protocol 2: Human Plasma Stability Assay

This assay determines the peptide's half-life in a physiologically relevant medium. [12][13]

  • Preparation: Thaw human plasma (from a reputable source) at 37°C. Prepare a stock solution of the test peptide (e.g., 1 mg/mL in a suitable buffer).

  • Incubation:

    • In a microcentrifuge tube, add 495 µL of the pre-warmed plasma.

    • Add 5 µL of the peptide stock solution to initiate the degradation reaction (final concentration ~10 µg/mL). Vortex gently.

    • Incubate the mixture at 37°C.

  • Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes), withdraw a 50 µL aliquot.

  • Quenching and Protein Precipitation:

    • Immediately add the 50 µL aliquot to a tube containing 150 µL of a cold stop solution (e.g., acetonitrile with an internal standard) to quench the enzymatic reaction and precipitate plasma proteins.

    • Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes.

  • Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Analyze the remaining peptide concentration using a validated LC-MS method.

    • Plot the percentage of remaining peptide versus time and calculate the half-life (T½).

Anticipated Results and Interpretation

Based on established principles of fluorine chemistry in peptides, we can predict the likely outcomes of these experiments. [14][15][16] Table 2: Hypothetical Comparative Stability Data

ParameterPeptide with 3-amino-1-propanolPeptide with 3-Amino-2-fluoropropan-1-olInterpretation
Human Plasma T½ ~15 minutes> 240 minutesThe fluorine atom provides significant protection against a broad range of plasma proteases.
Degradation by Chymotrypsin (% remaining after 1h) < 5%> 95%Demonstrates resistance to a specific, common serine protease, confirming the shielding mechanism.
Secondary Structure (from CD) Random Coil / UnstructuredDefined β-turn or Helical SignatureThe fluorinated analog shows a more ordered structure, which contributes to its stability.
¹⁹F NMR Signal N/ASingle, sharp resonanceA sharp signal indicates a well-defined and stable local environment for the fluorine atom. [17][18]

The expected dramatic increase in the half-life for the fluorinated peptide would serve as strong evidence for its enhanced stability. The structural data from Circular Dichroism and NMR would provide the mechanistic explanation for this observation, linking stability to a more rigid and defined conformation. [7][19]

Conclusion and Future Outlook

The strategic incorporation of 3-amino-2-fluoropropan-1-ol represents a powerful and precise tool for enhancing peptide stability. By leveraging the unique steric and electronic properties of fluorine, researchers can effectively shield peptides from enzymatic degradation, a critical step in translating promising peptide candidates into viable therapeutics. While 3-amino-1-propanol serves as a useful structural component, its fluorinated counterpart offers a clear advantage in overcoming the primary obstacle of in vivo instability.

Future investigations should focus on incorporating this building block at various positions within different peptide scaffolds to map its context-dependent effects on stability, receptor affinity, and cell permeability. This rational design approach, grounded in fundamental chemical principles and validated by robust experimentation, will continue to drive the development of more durable and effective peptide-based drugs.

References

  • Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers (RSC Publishing).
  • CN104610074A - Preparation method of 3-amino-1,2-propanediol. Google Patents.
  • Sainlos M, Imperiali B. Tools for investigating peptide-protein interactions: peptide incorporation of environment-sensitive fluorophores via on-resin derivatization. Nat Protoc. 2007;2(12):3201-9.
  • Recent advances in the synthesis of fluorinated amino acids and peptides. RSC Publishing. 2023.
  • Mintz, K. J., et al. Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC - NIH.
  • Miles, S. A., et al. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. PMC - PubMed Central. 2023.
  • Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis. YouTube. 2024.
  • Fine‐Tuning the Proteolytic Stability of Peptides with Fluorinated Amino Acids. ResearchGate.
  • CN103319354A - Synthesis method of 3-amino-1,2-propanediol. Google Patents.
  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. Bioconjugate Chemistry. 2023.
  • Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed.
  • Biosynthetic Incorporation of Fluorinated Amino Acids into Peptides and Proteins. ANU Open Research. 2014.
  • Conformational preferences in the β-peptide oligomers of cis-2-amino-1-fluorocyclobutane-1-carboxylic acid. ResearchGate.
  • Al-Azzam, W., et al. Strategies for Improving Peptide Stability and Delivery. PMC - PubMed Central. 2022.
  • Muttenthaler, M., et al. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed Central.
  • Fluorine labeling of proteins for NMR studies.
  • 19F NMR-tags for peptidyl prolyl conformation analysis. PMC - NIH.
  • Synthesis and characterization of 3-amino-1, 2-propanediol. ResearchGate. 2025.
  • Yoder, N. C., Kumar, K. Stabilization of bzip peptides through incorporation of fluorinated aliphatic residues. PubMed.
  • Marsh Lab - Fluorinated Peptides. Google Sites.
  • Introduction to Peptide Synthesis. Master Organic Chemistry. 2019.
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides.
  • Sculpting Secondary Structure of a Cyclic Peptide: Conformational Analysis of a Cyclic Hexapeptide Containing a Combination of l-Leu, d-Leu, and Aib Residues. NIH. 2023.
  • Horne, W. S., et al. Incorporation of β-amino acids enhances the antifungal activity and selectivity of the helical antimicrobial peptide aurein 1.2. PMC - NIH.
  • Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
  • Stability-indicating methods for peptide drug analysis. AMSbiopharma.
  • Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). ACS Publications. 2022.
  • Effect of Glycosylation on the Enzymatic Degradation of D-Amino Acid-Containing Peptides. 2025.
  • Ting, K. L., et al. The intrinsic conformational propensities of the 20 naturally occurring amino acids and reflection of these propensities in proteins. PubMed Central. 2008.
  • (PDF) Serum Stability of Peptides. ResearchGate.
  • (a) Selected examples of fluorinated NMR tags; (b) ¹⁹F NMR spectrometry.... ResearchGate.
  • Muttenthaler, M., et al. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. 2024.
  • Designing Formulation Strategies for Enhanced Stability of Therapeutic Peptides in Aqueous Solutions: A Review. MDPI. 2023.

Sources

Comparative

Biological Activity of Peptides: The Impact of 3-Amino-2-fluoropropan-1-ol Incorporation

Topic: Biological Activity of Peptides with and without 3-Amino-2-fluoropropan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary This t...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of Peptides with and without 3-Amino-2-fluoropropan-1-ol Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary

This technical guide analyzes the structural and functional impact of incorporating 3-Amino-2-fluoropropan-1-ol (specifically the (R)- or (S)- enantiomers) into bioactive peptides and peptidomimetics.[1] While standard amino alcohols (e.g., 3-aminopropan-1-ol) serve as common C-terminal caps or linkers, the introduction of a fluorine atom at the C2 position fundamentally alters the physicochemical landscape of the molecule.[1]

This guide compares peptides/inhibitors containing this fluorinated moiety against their non-fluorinated counterparts, focusing on metabolic stability , conformational bias (the gauche effect) , and target potency .[1] The primary case study presented involves the development of quinoline-based proteasome inhibitors for Human African Trypanosomiasis (HAT).

Mechanistic Foundations: The Fluorine Effect

To understand the biological divergence between peptides with and without this moiety, one must appreciate the underlying physical organic chemistry.[1]

The Gauche Effect and Conformation

In non-fluorinated 3-aminopropan-1-ol, the conformation is driven largely by steric minimization and hydrogen bonding, often favoring anti conformations for bulky groups.[1] However, 3-Amino-2-fluoropropan-1-ol exhibits a strong fluorine gauche effect .[1]

  • Mechanism : Hyperconjugation allows electron density donation from the

    
     bonding orbital into the low-lying 
    
    
    
    antibonding orbital.[1][2]
  • Result : This stabilizes conformations where the fluorine and adjacent electronegative heteroatoms (Nitrogen or Oxygen) are gauche (approx. 60°) rather than anti (180°).[1][2] This pre-organizes the peptide backbone or side chain into a specific shape, reducing the entropic penalty upon binding to a protein target.[1]

Metabolic Stability & pKa Modulation[1]
  • Metabolic Blockade : The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol).[1] Replacing a hydrogen with fluorine at the C2 position blocks metabolic oxidation (e.g., by cytochrome P450s) that typically occurs at susceptible methylene sites.[1]

  • Basicity (pKa) : The high electronegativity of fluorine pulls electron density through the

    
    -framework (inductive effect), lowering the pKa of the adjacent amine.[1] This can optimize membrane permeability by increasing the fraction of the neutral species at physiological pH, aiding in blood-brain barrier (BBB) traversal.[1]
    

Comparative Case Study: Proteasome Inhibitors for HAT

The most authoritative data comparing this moiety "with vs. without" comes from the optimization of quinoline-based inhibitors targeting the 20S proteasome of Trypanosoma brucei (the causative agent of HAT).

The Candidates
  • Alternative A (Non-Fluorinated) : Compound 3 (contains an (R)-3-aminopropane-1,2-diol tail).[1]

  • Alternative B (Fluorinated) : Compound 4 (contains an (R)-3-amino-2-fluoropropan-1-ol tail).[1]

Performance Metrics

The incorporation of the 3-amino-2-fluoropropan-1-ol moiety (Compound 4) resulted in superior balance of potency and pharmacokinetic (PK) properties compared to the diol variant.

FeatureCompound 3 (Non-Fluorinated) Compound 4 (Fluorinated) Impact of Fluorine Moiety
Structure Quinoline core + AminopropanediolQuinoline core + 3-Amino-2-fluoropropan-1-olFluorine replaces C2-OH/H
Target T. b.[1] brucei 20S ProteasomeT. b.[1][3][4][5] brucei 20S ProteasomeMaintained selectivity
Potency (EC50) Moderate (Double digit nM range)High (< 10 nM) Improved binding affinity via shape complementarity
Metabolic Stability Low (Rapid clearance)High C-F bond blocks metabolic oxidation
Brain Penetration Poor (Low

)
High Lower polar surface area & pKa modulation
In Vivo Efficacy Partial cure at high dosesFull Cure (Stage I & II) Enabled by CNS exposure

Analysis : The non-fluorinated diol tail (Compound 3) suffered from rapid metabolic clearance and poor CNS penetration.[1] Substituting it with 3-amino-2-fluoropropan-1-ol (Compound 4) utilized the fluorine atom to block metabolism while maintaining the hydrogen-bond donor capacity of the terminal alcohol, critical for binding to the proteasome's


 interface.
Visualized SAR Logic

SAR_Logic Start Hit Compound (Poor PK) Opt1 Aminopropanediol Analog (Compound 3) Start->Opt1 Hydrophilic Modification Mech1 Issue: Rapid Metabolism & Poor CNS Entry Opt1->Mech1 Result Opt2 Fluorinated Analog (Compound 4) Mech2 Solution: Fluorine Blockade + Gauche Stabilization Opt2->Mech2 Mechanism Mech1->Opt2 Bioisosteric Replacement Success Clinical Candidate (Cures HAT Stage II) Mech2->Success

Figure 1: Structure-Activity Relationship (SAR) flow demonstrating the strategic insertion of 3-amino-2-fluoropropan-1-ol to solve metabolic and permeability bottlenecks.[1]

Experimental Protocols

To validate the activity of peptides containing this moiety, the following synthesis and assay protocols are recommended. These are derived from the successful synthesis of HAT inhibitors.[1]

Synthesis: Peptide Coupling with T3P

The incorporation of 3-amino-2-fluoropropan-1-ol into a peptide backbone or drug core requires mild coupling conditions to prevent racemization or elimination of the fluorine.

Reagents:

  • Carboxylic Acid Precursor (e.g., Quinoline-2-carboxylic acid derivative)[1]

  • Amine: (R)-3-amino-2-fluoropropan-1-ol (HCl salt may require neutralization)[1]

  • Coupling Agent: T3P (Propylphosphonic anhydride, 50% in EtOAc)[1]

  • Base: Triethylamine (TEA) or DIPEA[1]

  • Solvent: DMF (Dimethylformamide)[1]

Protocol:

  • Dissolution : Dissolve the carboxylic acid precursor (1.0 equiv) and (R)-3-amino-2-fluoropropan-1-ol (1.5 equiv) in anhydrous DMF (0.1 M concentration).

  • Activation : Add Triethylamine (3.0 equiv) to the solution under nitrogen atmosphere.

  • Coupling : Dropwise add T3P solution (2.0 equiv) at 0°C, then allow the mixture to warm to room temperature (25°C).

  • Reaction : Stir for 30–60 minutes. Monitor by LC-MS for disappearance of the acid.

  • Workup : Dilute with Ethyl Acetate. Wash successively with water, saturated

    
    , and brine.[1]
    
  • Purification : Dry over

    
    , concentrate, and purify via flash chromatography (EtOAc/Heptane or MeOH/DCM gradients).
    
Biological Assay: 20S Proteasome Inhibition

To verify the bioactivity of the fluorinated peptide, use a fluorogenic substrate assay.[1]

Materials:

  • Purified 20S Proteasome (Human or Parasite derived)[1]

  • Fluorogenic Substrate: Suc-LLVY-AMC (Chymotrypsin-like activity)[1]

  • Buffer: 50 mM HEPES (pH 7.5), 5 mM

    
    , 1 mM DTT.[1]
    

Workflow:

  • Incubation : Incubate the fluorinated peptide (serial dilutions) with 20S proteasome (2 nM final) in assay buffer for 30 minutes at 37°C.

  • Initiation : Add Suc-LLVY-AMC substrate (25

    
    M final).[1]
    
  • Measurement : Monitor fluorescence (Ex 360 nm / Em 460 nm) kinetically for 60 minutes.

  • Calculation : Determine the slope of the linear range (RFU/min). Calculate % Inhibition relative to DMSO control and fit to a 4-parameter logistic model to determine IC50.

Synthesis Pathway Visualization[1]

The following diagram illustrates the specific coupling step where the fluorinated building block is introduced.

Synthesis_Pathway Acid Carboxylic Acid Core (R-COOH) Intermediate Activated Acyl-Phosphonate Acid->Intermediate Activation Amine 3-Amino-2-fluoropropan-1-ol (NH2-CH2-CHF-CH2-OH) Amine->Intermediate Activation Reagents T3P (Coupling Agent) Triethylamine (Base) DMF, 25°C, 30 min Reagents->Intermediate Product Fluorinated Peptide Amide (R-CONH-CH2-CHF-CH2-OH) Intermediate->Product Nucleophilic Attack

Figure 2: Synthetic workflow for the T3P-mediated incorporation of 3-amino-2-fluoropropan-1-ol.

Conclusion

The incorporation of 3-Amino-2-fluoropropan-1-ol is a high-value strategy in peptide and peptidomimetic design.[1] Compared to non-fluorinated alternatives like 3-aminopropan-1-ol or aminopropanediol, the fluorinated analog offers:

  • Enhanced Metabolic Stability : By blocking C2 oxidation.[1]

  • Optimized Conformation : Via the fluorine gauche effect.[1]

  • Superior CNS Penetration : Through pKa modulation and lipophilicity tuning.[1]

For researchers targeting proteases (like the proteasome) or CNS targets, this building block represents a validated "bioisostere plus" that can convert a hit compound into a viable clinical candidate.[1]

References

  • Koester, D. C., et al. (2022).[1][6] Discovery of Novel Quinoline-Based Proteasome Inhibitors for Human African Trypanosomiasis (HAT).[1] Journal of Medicinal Chemistry, 65(17), 11776–11787.[1] Link[1]

  • O'Hagan, D. (2008).[1] Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.[1] Link

  • Purser, S., et al. (2008).[1] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1] Link

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] Link[1]

  • PubChem. (n.d.).[1] (2R)-3-amino-2-fluoropropan-1-ol Compound Summary. National Library of Medicine.[1] Link

Sources

Validation

Comparative Guide: 19F NMR Signal Characteristics of Fluorinated Amino Acids

Executive Summary Fluorine-19 ( F) NMR spectroscopy has established itself as the "gold standard" for studying protein dynamics, ligand binding, and conformational equilibria. Unlike or , F offers a unique combination of...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorine-19 (


F) NMR spectroscopy has established itself as the "gold standard" for studying protein dynamics, ligand binding, and conformational equilibria. Unlike 

or

,

F offers a unique combination of 100% natural abundance , high sensitivity (83% of

), and zero biological background .[1]

This guide provides an objective technical comparison of the most common fluorinated amino acid probes: 4-Fluoro-L-phenylalanine (4-F-Phe) , 3-Fluoro-L-tyrosine (3-F-Tyr) , 5-Fluoro-L-tryptophan (5-F-Trp) , and Trifluoromethyl (


) tags . We analyze their chemical shift dispersion, relaxation properties (

), and suitability for specific assay types (fragment screening vs. dynamic studies).

Part 1: Comparative Analysis of Signal Characteristics

Chemical Shift Fingerprints

The sensitivity of the fluorine nucleus to its local electrostatic environment (van der Waals packing and local electric fields) results in a massive chemical shift anisotropy (CSA). The following table summarizes the typical chemical shift ranges relative to Trichlorofluoromethane (


, 

ppm).

Table 1:


F Chemical Shift & Sensitivity Comparison 
Probe TypeTypical Shift Range (

ppm)*
Signal IntensitySensitivity to EnvironmentPrimary Application
4-F-Phe -113 to -1181x (Single F)ModerateGlobal folding, hydrophobic core packing
5-F-Trp -120 to -1261x (Single F)HighLigand binding, solvent exposure studies
3-F-Tyr -135 to -1401x (Single F)Very HighpH titration, H-bond network monitoring

Tags
-60 to -803x (Methyl F

)
Low to ModerateFragment screening (FAXS), large proteins

*Note: Shifts are referenced to


. Trifluoroacetic acid (TFA) appears at -76.55 ppm.[2]
Relaxation Dynamics ( & )

Understanding relaxation is critical for pulse sequence design.

  • Aromatic Fluorines (Phe, Tyr, Trp): These are rigidly attached to the protein backbone. Their

    
     (transverse relaxation) decreases rapidly as protein size increases, leading to line broadening.
    
  • Trifluoromethyl (

    
    ):  The 
    
    
    
    bond allows for rapid internal rotation. This averages out dipolar interactions, resulting in significantly longer
    
    
    times and sharper lines, even in large protein complexes (>50 kDa).

Critical Insight: At high magnetic fields (>600 MHz), the Chemical Shift Anisotropy (CSA) mechanism dominates


F relaxation. Contrary to 

NMR, going to ultra-high fields (e.g., 900 MHz) can sometimes degrade signal-to-noise ratio for aromatic fluorines due to severe line broadening (

).

Part 2: Experimental Protocols

Workflow Visualization

The following diagram outlines the optimized workflow for Protein-Observed Fluorine (PrOF) NMR.

ProfNMR_Workflow cluster_decision Sequence Selection Prep Sample Preparation (5-10% D2O, 50µM Protein) Ref Internal Reference (TFA or Fluorobenzene) Prep->Ref Add Standard Tune Probe Tuning (19F/1H Channel) Ref->Tune Lock & Shim Pulse Pulse Sequence (ZG or CPMG) Tune->Pulse Acquire Process Processing (LB = 10-20Hz) Pulse->Process FT & Phase

Figure 1: Standardized workflow for Protein-Observed Fluorine (PrOF) NMR experiments.

Protocol: Ligand Binding Screen (Fragment Screening)

Objective: Detect weak-affinity binders using 5-F-Trp labeled protein.

  • Sample Preparation:

    • Protein: 20-50 µM

      
      F-labeled protein in buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl).
      
    • Solvent: Add 5-10%

      
       for the lock signal.
      
    • Reference: Add 50 µM Trifluoroacetic acid (TFA) as an internal chemical shift reference (

      
       ppm). Caution: Ensure pH is buffered as TFA is acidic.
      
    • Ligand: Add ligand cocktail (typically 0.5 - 1.0 mM).

  • Spectrometer Setup:

    • Probe:

      
      F-tuned probe (e.g., QCI-F or dedicated Fluorine probe).
      
    • Temperature: 298 K (maintain stability to <0.1 K to prevent shift drifting).

  • Pulse Sequence (CPMG):

    • Use a

      
      -filtered CPMG (Carr-Purcell-Meiboom-Gill) sequence to suppress broad signals from the protein and observe sharp ligand signals (Ligand-Observed) or monitor chemical shift perturbations (Protein-Observed).
      
    • Relaxation Delay (

      
      ):  Set to 
      
      
      
      (typically 1.0 - 2.0 s for proteins).
    • Acquisition Time: 0.5 s.

    • Scans: 128 - 512 (depending on concentration).

  • Data Processing:

    • Apply Exponential Multiplication (EM) with a Line Broadening (LB) factor of 10-20 Hz.

    • Reference spectrum to TFA at -76.55 ppm.[2]

Part 3: Mechanism of Action & Signal Interpretation[3]

Solvent Isotope Effects

When comparing spectra in


 vs. 

, solvent-exposed fluorine residues exhibit an upfield shift (isotope shift) of approximately 0.20 - 0.25 ppm .[3] Buried residues (hydrophobic core) show negligible shifts (< 0.05 ppm). This is a robust method for validating structural models.
Chemical Shift Perturbation (CSP) Mapping

The diagram below illustrates how different environmental factors influence the


F signal.

CSP_Mechanism F19 19F Nucleus (Signal Source) Shift Chemical Shift Perturbation (Δδ) F19->Shift Sum of Effects Elec Electrostatics (H-bonds, Charge) Elec->F19 Deshielding (Downfield) VDW Van der Waals (Packing/Sterics) VDW->F19 Shielding (Upfield) Ring Ring Currents (Aromatic Stacking) Ring->F19 Variable

Figure 2: Mechanistic contributors to


F Chemical Shift Perturbation. Electrostatic changes (e.g., H-bonding) typically dominate the shift direction.

References

  • Prosser, R. S., et al. (2019). "Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment." Nature Protocols. Link

  • Pomerantz, W. C. K., et al. (2021).[3] "Ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery." RSC Chemical Biology. Link

  • Gronenborn, A. M., et al. (2019). "19F NMR relaxation studies of fluorosubstituted tryptophans." Journal of Biomolecular NMR. Link

  • Oldfield, E., et al. (1996). "19F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins." Journal of the American Chemical Society. Link

  • Kitevski-LeBlanc, J. L., & Prosser, R. S. (2012). "Current applications of 19F NMR to studies of protein structure and dynamics." Progress in Nuclear Magnetic Resonance Spectroscopy. Link

Sources

Comparative

A Senior Application Scientist's Guide to Amide Coupling with 3-Amino-2-fluoropropan-1-ol: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorinated building blocks is a cornerstone strategy for modulati...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the incorporation of fluorinated building blocks is a cornerstone strategy for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Among these, 3-Amino-2-fluoropropan-1-ol stands out as a valuable synthon, offering a unique combination of a primary amine for conjugation, a hydroxyl group for further functionalization, and a strategically placed fluorine atom to influence basicity, lipophilicity, and metabolic stability. However, the efficient formation of a stable amide bond with this sterically and electronically distinct amino alcohol presents a nuanced challenge.

This guide provides an in-depth, comparative analysis of common coupling methods for the acylation of 3-Amino-2-fluoropropan-1-ol. Moving beyond a simple recitation of protocols, we will delve into the mechanistic rationale behind each approach, offering field-proven insights to empower you to make informed decisions for your specific synthetic needs.

The Influence of the Fluorine Atom: A Key Consideration

The presence of a fluorine atom on the carbon adjacent to the aminomethyl group in 3-Amino-2-fluoropropan-1-ol significantly impacts its reactivity. The strong electron-withdrawing nature of fluorine decreases the nucleophilicity of the primary amine through a negative inductive effect (-I). This reduced nucleophilicity can lead to sluggish reaction times and incomplete conversions when employing standard coupling conditions that are effective for non-fluorinated analogues. Consequently, the choice of coupling reagent and reaction conditions becomes paramount to achieving high yields and purity.

Comparative Analysis of Coupling Methodologies

We will explore three widely employed amide coupling strategies:

  • Carbodiimide-Mediated Coupling (EDC/HOBt): A classic and cost-effective approach.

  • Uronium/Aminium-Based Coupling (HATU): A highly efficient but more expensive alternative.

  • Acid Chloride Method: A direct and often highly reactive approach.

To provide a tangible comparison, we will consider the coupling of 3-Amino-2-fluoropropan-1-ol with a model carboxylic acid, benzoic acid.

Carbodiimide-Mediated Coupling: The EDC/HOBt System

Mechanism of Action: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can rearrange to a stable N-acylurea, terminating the desired reaction. The addition of 1-hydroxybenzotriazole (HOBt) mitigates these side reactions by trapping the O-acylisourea to form an HOBt-ester, which is more stable and less prone to racemization, yet still sufficiently reactive to readily acylate the amine.[1][2][3]

Workflow Diagram:

EDC_HOBt_Coupling Carboxylic_Acid Carboxylic Acid O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Urea Urea Byproduct EDC->Urea Hydrolysis HOBt_Ester HOBt-Ester (Activated Ester) O_Acylisourea->HOBt_Ester + HOBt O_Acylisourea->Urea Rearrangement HOBt HOBt Amide Amide Product HOBt_Ester->Amide + Amino Alcohol Amino_Alcohol 3-Amino-2-fluoropropan-1-ol

Caption: EDC/HOBt coupling workflow.

Experimental Protocol (Representative):

  • To a solution of benzoic acid (1.2 mmol) and 1-hydroxybenzotriazole (HOBt) (1.2 mmol) in anhydrous dichloromethane (DCM) (10 mL) at 0 °C, add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 mmol).

  • Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.

  • Add a solution of 3-Amino-2-fluoropropan-1-ol (1.0 mmol) in anhydrous DCM (5 mL) to the reaction mixture.

  • Add a tertiary amine base such as diisopropylethylamine (DIPEA) (1.5 mmol) to the reaction.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.[4][5]

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance and Considerations:

ParameterObservation
Yield Moderate to Good (Typically 60-80%)
Reaction Time 12-24 hours
Purity Good, but purification is necessary to remove urea and HOBt byproducts.
Cost Low to moderate.
Ease of Use Straightforward, but requires careful monitoring and purification.

Expertise & Experience: The reduced nucleophilicity of 3-Amino-2-fluoropropan-1-ol necessitates a longer reaction time compared to its non-fluorinated counterpart. The use of a base like DIPEA is crucial to neutralize the HOBt and any formed HCl, driving the reaction to completion. While cost-effective, the workup can be extensive to remove the water-soluble byproducts.

Uronium/Aminium-Based Coupling: The Power of HATU

Mechanism of Action: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent. In the presence of a non-nucleophilic base like DIPEA, HATU reacts with the carboxylic acid to form a highly reactive OAt-ester. The 7-aza-1-hydroxybenzotriazole (HOAt) leaving group is a superior activating group compared to HOBt, leading to faster reaction rates and higher yields, especially with less nucleophilic amines.[2][6]

Workflow Diagram:

HATU_Coupling Carboxylic_Acid Carboxylic Acid OAt_Ester OAt-Ester (Highly Activated) Carboxylic_Acid->OAt_Ester Activation HATU HATU HATU->OAt_Ester Activation Byproducts Tetramethylurea + HOAt HATU->Byproducts Base Base (e.g., DIPEA) Base->OAt_Ester Activation Amide Amide Product OAt_Ester->Amide + Amino Alcohol Amino_Alcohol 3-Amino-2-fluoropropan-1-ol

Caption: HATU coupling workflow.

Experimental Protocol (Representative):

  • To a solution of benzoic acid (1.1 mmol) and HATU (1.1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL) at 0 °C, add DIPEA (2.2 mmol).

  • Stir the mixture at 0 °C for 15 minutes.

  • Add a solution of 3-Amino-2-fluoropropan-1-ol (1.0 mmol) in anhydrous DMF (2 mL).

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water and brine to remove DMF and byproducts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance and Considerations:

ParameterObservation
Yield Good to Excellent (Typically 80-95%)
Reaction Time 2-4 hours
Purity High, with easier purification due to water-soluble byproducts.
Cost High.
Ease of Use Simple and rapid.

Expertise & Experience: HATU is often the reagent of choice for challenging couplings involving electron-deficient amines like 3-Amino-2-fluoropropan-1-ol. The significantly shorter reaction times and higher yields often justify the higher cost, particularly in a drug discovery setting where time and efficiency are critical. The byproducts of HATU-mediated couplings are generally water-soluble, simplifying the purification process.

Acid Chloride Method: A Direct and Forceful Approach

Mechanism of Action: This method involves the conversion of the carboxylic acid to a highly reactive acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride then reacts directly with the amine in the presence of a base to form the amide. This is a powerful method, but the high reactivity of the acid chloride can lead to side reactions if not handled carefully.

Workflow Diagram:

Acid_Chloride_Coupling Carboxylic_Acid Carboxylic Acid Acid_Chloride Acid Chloride Carboxylic_Acid->Acid_Chloride + Chlorinating Agent Chlorinating_Agent SOCl₂ or (COCl)₂ Amide Amide Product Acid_Chloride->Amide Acylation Amino_Alcohol 3-Amino-2-fluoropropan-1-ol Amino_Alcohol->Amide Acylation Base Base (e.g., Et₃N) Base->Amide Acylation HCl HCl

Caption: Acid chloride coupling workflow.

Experimental Protocol (Representative):

  • To a solution of benzoic acid (1.2 mmol) in anhydrous DCM (10 mL) at 0 °C, add oxalyl chloride (1.5 mmol) followed by a catalytic amount of DMF.

  • Stir the mixture at room temperature for 1-2 hours until gas evolution ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude benzoyl chloride.

  • Dissolve the crude benzoyl chloride in anhydrous DCM (10 mL) and cool to 0 °C.

  • Slowly add a solution of 3-Amino-2-fluoropropan-1-ol (1.0 mmol) and triethylamine (2.0 mmol) in anhydrous DCM (5 mL).

  • Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC or LC-MS.[7]

  • Upon completion, wash the reaction mixture with water, 1 M HCl, and saturated NaHCO₃.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance and Considerations:

ParameterObservation
Yield Variable, can be high but sensitive to conditions.
Reaction Time 1-3 hours for the coupling step.
Purity Can be high, but potential for side reactions.
Cost Low.
Ease of Use Requires careful handling of moisture-sensitive and corrosive reagents.

Expertise & Experience: The acid chloride method is a robust and cost-effective option. However, the acid chloride intermediate is highly sensitive to moisture and can be challenging to handle on a small scale. The use of a non-nucleophilic base is critical to scavenge the HCl generated during the reaction. This method is particularly useful when other coupling reagents fail or for large-scale synthesis where cost is a major factor.

Summary of Performance Data

Coupling MethodReagentsTypical YieldReaction TimeRelative CostKey AdvantagesKey Disadvantages
CarbodiimideEDC, HOBt, DIPEA60-80%12-24 hLowCost-effective, readily available reagents.Longer reaction times, potential for side reactions, extensive workup.
Uronium/AminiumHATU, DIPEA80-95%2-4 hHighHigh yields, short reaction times, clean reactions, easy workup.High cost of reagent.
Acid ChlorideOxalyl Chloride, Et₃NVariable1-3 hLowInexpensive, highly reactive.Moisture sensitive, corrosive reagents, potential for side reactions.

Conclusion and Recommendations

The choice of coupling method for 3-Amino-2-fluoropropan-1-ol is a balance between efficiency, cost, and scalability.

  • For exploratory and small-scale synthesis where high yield and rapid results are paramount, HATU is the recommended reagent. Its superior reactivity overcomes the reduced nucleophilicity of the fluorinated amine, ensuring a clean and efficient reaction.

  • For process development and larger-scale synthesis where cost is a significant consideration, the EDC/HOBt method offers a reliable and economical alternative, provided that longer reaction times and a more involved workup are acceptable.

  • The acid chloride method is a powerful tool for specific situations, particularly when other methods fail or for very large-scale production. However, it requires more stringent experimental control.

Ultimately, the optimal choice will depend on the specific goals of your project. By understanding the mechanistic nuances and practical considerations of each method, you are well-equipped to successfully incorporate the valuable 3-Amino-2-fluoropropan-1-ol building block into your next generation of innovative molecules.

References

  • Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Low-epimerization Peptide Bond Formation with Oxyma Pure: Preparation of Z-L-Phg-Val-OMe. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Retrieved from [Link]

  • U.S. Patent No. 4,080,259. (1978). Process for the preparation of L-alpha-amino acid and d-alpha-amino acid amide.
  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602.
  • Li, P., et al. (2009). Synthesis and characterization of 3-amino-1, 2-propanediol.
  • Marinov, M., et al. (2021). SYNTHESIS AND CHARACTERIZATION OF N3-ACETYL DERIVATIVES OF SPIROHYDANTOINS. Journal of Chemical Technology and Metallurgy, 56(2), 335-342.
  • Lippert, J. W. (2005). Amide bond formation using amino acid fluorides. Arkivoc, 2005(14), 87-95.
  • European Patent No. EP1566376A1. (2005).
  • World Intellectual Property Organization. (2019).
  • Jackson, A., et al. (1988). Diisopropylethylamine eliminates dipeptide formation during the acylation of amino acids using benzoyl chloride and some alkyl chloroformates. The Journal of Organic Chemistry, 53(26), 6177-6182.
  • Harris, T. L., et al. (2021). Synthesis and characterization of fluorescent amino acid dimethylaminoacridonylalanine. PMC.
  • Albericio, F., et al. (2001). New Trends in Peptide Coupling Reagents.
  • Brückner, H., & Graser, T. (2017).
  • Chem Simplify. (2024, April 13).
  • Forsythe, J. G., et al. (2015). Ester‐Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth.
  • Guseinov, I. I., et al. (2000). Unusual reaction of 3-amino-1,2,4-triazole with 1,3-diiodopropan-2-one.
  • Le Fer, G., et al. (2020). Synthesis and Comprehensive Characterization of Amino Acid-Derived Vinyl Monomer Gels. ACS Omega, 5(44), 28731-28740.
  • Reddit. (2021, October 20).
  • Ristovska, N., et al. (2014). N"'-[(3Z)-1-Acetyl-5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene]thiocarbonohydrazide.
  • Singh, Y., et al. (2019).

Sources

Validation

Benchmarking Peptide Stability: A Comparative Guide to Chemical Modifications and Enzymatic Resistance

[1] Introduction: The Peptide Paradox Peptides occupy a unique "Goldilocks" zone in therapeutics: they offer the high potency and specificity of biologics combined with the synthetic accessibility of small molecules. How...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Introduction: The Peptide Paradox

Peptides occupy a unique "Goldilocks" zone in therapeutics: they offer the high potency and specificity of biologics combined with the synthetic accessibility of small molecules. However, their utility is historically limited by a critical flaw: enzymatic instability . Native peptides are rapidly degraded by endogenous proteases (e.g., trypsin, chymotrypsin, pepsin, and serum peptidases), often resulting in in vivo half-lives (


) measured in minutes.[1]

For drug development professionals, the challenge is not just to stabilize the peptide, but to select the right modification that balances stability with biological affinity. This guide provides an objective, comparative analysis of the most effective chemical modifications for enzymatic resistance, supported by mechanistic insights and a validated experimental protocol.

Mechanism of Action: The Enzymatic "Lock and Key"

To understand stability, we must understand the degradation mechanism. Proteases rely on specific recognition motifs (primary sequence) and accessible backbone conformations (secondary structure) to hydrolyze amide bonds.

  • The Vulnerability: Proteases like trypsin require a flexible peptide backbone to fit into their active site (the "lock").

  • The Defense: Modifications disrupt this interaction via two main mechanisms:

    • Steric/Conformational Hindrance: Preventing the peptide from fitting into the enzyme's active site (e.g., Cyclization, Stapling).

    • Stereochemical Mismatch: Altering the chirality or chemistry of the scissile bond so the enzyme cannot catalyze the hydrolysis (e.g., D-amino acids, N-methylation).

Visualization: Proteolytic Defense Mechanisms

PeptideDefense Enzyme Protease (e.g., Trypsin) Complex Enzyme-Substrate Complex Enzyme->Complex Binds NoComplex No Binding (Steric Clash) Enzyme->NoComplex Attempted Bind LinearPeptide Linear Peptide (Flexible Backbone) LinearPeptide->Complex Fits Active Site Degradation Hydrolysis (Inactive Fragments) Complex->Degradation Cleavage ModifiedPeptide Stapled/Cyclic Peptide (Rigid/Steric Block) ModifiedPeptide->NoComplex Resists Fit Stable Intact Bioactive Peptide NoComplex->Stable Rejection

Figure 1: Mechanism of enzymatic resistance. While linear peptides conform to the protease active site, constrained peptides (green) create a steric clash, preventing the formation of the enzyme-substrate complex.

Comparative Analysis of Modifications

The following analysis compares the performance of major stabilization strategies. Data represents average fold-increases in half-life (


) compared to native sequences, synthesized from current literature benchmarks.
Table 1: Comparative Performance of Peptide Modifications
Modification StrategyMechanism of ResistanceStability Gain (Fold

vs Native)
Key Trade-offs
D-Amino Acid Substitution Stereochemical Mismatch. Enzymes are chiral (L-specific); they cannot process D-enantiomers efficiently.10x - 50x Can disrupt secondary structure (e.g.,

-helix) and reduce receptor binding affinity if not carefully placed.
N-Methylation Local Steric Hindrance. Removes H-bond donor; adds steric bulk to the amide bond, blocking protease access.5x - 20x Improves membrane permeability but lowers solubility. Synthesis is more complex (steric hindrance during coupling).
Head-to-Tail Cyclization Conformational Constraint. Removes exopeptidase recognition sites (N/C termini) and restricts backbone flexibility.20x - 100x High stability but risks "locking" the peptide in a non-bioactive conformation.
Hydrocarbon Stapling Helix Stabilization. "Staples" amino acid side chains to force an

-helical structure, burying the backbone.
50x - >500x Excellent for intracellular targets. Requires non-natural amino acids; can increase hydrophobicity significantly.
PEGylation Steric Shielding. Large polymer chains create a hydrodynamic shield, preventing enzyme approach.10x - 50x Reduces renal clearance (good for PK) but often significantly lowers binding affinity due to steric interference.
Deep Dive: Stapling vs. Cyclization

While cyclization is the "gold standard" for general stability (Source 1.7), peptide stapling has emerged as superior for


-helical peptides. Research indicates that double-stapled peptides can exhibit robust resistance to both serum and aggressive digestive enzymes (pepsin) where simple cyclization might fail (Source 1.5, 1.13).

Validated Experimental Protocol: Serum Stability Assay

To objectively compare these modifications, you must employ a self-validating assay. The following protocol uses Human Serum and LC-MS/MS detection.

Why this protocol?

  • Precipitation: We use 1% Formic Acid in Ethanol .[2] Studies show this yields significantly higher peptide recovery compared to Acetonitrile (ACN) or TCA precipitation, which can inadvertently precipitate the peptide along with serum proteins (Source 1.2).

  • Internal Standard (IS): Essential for normalizing matrix effects in LC-MS.

Workflow Visualization

AssayWorkflow Prep Step 1: Preparation Peptide (100µM) + Human Serum Incubate Step 2: Incubation 37°C, agitation (300 rpm) Prep->Incubate Aliquot Step 3: Time Point Aliquots (0, 15, 30, 60, 120, 240 min, 24h) Incubate->Aliquot At t=x Quench Step 4: Quenching & Precipitation Add 3 Vol. Ethanol + 1% Formic Acid + Internal Standard Aliquot->Quench Stop Reaction Centrifuge Step 5: Centrifugation 14,000 x g, 10 min, 4°C Quench->Centrifuge Remove Proteins Analysis Step 6: LC-MS/MS Analysis Quantify Parent Peak Area Ratio Centrifuge->Analysis Supernatant

Figure 2: Optimized LC-MS Serum Stability Workflow. The use of acidified ethanol for quenching is critical for maximizing recovery of hydrophobic modified peptides.

Step-by-Step Methodology
  • Stock Preparation: Dissolve the modified peptide and the Internal Standard (IS) (e.g., an isotopically labeled analog or a structural analog like Tolbutamide) in water or DMSO to 10 mM.

  • Reaction Setup: Dilute the peptide to 100 µM in pooled human serum (pre-warmed to 37°C).

    • Control: Prepare a parallel incubation in PBS to check for non-enzymatic degradation (e.g., hydrolysis, oxidation).

  • Incubation: Place samples in a thermomixer at 37°C, 300 rpm.

  • Sampling (The Critical Step):

    • At defined time points (0 min, 15 min, ..., 24 hr), remove 50 µL of the reaction mixture.

    • Immediately transfer into a tube containing 150 µL (1:3 ratio) of Ice-Cold Ethanol containing 1% Formic Acid and the Internal Standard.

    • Why? The acid instantly denatures serum proteases, stopping the reaction. Ethanol precipitates large serum proteins (albumin) while keeping most peptides soluble (Source 1.2).

  • Processing: Vortex for 30 seconds, then centrifuge at 14,000

    
     g for 10 minutes at 4°C.
    
  • Analysis: Transfer the supernatant to an HPLC vial. Inject 5-10 µL onto a C18 column coupled to a Triple Quadrupole Mass Spectrometer (LC-MS/MS). Monitor the transition of the parent ion.

Data Calculation

Calculate the remaining percentage using the peak area ratio (Peptide/IS):



Plot 

vs. Time. The slope

represents the elimination rate constant.

Conclusion and Recommendations

For researchers aiming to extend peptide half-life, the choice of modification depends on the target environment:

  • For Systemic Circulation (Serum): Cyclization or PEGylation are often sufficient to block serum peptidases and extend

    
     from minutes to hours.
    
  • For Oral Delivery (GI Tract): The harsh environment of the stomach (Pepsin) and intestine requires robust protection. Double-stapling or extensive D-amino acid substitution are the only strategies consistently proven to survive simulated intestinal fluid (SIF) (Source 1.13).

  • For Intracellular Targets: Hydrocarbon stapling is the superior choice, offering both protease resistance and enhanced membrane permeability (Source 1.8).

By utilizing the ethanol-precipitation protocol outlined above, you can generate high-confidence data to select the optimal modification for your therapeutic candidate.

References

  • BenchChem. (2025).[3] A Comparative Guide to Peptide Stabilization: Unlocking Conformation and Enhancing Stability.Link

  • Chen, W., et al. (2019). Optimized Peptide Extraction Method for Analysis of Antimicrobial Peptide Kn2-7/dKn2-7 Stability in Human Serum By LC–MS. Taylor & Francis Online. Link

  • D'Souza, C., et al. (2022).[4] Strategies for Improving Peptide Stability and Delivery. NIH National Library of Medicine (PMC). Link

  • Bohmbach, K., et al. (2024).[5] Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Link

  • Liao, X., et al. (2021). Development of a Double-Stapled Peptide Stabilizing Both α-Helix and β-Sheet Structures for Degrading Transcription Factor AR-V7. JACS Au. Link

  • Kessler, H., et al. (2025). Improving Oral Bioavailability of Cyclic Peptides by N-Methylation.[6][7] ResearchGate.[6][7] Link

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. Link

  • Muttenthaler, M., et al. (2011). On the Utility of Chemical Strategies to Improve Peptide Gut Stability. NIH National Library of Medicine (PMC). Link

Sources

Comparative

A Comparative Guide to the Positional Impact of Fluorine on Peptide Conformation

For Researchers, Scientists, and Drug Development Professionals In the landscape of peptide-based therapeutics and chemical biology, the quest for precise control over molecular conformation is paramount. The strategic i...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of peptide-based therapeutics and chemical biology, the quest for precise control over molecular conformation is paramount. The strategic incorporation of fluorine into peptide scaffolds has emerged as a powerful tool to modulate their three-dimensional structure, and in turn, their biological activity, stability, and pharmacokinetic properties. This guide provides an in-depth, objective comparison of how the specific placement of fluorine atoms on amino acid residues dictates peptide conformation, supported by experimental data and detailed methodologies. As a senior application scientist, my aim is to not only present what happens but to elucidate the underlying stereoelectronic principles that govern these conformational changes, thereby empowering you to rationally design fluorinated peptides for your specific research needs.

The Unique Influence of Fluorine in Peptide Chemistry

Fluorine, the most electronegative element, imparts a range of unique properties when incorporated into amino acid residues. Its small van der Waals radius, similar to that of a hydrogen atom, allows it to be a subtle steric replacement, yet its powerful inductive effects can drastically alter local electronic environments. These electronic perturbations are the primary drivers of the conformational changes we observe. Key stereoelectronic effects to consider include:

  • Gauche Effect: The tendency of a molecule to adopt a conformation where vicinal electron-withdrawing groups (like fluorine) and electronegative atoms are gauche (at a 60° dihedral angle) to each other. This is particularly influential in cyclic systems like proline.[1]

  • Hyperconjugation: The interaction of the electrons in a sigma bond (e.g., C-H or C-C) with an adjacent empty or partially filled non-bonding p-orbital or an antibonding σ* orbital. The strong electron-withdrawing nature of fluorine creates a low-energy σ* C-F orbital, which can accept electron density from neighboring bonds, influencing bond lengths, angles, and ultimately, conformation.[1]

  • Dipole-Dipole Interactions: The highly polar C-F bond can engage in favorable or unfavorable electrostatic interactions with other polar groups within the peptide, influencing the overall fold.

Understanding these fundamental principles is critical to predicting and interpreting the conformational consequences of fluorination.

Comparative Analysis of Fluorine Positional Effects

The location of the fluorine atom—be it on the amino acid backbone or side chain, and at which specific position—has profound and often predictable consequences for peptide conformation. Here, we compare the effects of fluorine placement in two commonly modified amino acids: proline and phenylalanine.

Case Study 1: Fluorinated Prolines - A Tale of Two Puckers

Proline's unique cyclic structure restricts the peptide backbone, making it a critical determinant of secondary structure. Fluorination of the proline ring, particularly at the C3 and C4 positions, offers a powerful means to control both the ring pucker (endo vs. exo) and the cis/trans isomerization of the preceding peptide bond.[2][3]

The stereochemistry of fluorine at the 4-position of proline dictates the preferred ring pucker due to the gauche effect.[1]

  • (2S, 4R)-4-fluoroproline (Flp): The fluorine atom is in the trans configuration relative to the carboxyl group. This stereoisomer strongly favors a Cγ-exo pucker, which in turn promotes a trans conformation of the preceding peptide bond.[3]

  • (2S, 4S)-4-fluoroproline (flp): The fluorine atom is in the cis configuration relative to the carboxyl group. This diastereomer preferentially adopts a Cγ-endo pucker, which stabilizes a cis conformation of the preceding peptide bond.[3]

Fluorinated Proline Derivative Preferred Ring Pucker Favored Preceding Peptide Bond Conformation Observed cis Isomer Population (in Ac-X-Pro-OMe)
(2S, 4R)-4-fluoroproline (Flp)Cγ-exotrans~10-15%
(2S, 4S)-4-fluoroproline (flp)Cγ-endocis~30-40%
Proline (unmodified)Mixture of Cγ-exo and Cγ-endotrans favored~15-25%

Data compiled from representative studies and may vary depending on the specific peptide sequence and solvent conditions.[2][3]

Similar to 4-fluoroprolines, the stereochemistry at the 3-position also influences ring pucker and the cis/trans isomer ratio, providing another layer of conformational control.[2]

Fluorinated Proline Derivative Preferred Ring Pucker Favored Preceding Peptide Bond Conformation Observed cis Isomer Population (in Ac-X-Pro-OMe)
(2S, 3S)-3-fluoroprolineCβ-exotrans~20-30%
(2S, 3R)-3-fluoroprolineCβ-endocis~40-50%

Data compiled from representative studies.[2]

To minimize the strong conformational bias of a single fluorine atom while still benefiting from its properties as an NMR probe, vicinal difluorination has been explored. For instance, (3S,4R)-3,4-difluoroproline has been shown to have a more "natural" proline-like conformational preference because the opposing gauche effects of the two fluorine atoms cancel each other out.[4] In contrast, geminal difluorination (e.g., at the 4-position) introduces significant steric bulk and strong local dipoles, which can be used to enforce a specific conformation.[5]

Case Study 2: Fluorinated Phenylalanines - Modulating Aromatic Interactions

Fluorination of the phenyl ring of phenylalanine can alter its electronic properties, hydrophobicity, and interactions with other residues, thereby influencing the overall peptide conformation. The position of fluorine on the aromatic ring is key.

  • ortho (2-F-Phe): The fluorine atom is adjacent to the side-chain attachment point. This can lead to steric clashes and influence the χ1 dihedral angle, potentially restricting the side-chain's rotational freedom.

  • meta (3-F-Phe): The fluorine is one carbon removed. Its influence is primarily through electronic effects, altering the quadrupole moment of the aromatic ring.

  • para (4-F-Phe): The fluorine is opposite the side-chain attachment point. This position has the most significant impact on the electronic character of the ring, making it more electron-deficient and influencing π-π and cation-π interactions.[6]

Fluorinated Phenylalanine Primary Positional Effect Impact on Peptide Conformation
ortho-fluorophenylalanineSteric hindrance and inductive effectCan restrict side-chain rotation and influence local backbone conformation.
meta-fluorophenylalanineInductive effectModulates the aromatic quadrupole moment, affecting interactions with other aromatic residues.
para-fluorophenylalanineStrongest inductive and resonance effectsSignificantly alters the electronic nature of the ring, impacting π-stacking and cation-π interactions, which can stabilize or destabilize secondary structures.

This table provides a qualitative comparison of the primary effects.

Experimental Protocols for Evaluating Peptide Conformation

To empirically determine the impact of fluorine's position on peptide conformation, a combination of synthetic and analytical techniques is employed.

Synthesis and Purification of Fluorinated Peptides

The synthesis of peptides incorporating fluorinated amino acids is typically achieved through solid-phase peptide synthesis (SPPS).

Workflow for Solid-Phase Peptide Synthesis of Fluorinated Peptides

Resin 1. Resin Swelling Deprotection 2. Fmoc Deprotection Resin->Deprotection Wash1 3. Washing Deprotection->Wash1 Coupling 4. Amino Acid Coupling (Fluorinated or Standard) Wash1->Coupling Wash2 5. Washing Coupling->Wash2 Repeat Repeat Steps 2-5 for each amino acid Wash2->Repeat n-1 cycles Final_Deprotection 6. Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage 7. Cleavage from Resin & Side-Chain Deprotection Final_Deprotection->Cleavage Purification 8. Purification (HPLC) Cleavage->Purification Characterization 9. Characterization (Mass Spec) Purification->Characterization

Caption: Workflow for Fmoc-based solid-phase peptide synthesis.

Detailed Protocol:

  • Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality (e.g., Wang resin for a C-terminal acid, Rink amide resin for a C-terminal amide). Swell the resin in a suitable solvent like dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain by treating the resin with a 20% solution of piperidine in DMF for 10-20 minutes.

  • Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the deprotection byproducts.

  • Amino Acid Coupling: Activate the carboxyl group of the incoming Fmoc-protected amino acid (either standard or fluorinated) using a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed for 1-2 hours. The coupling of sterically hindered fluorinated amino acids may require longer reaction times or double coupling.

  • Washing: Wash the resin with DMF to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Final Deprotection and Cleavage: After the final amino acid has been coupled, perform a final Fmoc deprotection. Cleave the peptide from the resin and simultaneously remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane) to prevent side reactions.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Conformational Analysis Techniques

A. Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the overall secondary structure content (α-helix, β-sheet, random coil) of a peptide in solution.[7][8]

Experimental Protocol for CD Spectroscopy:

  • Sample Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., phosphate buffer). The peptide concentration is typically in the range of 0.1-1 mg/mL.[7]

  • Instrument Setup: Use a quartz cuvette with a short path length (e.g., 0.1 cm) for far-UV CD measurements (190-250 nm).[7]

  • Data Acquisition: Record the CD spectrum at a controlled temperature. Collect multiple scans and average them to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum can be qualitatively analyzed by observing the characteristic wavelengths and shapes of the CD bands. For example, α-helices show negative bands at ~222 nm and ~208 nm and a positive band at ~193 nm.[8] Quantitative estimation of secondary structure content can be performed using deconvolution algorithms.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides high-resolution structural information at the atomic level, including details on dihedral angles, inter-proton distances, and dynamic processes like cis/trans isomerization.[4][6] For fluorinated peptides, ¹⁹F NMR is a particularly powerful tool due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which makes it an excellent probe of the local environment.[9]

Workflow for Peptide Structure Determination by NMR

Sample_Prep 1. Sample Preparation (Peptide in appropriate solvent) Data_Acq 2. NMR Data Acquisition (1D ¹H, ¹⁹F; 2D COSY, TOCSY, NOESY) Sample_Prep->Data_Acq Resonance_Assign 3. Resonance Assignment Data_Acq->Resonance_Assign Restraint_Gen 4. Generation of Structural Restraints (NOE distances, J-coupling dihedral angles) Resonance_Assign->Restraint_Gen Structure_Calc 5. Structure Calculation (Molecular dynamics, simulated annealing) Restraint_Gen->Structure_Calc Structure_Validation 6. Structure Validation and Analysis Structure_Calc->Structure_Validation

Caption: Key steps in determining peptide structure using NMR spectroscopy.

Experimental Protocol for NMR Analysis:

  • Sample Preparation: Dissolve the peptide in a deuterated solvent (e.g., D₂O or a mixture of H₂O/D₂O) to a concentration of 1-5 mM.

  • Data Acquisition: Acquire a series of 1D and 2D NMR spectra.

    • 1D ¹H and ¹⁹F spectra: Provide an initial overview of the sample and can be used to quantify cis/trans isomer populations in fluorinated prolines.[9]

    • 2D TOCSY (Total Correlation Spectroscopy): Identifies all protons within a given amino acid's spin system.

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about protons that are close in space (< 5 Å), which is crucial for determining the 3D structure.

  • Resonance Assignment: Assign all the proton signals in the spectra to their respective amino acids in the peptide sequence.

  • Structural Restraint Generation: Extract distance restraints from NOESY cross-peak intensities and dihedral angle restraints from J-coupling constants measured in 1D or 2D spectra.

  • Structure Calculation: Use computational software to calculate a family of 3D structures that are consistent with the experimental restraints.

  • Structure Validation: Assess the quality of the calculated structures using various statistical parameters.

C. X-ray Crystallography

X-ray crystallography can provide a static, high-resolution 3D structure of a peptide in the solid state. This technique is particularly useful for visualizing the precise bond angles and intermolecular interactions that define the peptide's conformation.

Experimental Protocol for Peptide Crystallography:

  • Crystallization Screening: Screen a wide range of conditions (e.g., pH, temperature, precipitant type and concentration) to find conditions that yield well-ordered crystals of the peptide. This is often the most challenging step.

  • Crystal Harvesting and Cryo-protection: Carefully harvest the crystals and transfer them to a cryo-protectant solution to prevent ice formation during data collection.

  • X-ray Diffraction Data Collection: Mount the crystal on a goniometer and expose it to a high-intensity X-ray beam. The diffracted X-rays are recorded on a detector.

  • Data Processing and Structure Solution: Process the diffraction data to obtain a set of structure factors. The phase problem is then solved (e.g., by molecular replacement or anomalous diffraction) to generate an electron density map.

  • Model Building and Refinement: Build an atomic model of the peptide into the electron density map and refine it to obtain the final, high-resolution structure.

Conclusion

The positional placement of fluorine on amino acid residues is a powerful and predictable strategy for engineering peptide conformation. As demonstrated, the stereospecific introduction of fluorine into proline can be used to control ring pucker and the cis/trans amide bond equilibrium, while fluorination of aromatic residues like phenylalanine can modulate key intermolecular interactions. By leveraging the experimental techniques outlined in this guide, researchers can systematically evaluate the impact of fluorination and rationally design peptides with tailored structural and functional properties for a wide range of applications in drug discovery and chemical biology.

References

  • Raines, R. T. (2011). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Accounts of Chemical Research, 44(1), 12-21.
  • Verhoork, S. J. M., Killoran, P. M., & Coxon, C. R. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6132–6143.
  • Holmgren, S. K., Bretscher, L. E., Taylor, K. M., & Raines, R. T. (1999). A hyperstable collagen-like peptide. Chemistry & Biology, 6(2), 63-70.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Greenfield, N. J. (2006). Using circular dichroism spectra to estimate protein secondary structure.
  • Al-Ameed, T., & O'Hagan, D. (2022). The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. Chemical Science, 13(32), 9345-9350.
  • Mtoz Biolabs. (n.d.). Peptide Circular Dichroism Spectroscopy. Retrieved from [Link]

  • Williamson, M. P. (1993). Peptide structure determination by NMR. Methods in Molecular Biology, 17, 69-85.
  • Systematic Evaluation of Fluorination as Modification for Peptide-Based Fusion Inhibitors against HIV-1 Infection. (2018). ChemMedChem, 13(17), 1786-1793.
  • Cobb, S. L., & O'Hagan, D. (2017). Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. Beilstein Journal of Organic Chemistry, 13, 2434-2441.
  • Chorki, F., & O'Hagan, D. (2020). The Effect of Vicinal Difluorination on the Conformation and Potency of Histone Deacetylase Inhibitors. Molecules, 25(17), 3974.
  • Al-Ameed, T., & O'Hagan, D. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056-1073.
  • Gadek, T. R., & Shon, K. J. (2000). Fluorescence and 19F NMR evidence that phenylalanine, 3-L-fluorophenylalanine and 4-L-fluorophenylalanine bind to the L-leucine specific receptor of Escherichia coli. Protein Science, 9(12), 2573-2576.
  • Aicher, T., & Koksch, B. (2019). Structure representations (a) Linear structure of the fluorinated 21-residue peptide LX2 under investigation, with 15 L-leucines (L) and 6 L-2, 2, 2-trifluoroethylglycine (F); (b) Axial wheel projection illustrating the amphiphilic fluorous/hydrophobic faces of LX2 α-helix.
  • Bryant University. (2024, April 8). ortho, meta, para patterns on h nmr [Video]. YouTube. [Link]

  • X-ray Crystallographic Structure of α-Helical Peptide Stabilized by Hydrocarbon Stapling at i,i + 1 Positions. (2021). International Journal of Molecular Sciences, 22(16), 8758.
  • Salwiczek, M., Nyakatura, E., Gerling, U. I. M., Ye, S., & Koksch, B. (2012). Fluorinated Protein and Peptide Materials for Biomedical Applications. Accounts of Chemical Research, 45(2), 192-202.
  • Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). A Newcomer's Guide to Peptide Crystallography. FEBS Journal, 275(1), 1-19.
  • Salwiczek, M., Gerling-Driessen, U. I. M., & Koksch, B. (2017). Fluorinated peptide biomaterials. Current Opinion in Chemical Biology, 38, 10-17.
  • Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. (2025). Journal of Peptide Science.
  • Salwiczek, M., Vagt, T., & Koksch, B. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 40(12), 5689-5705.
  • Salwiczek, M., Vagt, T., & Koksch, B. (2011). Fluorinated amino acids: compatibility with native protein structures and effects on protein–protein interactions. Chemical Society Reviews, 40(12), 5689-5705.
  • Marsh, E. N. G. (n.d.). Fluorinated Peptides. University of Michigan.
  • Hanson, G. S. M., & Coxon, C. R. (2024). Fluorinated Tags to Study Protein Conformation and Interactions Using 19F NMR. ChemBioChem.
  • Verhoork, S. J. M., Killoran, P. M., & Coxon, C. R. (2018). Fluorinated Prolines as Conformational Tools and Reporters for Peptide and Protein Chemistry. Biochemistry, 57(43), 6132–6143.
  • Holmgren, S. K., Taylor, K. M., Bretscher, L. E., & Raines, R. T. (1998). 4-Fluoroprolines: Conformational Analysis and Effects on the Stability and Folding of Peptides and Proteins. Journal of the American Chemical Society, 120(48), 12541-12542.
  • Rozatian, N., & Roesner, S. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers.
  • Salwiczek, M., Gerling-Driessen, U. I. M., & Koksch, B. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications.
  • Rational design of amphiphilic fluorinated peptides: evaluation of self-assembly properties and hydrogel formation. (2022). Nanoscale, 14(28), 10176-10189.
  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. (2023).
  • Wlodawer, A., Dauter, Z., & Jaskolski, M. (2015). A Newcomer's Guide to Peptide Crystallography. Acta Crystallographica Section D: Biological Crystallography, 71(Pt 3), 447-459.
  • Design of Highly Fluorinated Peptides for Cell-based 19F NMR. (2023).
  • Lescrinier, E., & Herdewijn, P. (2019). Fluorine NMR study of proline-rich sequences using fluoroprolines. Journal of Magnetic Resonance, 305, 126-133.
  • Conformational properties of peptides incorporating a fluorinated pseudoproline residue. (2016).
  • A new soaking procedure for X-ray crystallographic structural determination of protein–peptide complexes. (2021). Acta Crystallographica Section D: Structural Biology, 77(Pt 10), 1234-1242.
  • Creative Biostructure. (n.d.). Peptide Crystallization. Retrieved from [Link]

  • CEM Corporation. (2025). Solid Phase Peptide Synthesis (SPPS) Explained: A Beginner's Guide. Retrieved from [Link]

  • Rowlett, R. S. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Colgate University.
  • Lenard, J., & Robinson, A. B. (1967). Use of Hydrogen Fluoride in Merrifield Solid-Phase Peptide Synthesis. Journal of the American Chemical Society, 89(1), 181-182.

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Validation

Benchmarking the synthesis of 3-Amino-2-fluoropropan-1-ol against similar compounds

Benchmarking the Synthesis of 3-Amino-2-fluoropropan-1-ol Part 1: Executive Summary & Strategic Analysis 3-Amino-2-fluoropropan-1-ol (CAS: 344413-79-2 for the (2R)-isomer) represents a critical scaffold in medicinal chem...

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking the Synthesis of 3-Amino-2-fluoropropan-1-ol

Part 1: Executive Summary & Strategic Analysis

3-Amino-2-fluoropropan-1-ol (CAS: 344413-79-2 for the (2R)-isomer) represents a critical scaffold in medicinal chemistry.[1] The introduction of a fluorine atom at the C2 position of the aminopropanol backbone serves as a bioisostere for the parent amino alcohol, significantly altering the pKa of the amine (lowering it by ~1-2 units) and influencing the conformational preference through the gauche effect.

This guide benchmarks the three primary synthetic strategies for accessing this motif. Unlike its non-fluorinated analog (3-amino-1,2-propanediol), which is produced industrially via the ammonolysis of chlorohydrins, the fluorinated variant requires more sophisticated handling to prevent elimination (HF loss) or rearrangement (aziridinium intermediate formation).

Comparative Route Analysis
FeatureRoute A: Reduction of Amino Acid Route B: Deoxyfluorination of Diol Route C: Cyclic Sulfamidate Opening
Mechanism Hydride reduction of carboxylic acidNucleophilic substitution (DAST/Deoxo-Fluor)Nucleophilic ring opening with Fluoride
Precursor 3-Amino-2-fluoropropanoic acidN-protected 3-amino-1,2-propanediolSerine-derived cyclic sulfamidate
Yield High (75-90%) Low to Moderate (30-50%)Moderate (50-70%)
Regiocontrol Excellent (Fixed by precursor)Poor (Risk of rearrangement)Excellent (Inversion of configuration)
Scalability High (Standard plant operations)Low (Safety hazards of reagents)Medium (Multi-step prep required)
Safety Profile Manageable (H2 evolution)High Risk (Explosive potential)Manageable

Part 2: Detailed Technical Benchmarking

Route A: The "Gold Standard" – Reduction of 3-Amino-2-fluoropropanoic Acid

This route is the most robust for scale-up.[1] It relies on the availability of 3-amino-2-fluoropropanoic acid (which can be sourced or prepared via fluorination of malonates).[1] The key advantage is that the C-F bond is already established, bypassing the difficult regioselectivity issues of late-stage fluorination.

  • Reagents: Borane-THF (BH3[1]·THF) or NaBH4/BF3·Et2O.

  • Causality: The carboxylic acid is reduced to the alcohol.[2] Borane is preferred over LiAlH4 because it chemoselectively reduces carboxylic acids in the presence of amides (if the amine is protected as an amide) and avoids strong basic conditions that could trigger HF elimination.

  • Self-Validating Check: The disappearance of the carbonyl stretch (~1700 cm⁻¹) in IR and the appearance of the CH2-OH protons (~3.6 ppm) in 1H NMR confirm conversion.

Route B: The "Direct" Route – Deoxyfluorination of Aminodiols

Attempting to fluorinate N-protected 3-amino-1,2-propanediol using DAST (Diethylaminosulfur trifluoride) is conceptually simple but experimentally fraught.[1]

  • The Trap: The neighboring group participation of the nitrogen (even when protected) or the hydroxyl group can lead to oxazoline or aziridine intermediates. Subsequent fluoride attack often results in a mixture of regioisomers (2-fluoro-3-amino vs. 3-fluoro-2-amino).[1]

  • Safety Warning: DAST and Deoxo-Fluor can decompose violently above 50°C.[1] This route is generally deemed unsuitable for kilogram-scale production .[1]

Route C: The "Precision" Route – Cyclic Sulfamidate Ring Opening

For enantiopure synthesis (e.g., (2R)-3-amino-2-fluoropropan-1-ol), this method is superior.[1]

  • Mechanism: A serine derivative is converted to a cyclic sulfamidate.[1] Treatment with a fluoride source (TBAF or CsF) opens the ring at the alpha-position with inversion of configuration.

  • Utility: This is the method of choice when specific chirality is required for structure-activity relationship (SAR) studies.

Part 3: Experimental Protocol (Route A)

Objective: Synthesis of 3-Amino-2-fluoropropan-1-ol via Borane Reduction. Scale: 10 mmol baseline.

Materials:
  • 3-Amino-2-fluoropropanoic acid (1.0 eq)[1][3][4]

  • Borane-THF complex (1.0 M solution, 2.5 eq)

  • Anhydrous Tetrahydrofuran (THF)[5]

  • Methanol (for quenching)[2]

  • Conc. HCl (for hydrolysis of borane-amine complex)

Step-by-Step Methodology:
  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Solubilization: Charge the flask with 3-Amino-2-fluoropropanoic acid (1.07 g, 10 mmol) and anhydrous THF (20 mL). Cool the suspension to 0°C using an ice bath.

  • Reduction: Add BH3·THF (25 mL, 25 mmol) dropwise via a pressure-equalizing addition funnel over 30 minutes. Caution: Hydrogen gas evolution.

  • Reaction: Allow the mixture to warm to room temperature, then heat to reflux (65°C) for 4-6 hours.

    • Checkpoint: Monitor via TLC (ninhydrin stain) or LC-MS for disappearance of starting material.[1]

  • Quenching: Cool the mixture to 0°C. Carefully add Methanol (10 mL) dropwise to destroy excess borane. Caution: Vigorous effervescence.

  • Hydrolysis: Add Conc. HCl (2 mL) and reflux for 1 hour to break the stable boron-amine complex.

  • Workup: Concentrate the solvent in vacuo. Basify the residue with 4M NaOH to pH > 12.[1] Extract with Dichloromethane (DCM) (3 x 20 mL).[1]

  • Purification: Dry the combined organic layers over Na2SO4, filter, and concentrate. If necessary, purify via Kugelrohr distillation or flash chromatography (DCM/MeOH/NH4OH).[1]

Part 4: Visualizations

Figure 1: Synthesis Workflow & Decision Tree

G Start Target: 3-Amino-2-fluoropropan-1-ol RouteSelection Select Synthesis Route Start->RouteSelection RouteA Route A: Reduction of 3-Amino-2-fluoropropanoic Acid RouteSelection->RouteA Scale & Reliability RouteB Route B: Deoxyfluorination of Aminodiol RouteSelection->RouteB Low Cost Precursor RouteC Route C: Cyclic Sulfamidate Ring Opening RouteSelection->RouteC Chiral Purity StepA1 Reagent: BH3-THF or NaBH4/BF3 RouteA->StepA1 StepB1 Reagent: DAST / Deoxo-Fluor RouteB->StepB1 StepC1 Precursor: Serine Sulfamidate RouteC->StepC1 StepA2 Reflux 4-6h StepA1->StepA2 StepA3 MeOH Quench + Acid Hydrolysis StepA2->StepA3 ResultA High Yield (80%) High Regioselectivity StepA3->ResultA StepB2 Risk: Aziridinium Intermediate StepB1->StepB2 ResultB Low Yield (<40%) Mixture of Isomers StepB2->ResultB StepC2 Reagent: TBAF or CsF StepC1->StepC2 ResultC High Precision Enantiopure Product StepC2->ResultC

Caption: Comparative workflow analysis demonstrating the superiority of the Reduction Route (A) for general synthesis versus the precision of the Sulfamidate Route (C) for chiral applications.

References

  • McKennon, M. J., et al. (1993).[1] "A convenient reduction of amino acids and their derivatives."[1][6][7][8] The Journal of Organic Chemistry, 58(13), 3568-3571.[1] Link

  • Organic Syntheses. (1993).[1] "Reduction of Amino Acids to Amino Alcohols: Preparation of (S)-Valinol." Org.[1][7] Synth. 1993, 72, 139.[1] Link

  • PubChem. (2024).[1][3][4] "Compound Summary: (2R)-3-amino-2-fluoropropan-1-ol." National Library of Medicine.[1] Link

  • Sutherland, A., et al. (2018).[1] "Selective Synthesis of Fluorine-Containing Cyclic β-Amino Acid Scaffolds." The Chemical Record, 18(3), 266-281.[1] Link

  • BenchChem. (2025).[1] "Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production." Link

Sources

Validation

Assessing the Metabolic Stability of Compounds Derived from 3-Amino-2-fluoropropan-1-ol

Executive Summary This guide provides a technical assessment of 3-Amino-2-fluoropropan-1-ol (CAS 78542-46-8) as a strategic building block in medicinal chemistry. It objectively compares the metabolic stability and physi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical assessment of 3-Amino-2-fluoropropan-1-ol (CAS 78542-46-8) as a strategic building block in medicinal chemistry. It objectively compares the metabolic stability and physicochemical profile of compounds derived from this scaffold against their non-fluorinated counterparts (derived from 3-Aminopropan-1-ol ).

Key Insight: The introduction of a fluorine atom at the


-position relative to the amine serves as a "metabolic roadblock." It significantly lowers the basicity (pKa) of the amine and sterically/electronically blocks oxidative metabolism at the C2 position, typically resulting in a 2–5 fold extension in half-life (

) and reduced intrinsic clearance (

) for the final drug candidate.

Comparative Analysis: Fluorinated vs. Non-Fluorinated Scaffolds[1][2][3][4]

The following analysis contrasts the performance of the fluorinated scaffold against the standard propyl linker. Data represents typical shifts in properties observed when substituting 3-aminopropanol with 3-amino-2-fluoropropan-1-ol in drug-like molecules.

Performance Matrix
FeatureNon-Fluorinated Scaffold (3-Aminopropan-1-ol)Fluorinated Scaffold (3-Amino-2-fluoropropan-1-ol)Impact on Drug Design
Metabolic Liability High (C2 oxidation)Low (Blocked by C-F bond)Prevents rapid oxidative clearance by CYP450s.
Amine Basicity (pKa) ~9.8 - 10.5~8.0 - 8.5 Reduced lysosomal trapping; improved passive permeability.
Lipophilicity (LogD) BaselineDecreased (typically -0.3 log units)Lowers non-specific binding; improves solubility.
C-H Bond Strength ~98 kcal/molC-F: ~116 kcal/mol The C-F bond is metabolically inert to direct oxidation.
Intrinsic Clearance (

)
High (>50 µL/min/mg)Moderate/Low (<20 µL/min/mg)Supports once-daily dosing regimens.
Mechanistic Explanation
  • Metabolic Blockade: Cytochrome P450 enzymes (particularly CYP2D6 and CYP3A4) frequently target the carbon alpha or beta to an amine for oxidation. In the non-fluorinated scaffold, the C2 position is a "hotspot" for hydroxylation. Replacing the C-H bond with a C-F bond at this position effectively blocks this pathway because the C-F bond is too strong to be cleaved by the CYP iron-oxo species.

  • Electronic Modulation (The

    
    -Fluorine Effect):  The high electronegativity of fluorine withdraws electron density from the adjacent amine nitrogen. This inductive effect lowers the pKa of the amine by approximately 1.5 to 2.0 units.
    
    • Consequence: At physiological pH (7.4), a larger fraction of the fluorinated molecule exists as the neutral free base compared to the non-fluorinated analog. This often increases membrane permeability despite the lower overall lipophilicity.

Visualizing the Metabolic Shield

The following diagram illustrates how the 2-fluoro substituent protects the molecule from the oxidative degradation pathway that destroys the non-fluorinated analog.

MetabolicPathway cluster_0 Non-Fluorinated (Vulnerable) cluster_1 Fluorinated (Protected) Parent_H Parent Compound (C-H at C2) Intermediate_H Unstable Hemiaminal/Intermediate Parent_H->Intermediate_H CYP450 Oxidation (Rapid) Metabolite_H Cleaved Metabolite (Inactive/Toxic) Intermediate_H->Metabolite_H Spontaneous Decomposition Parent_F Fluorinated Analog (C-F at C2) Blocked Metabolism Blocked Parent_F->Blocked CYP450 Attack Fails Stable Intact Drug (Extended t1/2) Parent_F->Stable Remains in Circulation

Figure 1: Mechanism of metabolic stabilization. The C-F bond prevents the formation of the unstable intermediate observed in the non-fluorinated pathway.

Experimental Protocol: Microsomal Stability Assay

To validate the stability enhancement of your 3-amino-2-fluoropropan-1-ol derived compounds, use the following self-validating protocol. This assay measures Intrinsic Clearance (ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">


)  using liver microsomes.[1]
Materials
  • Test System: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system (or 10 mM NADPH solution).

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 10 mM stock of the test compound in DMSO.

    • Dilute to 1 µM working concentration in Phosphate Buffer (0.1% final DMSO).

  • Pre-Incubation:

    • Mix 0.5 mg/mL microsomes with the 1 µM test compound solution in a 96-well plate.

    • Incubate at 37°C for 10 minutes to equilibrate.

  • Initiation:

    • Add NADPH (1 mM final concentration) to initiate the reaction.

    • Control: Include a "No NADPH" control well to detect non-metabolic degradation.

  • Sampling:

    • At time points

      
       minutes, remove 50 µL aliquots.
      
  • Quenching:

    • Immediately dispense aliquots into 150 µL of ice-cold Quench Solution (ACN).

    • Centrifuge at 4,000 rpm for 20 minutes to precipitate proteins.

  • Analysis:

    • Analyze the supernatant via LC-MS/MS. Monitor the depletion of the parent ion peak area relative to the internal standard.

Data Calculation

Calculate the elimination rate constant (


) from the slope of the natural log of percent remaining vs. time.




Workflow Diagram

AssayWorkflow Step1 Step 1: Pre-Incubation (Microsomes + Compound @ 37°C) Step2 Step 2: Initiation (Add NADPH) Step1->Step2 Step3 Step 3: Sampling Loop (0, 5, 15, 30, 60 min) Step2->Step3 Step4 Step 4: Quench & Centrifuge (Precipitate Proteins) Step3->Step4 At each timepoint Step5 Step 5: LC-MS/MS Analysis (Quantify Parent Depletion) Step4->Step5

Figure 2: Standardized workflow for assessing metabolic stability in liver microsomes.

References

  • Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews. Link

  • Hagenaars, N., et al. (2020). "Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups." Beilstein Journal of Organic Chemistry. Link

  • Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Di, L., & Kerns, E. (2016). "Drug-Like Properties: Concepts, Structure Design and Methods." ScienceDirect. Link

  • Morgenthaler, M., et al. (2007). "Predicting and tuning physicochemical properties in lead optimization: Amine basicity." ChemMedChem. Link

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

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